Tetradecyltrichlorosilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136541. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(tetradecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMVYGAHBSNGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885033 | |
| Record name | Silane, trichlorotetradecyl- | |
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Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18402-22-7 | |
| Record name | Trichlorotetradecylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trichlorotetradecylsilane | |
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| Record name | Tetradecyltrichlorosilane | |
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| Record name | Silane, trichlorotetradecyl- | |
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| Record name | Silane, trichlorotetradecyl- | |
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| Record name | trichloro(tetradecyl)silane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.467 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trichlorotetradecylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YST9DRT2MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Tetradecyltrichlorosilane chemical properties and structure
An In-depth Technical Guide to Tetradecyltrichlorosilane: Chemical Properties, Structure, and Applications
Introduction
This compound (TDCS) is an organosilane compound with the chemical formula C14H29Cl3Si. It is a versatile surface modifying agent widely utilized by researchers and scientists in various fields, including materials science, nanotechnology, and drug development.[1] Its defining characteristic is its ability to form self-assembled monolayers (SAMs) on hydroxyl-bearing substrates, thereby altering surface properties such as hydrophobicity.[2] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental protocols associated with this compound.
Chemical Structure and Identifiers
The structure of this compound consists of a long fourteen-carbon alkyl chain (tetradecyl group) attached to a silicon atom which is, in turn, bonded to three chlorine atoms. This bifunctional nature, with a reactive trichlorosilyl headgroup and a hydrophobic alkyl tail, is the basis for its utility in surface modification.[3]
| Identifier | Value | Reference |
| IUPAC Name | trichloro(tetradecyl)silane | [4][5] |
| Synonyms | n-Tetradecyltrichlorosilane, Myristyltrichlorosilane, Trichloromyristylsilane | [1][4][6] |
| CAS Number | 18402-22-7 | [4][6][7] |
| Molecular Formula | C14H29Cl3Si | [4][6][7] |
| Molecular Weight | 331.82 g/mol | [1][7][8] |
| SMILES | CCCCCCCCCCCCCC--INVALID-LINK--(Cl)Cl | [4][5] |
| InChI Key | LPMVYGAHBSNGHP-UHFFFAOYSA-N | [4][5] |
| InChI | InChI=1S/C14H29Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16,17)/h2-14H2,1H3 | [5][6] |
Physicochemical Properties
This compound is a transparent to colorless liquid that is sensitive to moisture.[1][4][7] Its physical and chemical properties are summarized in the table below. Note that some reported values, particularly the boiling point, vary depending on the measurement conditions (e.g., pressure).
| Property | Value | Reference |
| Appearance | Transparent liquid | [4] |
| Boiling Point | 315.8°C at 760 mmHg 155 °C 155-157°C at 3mm | [4][6] [1][7] [1][7] |
| Density | 1.00 g/cm³ 1.006 g/cm³ | [1][7] [6] |
| Refractive Index | 1.4565 1.459 | [1][7] [6] |
| Flash Point | 156.5°C 155-157°C at 3mm | [4][6] [1][7] |
| Vapor Pressure | 0.000794 mmHg at 25°C | [1][6] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [7][8] |
Reactivity and Chemical Pathways
The primary chemical reactivity of this compound is centered around the hydrolysis of its silicon-chlorine bonds, followed by a condensation reaction. This two-step process is fundamental to its application in forming stable, covalently bonded surface coatings.[3][9]
Hydrolysis: In the presence of water, which can be atmospheric moisture or water adsorbed on a substrate surface, the three chloro groups are sequentially replaced by hydroxyl groups (–OH), forming a reactive silanetriol intermediate and releasing hydrogen chloride (HCl) as a byproduct.[3][10]
Condensation: The newly formed silanol intermediates are highly reactive and readily condense with hydroxyl groups on a substrate surface (e.g., Si-OH on a silicon wafer) to form stable siloxane bonds (Si-O-Si).[3] Additionally, adjacent silanol molecules on the surface can condense with each other, creating a cross-linked, polymeric network that enhances the stability and density of the monolayer.[11]
Experimental Protocols
The most common application of this compound is the formation of a hydrophobic self-assembled monolayer (SAM) on a silicon substrate. The following protocols detail the experimental procedure for deposition and characterization.
Protocol for SAM Deposition (Solution Phase)
This protocol describes the formation of a this compound SAM on a silicon substrate. The procedure must be carried out with care, particularly regarding the exclusion of excess moisture to prevent premature polymerization in solution.[2][11]
Materials and Reagents:
-
Silicon wafers (or other hydroxylated substrates)
-
This compound (TDCS)
-
Anhydrous toluene (or hexane)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
High-purity nitrogen gas
Experimental Workflow:
Detailed Procedure:
-
Substrate Cleaning:
-
Surface Hydroxylation:
-
Caution: Piranha solution (typically a 3:1 to 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid.
-
Immerse the cleaned substrates in the piranha solution for 10-15 minutes. This step creates a fully hydroxylated surface (Si-OH groups).[2][11]
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the substrates again under a stream of nitrogen gas.[2]
-
-
Silanization:
-
This step should be performed in a glove box or under an inert atmosphere to minimize water contamination.[2][11]
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene.[2][11]
-
Immerse the hydroxylated substrates in the silane solution for 1-2 hours at room temperature.[2][11]
-
After immersion, remove the substrates and rinse with fresh anhydrous toluene, followed by isopropanol, to remove any non-covalently bonded (physisorbed) silane molecules.[2][11]
-
-
Curing and Storage:
-
Dry the coated substrates under a stream of nitrogen gas.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the cross-linking of the siloxane network, which enhances the stability of the monolayer.[2][11]
-
Store the modified wafers in a desiccator to protect them from atmospheric moisture and contaminants.[2]
-
Protocol for Surface Characterization
Water Contact Angle (WCA) Goniometry: This technique is used to quantify the hydrophobicity of the modified surface. A successful TDCS coating will result in a high water contact angle.
-
Objective: To measure the static contact angle of a water droplet on the modified surface.
-
Procedure:
-
Place the silane-modified substrate on the sample stage of a contact angle goniometer.
-
Carefully dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Capture a high-resolution image of the droplet.
-
Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.[12]
-
Repeat the measurement at multiple locations to ensure uniformity. A well-formed tetradecylsilane monolayer typically exhibits a static water contact angle of >100°.[11]
-
Applications in Research and Drug Development
The ability of this compound to create well-defined, hydrophobic surfaces makes it valuable for numerous applications:
-
Coatings and Materials: It is used to enhance the hydrophobic and oleophobic properties of coatings, adhesives, and polymers, improving their durability and resistance.[1]
-
Biosensor Fabrication: TDCS provides a stable, low-noise hydrophobic background suitable for immobilizing capture probes like antibodies or DNA.[2]
-
Cell Culture and Tissue Engineering: The modified surfaces can be used to control cell adhesion and spreading. Patterning hydrophobic and hydrophilic regions allows for guided cell growth.[2]
-
Drug Delivery: Functionalized surfaces are used to study the interactions of drug delivery vehicles, such as nanoparticles and liposomes, with hydrophobic interfaces that mimic biological membranes.[2]
-
Microelectronics: It serves as a surface modifier in the manufacturing of electronic materials and optical films.[1]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3][7]
-
Reactivity: It reacts rapidly with water, moisture, and protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[3][7]
-
Handling: All handling should be conducted in a well-ventilated fume hood. An inert atmosphere (e.g., nitrogen or argon) is required for storage and during reactions to prevent degradation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Safety Statements: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of an accident or if you feel unwell, seek medical advice immediately. Wear suitable protective clothing, gloves, and eye/face protection.[6]
Conclusion
This compound is a key reagent in surface science and materials chemistry. Its straightforward reactivity via hydrolysis and condensation allows for the reliable formation of robust, hydrophobic self-assembled monolayers. This capability has led to its widespread adoption in diverse research and industrial applications, from creating water-repellent coatings to advancing platforms for biosensors and drug delivery systems. A thorough understanding of its chemical properties and handling requirements is essential for its effective and safe utilization.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Silane, trichlorotetradecyl- | C14H29Cl3Si | CID 87626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 18402-22-7 [chemnet.com]
- 7. N-TETRADECYLTRICHLOROSILANE CAS#: 18402-22-7 [m.chemicalbook.com]
- 8. N-TETRADECYLTRICHLOROSILANE | 18402-22-7 [amp.chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of Tetradecyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tetradecyltrichlorosilane, a long-chain organosilane of significant interest in surface modification, nanotechnology, and as a precursor for various functionalized materials. This document details the prevalent synthetic methodology, purification protocols, and analytical characterization techniques.
Synthesis of this compound via Hydrosilylation
The primary industrial and laboratory-scale synthesis of this compound is achieved through the hydrosilylation of 1-tetradecene with trichlorosilane. This addition reaction of a silicon-hydride bond across the double bond of the alkene is typically catalyzed by a platinum-based catalyst.
The overall reaction is as follows:
CH₃(CH₂)₁₁CH=CH₂ + HSiCl₃ → CH₃(CH₂)₁₃SiCl₃
Key Reaction Parameters and Catalyst Systems
The choice of catalyst is crucial for achieving high yields and selectivity. While various transition metal complexes can catalyze hydrosilylation, platinum-based catalysts are widely employed for their high activity.
| Catalyst System | Reported Yield | Reference |
| FibreCat™ Platinum Catalyst | 85% | [1] |
| Speier's Catalyst (H₂PtCl₆) | Low (for similar reactions) | [2] |
| Karstedt's Catalyst | Low (for similar reactions) | [2] |
| Rhodium-based Catalysts | High (for similar reactions) | [2] |
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
The following protocol is adapted from a gram-scale synthesis of a similar chlorosilane and is applicable for the synthesis of this compound.[3] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of trichlorosilane and the final product.
Materials:
-
1-Tetradecene (C₁₄H₂₈)
-
Trichlorosilane (HSiCl₃)
-
Platinum-based catalyst (e.g., FibreCat™ or a solution of Karstedt's catalyst)
-
Anhydrous toluene (solvent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Preparation: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of nitrogen.
-
Charging the Reactor: The flask is charged with 1-tetradecene and anhydrous toluene.
-
Catalyst Introduction: A catalytic amount of the platinum catalyst is added to the stirred solution.
-
Addition of Trichlorosilane: Trichlorosilane is added dropwise from the dropping funnel to the reaction mixture at a controlled rate. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, the mixture is heated to reflux (approximately 110°C for toluene) and stirred for several hours.
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) to ensure the complete consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any excess volatile reactants are removed under reduced pressure.
Logical Workflow for Synthesis
Purification by Fractional Vacuum Distillation
The crude this compound obtained from the synthesis typically contains unreacted starting materials, catalyst residues, and by-products. Purification to a high degree is essential for most applications and is achieved through fractional vacuum distillation.
Principles of Fractional Vacuum Distillation
Fractional distillation is employed to separate compounds with close boiling points.[4] The use of a fractionating column with a large surface area (e.g., packed with glass beads or containing a Vigreux column) allows for multiple theoretical plates of vaporization and condensation, leading to a more efficient separation.[5]
Due to the high boiling point of this compound at atmospheric pressure (315.8°C at 760 mmHg), vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.[3][6] The boiling point of a liquid decreases as the applied pressure is reduced.[7]
General Experimental Protocol for Purification
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and a collection flask
-
Vacuum pump and pressure gauge
-
Heating mantle and magnetic stirrer
Procedure:
-
Apparatus Setup: A fractional distillation apparatus is assembled. The crude this compound is placed in the distillation flask with a magnetic stir bar.
-
Vacuum Application: The system is carefully evacuated to the desired pressure.
-
Heating: The distillation flask is gently heated.
-
Fraction Collection: The temperature at the distillation head is monitored. Fractions are collected based on their boiling points at the reduced pressure. The main fraction containing the purified this compound is collected when the temperature at the distillation head stabilizes.
-
Completion: Once the desired product has been distilled, the heating is stopped, and the apparatus is allowed to cool to room temperature before releasing the vacuum.
Purification Parameters
| Parameter | Recommended Value/Consideration |
| Pressure | 1-10 mmHg (A lower pressure will further reduce the boiling point) |
| Boiling Point | The boiling point will be significantly lower than the atmospheric boiling point of 315.8°C. The exact temperature will depend on the applied pressure. |
| Column Type | Vigreux or a packed column with glass beads or Raschig rings to increase the number of theoretical plates for better separation.[5] |
| Purity Goal | For high-purity applications, the goal is often to reduce metallic and organic impurities to parts-per-billion (ppb) levels. |
Logical Workflow for Purification
Characterization and Purity Analysis
The identity and purity of the synthesized this compound are confirmed using various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₉Cl₃Si |
| Molecular Weight | 331.83 g/mol |
| Boiling Point | 315.8°C at 760 mmHg |
| Appearance | Transparent liquid |
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. For alkyltrichlorosilanes, key absorption peaks include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
-
¹H NMR: The spectrum will show characteristic signals for the terminal methyl group, the long methylene chain, and the methylene group adjacent to the silicon atom.
-
¹³C NMR: The spectrum will provide distinct signals for each carbon atom in the tetradecyl chain, with the carbon attached to the silicon being significantly shifted.[10]
-
-
Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and the analysis of impurities.[11]
Chromatographic Analysis
-
Gas Chromatography (GC): GC is a primary technique for assessing the purity of this compound.[11][12] A capillary column is used to separate the product from any remaining starting materials or by-products. The purity is determined by the relative peak area of the product. For high-purity analysis, specialized columns and detectors like a flame ionization detector (FID) or a mass spectrometer (MS) are used.[13][14]
Signaling Pathway of Analysis
Safety and Handling
This compound is a corrosive compound that reacts violently with water and moisture, releasing hydrochloric acid (HCl) gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.
This guide provides a foundational understanding of the synthesis, purification, and characterization of this compound. Researchers and professionals should adapt these protocols to their specific laboratory conditions and safety standards.
References
- 1. qualitas1998.net [qualitas1998.net]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.wasson-ece.com [applications.wasson-ece.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. EP2862840A1 - Method for producing high-purity polycrystalline silicon - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Hydrolysis and Condensation of Tetradecyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecyltrichlorosilane (TCS) is a long-chain organosilane of significant interest in surface modification, nanotechnology, and drug delivery systems. Its ability to form robust, hydrophobic self-assembled monolayers (SAMs) on various substrates is predicated on its hydrolysis and condensation reactions. This technical guide provides a comprehensive overview of the fundamental chemical transformations of TCS, detailing the reaction mechanisms, experimental considerations, and characterization of the resulting polysiloxane networks. Due to the specificity of publicly available data, information from closely related long-chain alkyltrichlorosilanes is referenced to provide a more complete understanding of the principles governing TCS reactivity.
Introduction
The surface properties of materials play a critical role in a wide range of applications, from the biocompatibility of medical implants to the efficiency of microfluidic devices. This compound (C₁₄H₂₉SiCl₃) is a key surface modifying agent, valued for its ability to create well-defined, hydrophobic surfaces. The primary mechanism of action involves the hydrolysis of its reactive chlorosilyl groups in the presence of water, followed by a condensation cascade that results in the formation of a durable polysiloxane film. This process can occur both in solution, leading to the formation of oligomers and polymers, and at a substrate interface, resulting in the covalent attachment of a self-assembled monolayer. Understanding and controlling these reactions are paramount for achieving desired surface properties.
The Chemistry of Hydrolysis and Condensation
The conversion of this compound into a stable polysiloxane network proceeds via a two-step mechanism: hydrolysis followed by condensation.
Hydrolysis
In the initial step, the highly reactive silicon-chlorine bonds of this compound are readily attacked by water molecules. This nucleophilic substitution reaction results in the stepwise replacement of chlorine atoms with hydroxyl groups, forming silanol intermediates and releasing hydrochloric acid (HCl) as a byproduct.[1] The reaction is typically rapid and exothermic.
The hydrolysis proceeds sequentially:
-
C₁₄H₂₉SiCl₃ + H₂O → C₁₄H₂₉SiCl₂(OH) + HCl
-
C₁₄H₂₉SiCl₂(OH) + H₂O → C₁₄H₂₉SiCl(OH)₂ + HCl
-
C₁₄H₂₉SiCl(OH)₂ + H₂O → C₁₄H₂₉Si(OH)₃ + HCl
The final hydrolysis product is tetradecylsilanetriol (C₁₄H₂₉Si(OH)₃), a highly reactive molecule poised for condensation. The rate and extent of hydrolysis are influenced by factors such as the concentration of water, temperature, and the presence of catalysts.
Condensation
The silanol intermediates formed during hydrolysis are unstable and readily undergo condensation to form stable siloxane bonds (Si-O-Si). This process can occur through two primary pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
-
Alcohol-producing condensation (more relevant for alkoxysilanes): A silanol group reacts with an unhydrolyzed chloro group, though this is less favored than reaction with water.
This condensation continues, leading to the formation of dimers, trimers, cyclic structures, and ultimately a highly cross-linked polysiloxane network. When this process occurs on a hydroxylated surface (like silicon wafers, glass, or metal oxides), the silanol groups can also condense with the surface hydroxyls, covalently grafting the tetradecylsilane molecule to the substrate.[2]
Experimental Protocols
Detailed experimental protocols for the hydrolysis and condensation of this compound are not extensively reported in peer-reviewed literature. However, based on established procedures for similar long-chain alkyltrichlorosilanes like octadecyltrichlorosilane (OTS), a general methodology can be outlined. The following protocols describe the formation of a self-assembled monolayer on a silicon substrate.
Substrate Preparation (Hydroxylation)
-
Objective: To generate a high density of surface silanol (-OH) groups for covalent attachment of the silane.
-
Materials: Silicon wafers, acetone (reagent grade), isopropanol (reagent grade), deionized (DI) water, piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Procedure:
-
Cut silicon wafers to the desired size.
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immerse the cleaned substrates in piranha solution for 30 minutes to create a fully hydroxylated surface.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Silanization (Hydrolysis and Condensation on a Surface)
-
Objective: To form a self-assembled monolayer of tetradecylsiloxane on the hydroxylated substrate.
-
Materials: Hydroxylated silicon wafers, this compound (TCS), anhydrous toluene.
-
Procedure:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere to minimize water contamination.
-
Immerse the hydroxylated substrates in the silane solution for 1-2 hours at room temperature. During this time, ambient moisture at the substrate surface initiates hydrolysis, and the resulting silanols condense with the surface hydroxyl groups and with each other.
-
Remove the substrates from the solution and rinse with fresh anhydrous toluene to remove physisorbed silane molecules.
-
Sonicate the coated substrates in toluene for 5 minutes.
-
Rinse with isopropanol and then DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour to promote further cross-linking of the siloxane network.
-
Quantitative Data
Table 1: Water Contact Angle Measurements for Tetradecylsiloxane SAMs
| Parameter | Value | Description |
| Static Water Contact Angle | 105° - 115° | Indicates a highly hydrophobic surface due to the dense packing of the tetradecyl chains. |
| Advancing Contact Angle | ~115° | Represents the maximum contact angle as a water droplet expands over the surface. |
| Receding Contact Angle | ~100° | Represents the minimum contact angle as a water droplet contracts. |
| Contact Angle Hysteresis | ~15° | The difference between advancing and receding angles, indicating a relatively homogeneous surface. |
Data adapted from characterization of long-chain alkylsilane coatings.[3]
Table 2: Atomic Force Microscopy (AFM) Data for Tetradecylsiloxane SAMs
| Parameter | Value | Description |
| Root Mean Square (RMS) Roughness (Rq) | < 0.5 nm | A low value is indicative of a smooth, well-ordered monolayer. |
| Monolayer Thickness | ~1.5 - 2.0 nm | Consistent with the theoretical length of the tetradecyl alkyl chain, suggesting a vertically oriented monolayer. |
Data adapted from characterization of long-chain alkylsilane coatings.[3]
Visualizations
Signaling Pathways and Experimental Workflows
References
Formation of Self-Assembled Monolayers with Tetradecyltrichlorosilane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the formation of self-assembled monolayers (SAMs) using tetradecyltrichlorosilane (TDTS). It covers the fundamental principles, detailed experimental protocols, characterization techniques, and key data points relevant to the creation of high-quality, hydrophobic surfaces for a variety of research and development applications, including biosensors, medical device coatings, and drug delivery systems.
Introduction to Self-Assembled Monolayers and this compound
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a solid surface.[1] These films are of significant interest due to their ability to precisely control surface properties such as wettability, adhesion, and biocompatibility.[1] Organosilanes, particularly alkyltrichlorosilanes, are a prominent class of molecules used for SAM formation on hydroxylated surfaces like silicon wafers with a native oxide layer, glass, and other metal oxides.[2]
This compound (C₁₄H₂₉SiCl₃), often abbreviated as TDTS, is an organosilane with a 14-carbon alkyl chain. When properly assembled, the long alkyl chains orient themselves away from the surface, creating a dense, non-polar interface. This results in a highly hydrophobic surface with a low coefficient of friction. The formation of a robust TDTS SAM is a multi-step process that is highly sensitive to experimental conditions, especially the presence of water.[3]
The Mechanism of this compound SAM Formation
The formation of a TDTS SAM on a hydroxylated surface is a two-step process involving hydrolysis and condensation. The quality and stability of the final monolayer are critically dependent on the careful control of these reactions.
Step 1: Hydrolysis
The process begins with the hydrolysis of the trichlorosilyl headgroup of the TDTS molecule in the presence of a thin layer of water on the substrate surface. The three chlorine atoms are replaced by hydroxyl groups, forming a reactive silanetriol intermediate and releasing hydrochloric acid (HCl) as a byproduct.
R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
The presence of a controlled amount of surface-adsorbed water is crucial for initiating this step. Insufficient water can lead to incomplete monolayers, while an excess of water can promote undesirable polymerization in the bulk solution, leading to the deposition of aggregates on the surface.[3][4]
Step 2: Condensation
The newly formed silanetriol intermediates then undergo a condensation reaction. This involves the formation of strong, covalent siloxane bonds (Si-O-Si). This condensation can occur in two ways:
-
Surface Grafting: The silanetriol reacts with the hydroxyl groups (-OH) on the substrate surface, covalently bonding the TDTS molecule to the substrate. R-Si(OH)₃ + HO-Substrate → R-(OH)₂Si-O-Substrate + H₂O
-
Cross-linking: Adjacent hydrolyzed TDTS molecules react with each other, forming a cross-linked network that provides stability and density to the monolayer. 2 R-Si(OH)₃ → R-(OH)₂Si-O-Si(OH)₂-R + H₂O
This intricate process of hydrolysis and condensation leads to a densely packed, quasi-crystalline monolayer with the hydrophobic tetradecyl chains oriented outwards.
Experimental Protocols for TDTS SAM Formation
The following section outlines a detailed, step-by-step methodology for the preparation of high-quality TDTS self-assembled monolayers on silicon wafers with a native oxide layer. This protocol can be adapted for other hydroxylated substrates like glass.
Materials and Reagents
-
Silicon wafers (or other suitable substrates)
-
This compound (TDTS, reagent grade)
-
Anhydrous Toluene (or other anhydrous organic solvent like hexane)
-
Acetone (semiconductor or reagent grade)[1]
-
Isopropanol (semiconductor or reagent grade)[3]
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
High-purity nitrogen gas
Substrate Preparation (Hydroxylation)
A pristine and highly hydroxylated substrate surface is paramount for the formation of a dense and well-ordered SAM.[1]
-
Initial Cleaning: Sonicate the silicon wafers in acetone for 15 minutes, followed by sonication in isopropanol for another 15 minutes to remove organic contaminants.[1][3]
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Piranha Etching (Caution): Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 volume ratio. Extreme caution is advised as piranha solution is highly corrosive and reacts violently with organic materials. Immerse the cleaned substrates in the freshly prepared piranha solution for 30 minutes. This step removes any residual organic material and, more importantly, creates a high density of hydroxyl groups on the surface.[3]
-
Final Rinsing and Drying: Remove the substrates from the piranha solution and rinse them extensively with DI water. Dry the substrates under a stream of high-purity nitrogen gas. The substrates should be used immediately for SAM deposition to prevent atmospheric contamination.[3]
SAM Deposition
This procedure should be carried out in a controlled environment with low humidity, such as a glovebox or under an inert atmosphere, to minimize water contamination in the bulk solution.[3]
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in anhydrous toluene.[3]
-
Substrate Immersion: Immerse the freshly hydroxylated substrates into the TDTS solution. The immersion time can vary from 1 to 2 hours at room temperature.[3] Longer immersion times may be necessary to achieve a fully formed monolayer.
-
Rinsing: After immersion, remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) silane molecules.[3]
Post-Deposition Curing
Curing is a critical step to promote the formation of stable siloxane bonds within the monolayer and with the substrate, leading to a more robust and well-ordered film.[1]
-
Sonication: Sonicate the coated substrates in fresh toluene for approximately 5 minutes to remove any remaining physisorbed molecules.[3]
-
Final Rinse: Rinse the substrates with isopropanol and then DI water.[3]
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Baking: Place the SAM-coated substrates in an oven and bake at 110-120°C for 1 hour.[3]
-
Cooling: Allow the substrates to cool to room temperature before characterization.
Characterization of TDTS Self-Assembled Monolayers
A combination of surface analysis techniques is necessary to confirm the formation and quality of the TDTS SAM.
| Characterization Technique | Information Provided |
| Contact Angle Goniometry | Measures the static water contact angle to assess the hydrophobicity of the surface. A high contact angle is indicative of a well-formed, dense monolayer. |
| Ellipsometry | Measures the thickness of the SAM. The thickness should be consistent with the length of a single, vertically oriented tetradecyl chain.[5] |
| Atomic Force Microscopy (AFM) | Provides topographical information about the surface, including roughness and the presence of any aggregates or defects. A low root-mean-square (RMS) roughness indicates a uniform monolayer.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the SAM and the underlying substrate. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to identify the chemical bonds present in the monolayer, such as Si-O-Si and C-H bonds. |
Quantitative Data for Alkyltrichlorosilane SAMs
| Parameter | Typical Value | Characterization Method | Reference |
| Water Contact Angle | 105° - 115° | Goniometry | [6] |
| Monolayer Thickness | ~1.9 - 2.5 nm | Ellipsometry | [7] |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) | [7] |
Note: The exact values can vary depending on the specific substrate, preparation conditions, and measurement technique.
Conclusion
The formation of a high-quality this compound self-assembled monolayer is a reproducible process when careful attention is paid to substrate preparation, control of water content, and post-deposition treatment. The resulting hydrophobic and well-ordered surface offers a versatile platform for a wide range of applications in research, drug development, and materials science. By following the detailed protocols and utilizing the characterization techniques outlined in this guide, researchers can reliably produce TDTS SAMs with consistent and desirable properties.
References
- 1. [PDF] Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition | Semantic Scholar [semanticscholar.org]
- 2. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fkf.mpg.de [fkf.mpg.de]
An In-depth Technical Guide to the Physicochemical Properties of Tetradecyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecyltrichlorosilane (TDCS) is a long-chain organosilane compound with the chemical formula C₁₄H₂₉Cl₃Si.[1] It is a versatile surface modifying agent widely utilized in materials science, nanotechnology, and increasingly, in the development of advanced drug delivery systems and biomedical devices.[1] The unique bifunctionality of TDCS, comprising a reactive trichlorosilyl headgroup and a hydrophobic tetradecyl tail, allows for the formation of robust, covalently bound self-assembled monolayers (SAMs) on a variety of hydroxylated substrates.[2] These SAMs can precisely control surface properties such as wettability, adhesion, and biocompatibility. This guide provides a comprehensive overview of the core physicochemical properties of TDCS, detailed experimental protocols for its application and characterization, and essential safety and handling information.
Core Physicochemical Properties
This compound is a colorless to transparent liquid that is highly reactive, particularly with moisture.[3][4] Its properties are dictated by the interplay between the long alkyl chain and the polar, reactive silicon-chlorine bonds.
Data Presentation: Quantitative Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that values can vary between different commercial suppliers and measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₉Cl₃Si | [1] |
| Molecular Weight | 331.82 g/mol | [1] |
| Boiling Point | 155 °C at 3 mmHg315.8 °C at 760 mmHg | [1][3] |
| Density | 1.00 g/cm³ | [1][4] |
| Refractive Index | 1.4565 | [1][4] |
| Flash Point | 155-157 °C at 3 mmHg | [1] |
| Vapor Pressure | 0.000794 mmHg at 25 °C | [1] |
| Solubility | Soluble in anhydrous non-polar organic solvents such as toluene, hexane, and chloroform. | [1] |
Reactivity and Stability
The dominant chemical feature of this compound is the high reactivity of the Si-Cl bonds.[5] TDCS reacts violently with water, including atmospheric moisture, in an exothermic hydrolysis reaction to form tetradecylsilanetriol (C₁₄H₂₉Si(OH)₃) and hydrochloric acid (HCl).[5][6] The generated HCl is corrosive and toxic.[6][7]
The silanol intermediates are highly reactive and readily undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds.[6] This hydrolysis and subsequent condensation is the fundamental chemistry behind the formation of self-assembled monolayers.
Due to its moisture sensitivity, this compound should be stored and handled under an inert, dry atmosphere (e.g., nitrogen or argon).[8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, acids, and bases.[9]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application and characterization of this compound. The following protocols are provided as a guide for researchers.
Protocol for Formation of a this compound Self-Assembled Monolayer (SAM) on a Silicon Substrate
This protocol describes the deposition of a TDCS SAM from a solution phase.
Materials:
-
Silicon wafers or other hydroxylated substrates
-
This compound (TDCS)
-
Anhydrous toluene (or other suitable anhydrous non-polar solvent)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen or argon gas for drying and providing an inert atmosphere.
Methodology:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired dimensions.
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Surface Hydroxylation:
-
In a fume hood, immerse the cleaned substrates in freshly prepared Piranha solution for 30 minutes. This step generates a high density of hydroxyl (-OH) groups on the silicon surface.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silanization:
-
This step must be performed in a glovebox or under an inert atmosphere to minimize water contamination.
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Immerse the hydroxylated substrates in the silane solution for 1-2 hours at room temperature.
-
Remove the substrates from the solution and rinse with fresh anhydrous toluene to remove any non-covalently bonded (physisorbed) silane molecules.
-
-
Curing and Final Rinse:
-
Sonicate the coated substrates in toluene for 5 minutes.
-
Rinse with isopropanol and then DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour to promote the cross-linking of the siloxane network and remove any remaining water.
-
Protocol for Characterization of a TDCS SAM by Contact Angle Goniometry
This protocol measures the static contact angle of water on the SAM-coated surface to assess its hydrophobicity.
Materials and Instrumentation:
-
Contact Angle Goniometer with a high-resolution camera and light source.
-
Syringe with a fine needle for dispensing liquid droplets.
-
High-purity deionized water.
-
SAM-coated substrate.
Methodology:
-
Instrument Setup:
-
Place the SAM-coated substrate on the sample stage of the goniometer. Ensure the surface is level.
-
Adjust the focus and lighting to obtain a clear profile of the substrate surface.
-
-
Droplet Deposition:
-
Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the SAM.
-
-
Image Capture and Angle Measurement:
-
Capture a high-resolution image of the sessile drop immediately after deposition.
-
Use the goniometer software to measure the angle at the three-phase (solid-liquid-vapor) contact point.
-
-
Multiple Measurements:
-
Repeat the measurement at several different locations on the SAM surface to ensure reproducibility and obtain an average contact angle. A high contact angle (typically >100°) indicates the successful formation of a hydrophobic monolayer.[10]
-
Protocol for Characterization of a TDCS SAM by Spectroscopic Ellipsometry
This protocol determines the thickness of the formed SAM.
Materials and Instrumentation:
-
Spectroscopic Ellipsometer.
-
Bare, clean substrate (for reference measurement).
-
SAM-coated substrate.
Methodology:
-
Reference Measurement:
-
Measure the ellipsometric parameters (Psi, Ψ and Delta, Δ) of the bare, clean, and hydroxylated substrate over a wide spectral range (e.g., 300-1000 nm) and at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Model the data to determine the optical constants of the substrate and the thickness of the native oxide layer. Save this substrate model.
-
-
SAM-Coated Sample Measurement:
-
Measure the Ψ and Δ values for the SAM-coated substrate using the same spectral range and angles of incidence as the bare substrate.
-
-
Data Modeling and Thickness Determination:
-
In the ellipsometry software, build a model consisting of the previously determined substrate model with an added top layer representing the SAM.
-
Assume a refractive index for the organic monolayer (a typical value for alkyl chains is around 1.45-1.50).[11]
-
Fit the experimental data for the SAM-coated sample by allowing the thickness of the SAM layer to vary. The resulting thickness value from the fit represents the thickness of the self-assembled monolayer.[11] For a fully formed TDCS monolayer, the thickness is expected to be in the range of 1.5 - 2.0 nm.
-
Mandatory Visualization
Hydrolysis and Condensation Pathway of this compound
The following diagram illustrates the reaction mechanism of this compound with a hydroxylated surface to form a self-assembled monolayer.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[9]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[8]
-
Reactivity with Water: Reacts violently with water to produce toxic and corrosive hydrochloric acid gas.[6][7] This reaction is exothermic and can lead to a dangerous increase in temperature and pressure.
-
Inhalation: Inhalation of vapors can be harmful and cause respiratory tract irritation.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[8][12]
-
Handling: Use only dry glassware and equipment.[9] All operations should be conducted under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.[8]
-
Spills: In case of a spill, do not use water.[7] Absorb the spill with a dry, inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.[8]
References
- 1. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. qd-uki.co.uk [qd-uki.co.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ICSC 0591 - TRICHLOROSILANE [inchem.org]
- 5. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 7. globalsilicones.org [globalsilicones.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. gelest.com [gelest.com]
An In-depth Technical Guide to Tetradecyltrichlorosilane (CAS 18402-22-7) for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecyltrichlorosilane (TDTS), identified by CAS number 18402-22-7, is a long-chain organosilane compound extensively utilized in surface science and materials engineering.[1][2] Its primary application lies in the formation of self-assembled monolayers (SAMs) on various substrates, which imparts a highly hydrophobic character to the surface.[2][3] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of TDTS, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in a laboratory setting.
Physicochemical Properties
This compound is a colorless, moisture-sensitive liquid.[4][5] The trichlorosilyl headgroup is highly reactive towards hydroxylated surfaces, while the long tetradecyl (C14) alkyl chain provides the hydrophobic properties to the modified surface.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 18402-22-7 | [1][4] |
| Molecular Formula | C₁₄H₂₉Cl₃Si | [1][4] |
| Molecular Weight | 331.83 g/mol | [4][5] |
| Appearance | Colorless, transparent liquid | [5] |
| Boiling Point | 155 °C | [4] |
| Density | 1.00 g/cm³ | [4] |
| Refractive Index | 1.4565 | [4] |
| Flash Point | 155-157°C/3mm | [4] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [4] |
Mechanism of Self-Assembled Monolayer (SAM) Formation
The formation of a stable and well-ordered this compound self-assembled monolayer is a two-step process involving hydrolysis and condensation. This process is initiated by the presence of a thin layer of water on the substrate surface.
-
Hydrolysis: The trichlorosilyl headgroup of the this compound molecule readily reacts with water molecules to form silanetriols, releasing hydrochloric acid as a byproduct.
-
Condensation: The newly formed silanetriol molecules then condense with hydroxyl groups present on the substrate (e.g., the native oxide layer of a silicon wafer), forming strong covalent siloxane bonds (Si-O-Si) with the surface. Additionally, lateral cross-linking occurs between adjacent silanetriol molecules, creating a stable, two-dimensional network.
Mechanism of this compound SAM Formation.
Experimental Protocols
The following section provides a detailed protocol for the formation of a this compound SAM on a silicon wafer. This protocol can be adapted for other hydroxylated substrates such as glass or quartz.
Materials and Reagents
-
Silicon wafers
-
This compound (CAS 18402-22-7)
-
Anhydrous toluene
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Experimental Workflow
Experimental Workflow for TDTS SAM Formation.
Quantitative Data and Surface Characterization
The formation of a high-quality this compound SAM results in a significant change in the surface properties of the substrate. These changes can be quantified using various surface analysis techniques. While specific data for TDTS is not always available, the properties are expected to be similar to other long-chain alkyltrichlorosilanes, such as octadecyltrichlorosilane (OTS).
Table 2: Typical Quantitative Data for Long-Chain Alkyltrichlorosilane SAMs on Silicon
| Parameter | Typical Value | Characterization Technique | Reference(s) |
| Static Water Contact Angle | 105° - 115° | Goniometry | [6][7] |
| Monolayer Thickness | ~2.0 - 2.5 nm | Ellipsometry, AFM | [6][8] |
| RMS Surface Roughness | < 0.5 nm | Atomic Force Microscopy (AFM) | [9] |
Applications in Drug Development
The ability of this compound to create well-defined, hydrophobic surfaces has several important applications in the field of drug development.
Drug Delivery Systems
The hydrophobic surface created by TDTS can be used to modify nanoparticles for the delivery of hydrophobic drugs.[10] By functionalizing the surface of nanocarriers, the loading capacity and stability of poorly water-soluble drugs can be enhanced.[10]
High-Throughput Screening (HTS)
TDTS-modified surfaces can be used to create microarrays for high-throughput screening of drug candidates.[3] The hydrophobic nature of the surface helps to confine small droplets of test compounds to specific locations, preventing cross-contamination and enabling the screening of large libraries of molecules.[3][11]
Cell Culture and Tissue Engineering
The surface properties of cell culture substrates can significantly influence cell adhesion, proliferation, and differentiation. By patterning surfaces with regions of hydrophobicity using TDTS, researchers can control cell attachment and growth, which is valuable for creating more in vivo-like cell culture models for drug testing and toxicity screening.[3][12]
Applications of TDTS in Drug Development.
Safety Information
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions. It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[4]
Table 3: Safety Information for this compound
| Hazard Category | GHS Classification and Statements |
| Pictograms | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[13] H335: May cause respiratory irritation.[14] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[15] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] P310: Immediately call a POISON CENTER or doctor/physician.[15] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[14] P501: Dispose of contents/container to an approved waste disposal plant.[14] |
First Aid Measures
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[1]
-
Skin Contact: Immediately wash the contaminated skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Handling and Storage
-
Handle under an inert, dry atmosphere (e.g., in a glovebox).[16]
-
Keep container tightly closed in a dry and well-ventilated place.[14]
-
Store away from moisture, heat, sparks, and open flames.[17]
-
Ground and bond containers and receiving equipment to prevent static discharge.[16]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[18]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene rubber), and appropriate protective clothing to prevent skin contact.[16][18]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate.[16]
Conclusion
This compound is a versatile and powerful tool for surface modification, enabling the creation of highly hydrophobic and well-ordered self-assembled monolayers. For researchers and professionals in drug development, TDTS offers valuable opportunities in the design of advanced drug delivery systems, the fabrication of high-throughput screening platforms, and the development of sophisticated cell culture models. By understanding the fundamental principles of its reactivity and following meticulous experimental protocols, the full potential of this compound can be harnessed to advance pharmaceutical research and development. However, the hazardous nature of this compound necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. echemi.com [echemi.com]
- 3. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 4. N-TETRADECYLTRICHLOROSILANE CAS#: 18402-22-7 [m.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lehigh.edu [lehigh.edu]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. Using microcontact printing to pattern the attachment of mammalian cells to self-assembled monolayers of alkanethiolates on transparent films of gold and silver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silane, trichlorotetradecyl- | C14H29Cl3Si | CID 87626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. wimna.com [wimna.com]
- 16. gelest.com [gelest.com]
- 17. nano.pitt.edu [nano.pitt.edu]
- 18. globalsilicones.org [globalsilicones.org]
The Trichlorosilyl Group: A Versatile Workhorse in Organosilane Chemistry for Scientific and Pharmaceutical Advancement
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
The trichlorosilyl (-SiCl₃) functional group, a cornerstone of organosilane chemistry, offers a powerful and versatile tool for a myriad of applications, ranging from advanced materials science to the intricate world of drug development. Its high reactivity, stemming from the electron-withdrawing nature of the three chlorine atoms, makes the silicon center highly susceptible to nucleophilic attack and enables a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity of the trichlorosilyl group, detailing key reaction mechanisms, experimental protocols, and quantitative data to empower researchers in their scientific endeavors.
Core Reactivity of the Trichlorosilyl Group
The reactivity of the trichlorosilyl group is dominated by several key transformations: hydrosilylation, hydrolysis and condensation, reduction of organic functional groups, and cross-coupling reactions. Each of these reactions provides a pathway to novel organosilicon compounds with tailored functionalities.
Hydrosilylation: Formation of Stable Si-C Bonds
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (typically a C=C or C≡C bond), is a fundamental method for creating stable silicon-carbon bonds. Trichlorosilane (HSiCl₃) is a common reagent in this reaction, often catalyzed by platinum complexes like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[1][2] The reaction proceeds with high efficiency and allows for the synthesis of a wide variety of organotrichlorosilanes.[3]
The general reaction is as follows:
R-CH=CH₂ + HSiCl₃ --(Catalyst)--> R-CH₂-CH₂-SiCl₃
The trichlorosilyl group in the resulting product can then be further functionalized, for example, by alcoholysis to form the corresponding trialkoxysilane, which is a common precursor for silane coupling agents.[3][4]
Quantitative Data on Hydrosilylation Reactions
| Alkene | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allyl Chloride | Speier's Catalyst | 60 | 3 | 20 | [1] |
| Allyl Chloride | Karstedt's Catalyst | 60 | 3 | 15 | [1] |
| Allyl Chloride | [RhCl(dppbzF)]₂ | 60 | 20 | >95 | [1] |
| 1-Octene | Karstedt's Catalyst | 60 | - | High | [5] |
| Tetradecene | FibreCat Pt catalyst | - | - | 85 | [6] |
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene with Trichlorosilane
This protocol is a representative example of a platinum-catalyzed hydrosilylation reaction.
Materials:
-
1-Octene (freshly distilled)
-
Trichlorosilane (freshly distilled)
-
Karstedt's catalyst (2 wt% Pt in xylene)
-
Anhydrous toluene
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk flask and standard glassware
Procedure:
-
Under an inert atmosphere of nitrogen or argon, add 1-octene (1 equivalent) and anhydrous toluene to a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.
-
Add Karstedt's catalyst (typically 10-50 ppm Pt relative to the alkene).
-
Slowly add trichlorosilane (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by GC or ¹H NMR by observing the disappearance of the Si-H proton signal.[7]
-
Upon completion, cool the reaction to room temperature.
-
The crude product, octyltrichlorosilane, can be purified by fractional distillation under reduced pressure.
Logical Relationship: The Role of the Catalyst in Hydrosilylation
Caption: Role of the platinum catalyst in the hydrosilylation reaction.
Hydrolysis and Condensation: Gateway to Siloxanes and Surface Modification
The trichlorosilyl group is highly susceptible to hydrolysis, reacting readily with water to form silanetriols (R-Si(OH)₃). These intermediates are generally unstable and undergo rapid self-condensation to form polysiloxanes, which can exist as linear chains, cyclic structures, or complex three-dimensional networks.[8] This reactivity is the basis for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers, glass, and metal oxides.[9][10][11]
The hydrolysis and condensation reactions can be summarized as follows:
-
Hydrolysis: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
-
Condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O (and further condensation)
The rate of these reactions is highly dependent on factors such as pH, water concentration, and the nature of the organic group (R).[8][12][13]
Experimental Protocol: Preparation of an Octadecyltrichlorosilane (OTS) Self-Assembled Monolayer on a Silicon Wafer
This protocol describes the formation of a hydrophobic monolayer on a silicon substrate.
Materials:
-
Silicon wafer
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or UV/Ozone cleaner
-
Anhydrous toluene or hexane
-
Octadecyltrichlorosilane (OTS)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation: Clean the silicon wafer thoroughly. A common method is immersion in a piranha solution for 10-15 minutes to remove organic residues and create a hydrophilic, hydroxylated surface.[11] Alternatively, a UV/Ozone cleaner can be used. Rinse the wafer extensively with deionized water and dry it under a stream of nitrogen.
-
Silanization: Immediately transfer the cleaned and dried wafer into a solution of OTS in an anhydrous solvent (e.g., 1-5 mM in toluene or hexane). The reaction should be carried out in a low-moisture environment, for instance, inside a glovebox or a desiccator.[11]
-
Incubation: Allow the wafer to remain in the OTS solution for a period ranging from 30 minutes to several hours.
-
Rinsing and Curing: Remove the wafer from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane. Finally, cure the wafer, for example, by heating it in an oven at 110-120 °C for 10-15 minutes to promote the covalent bonding of the silane to the surface and the cross-linking within the monolayer.
-
Characterization: The quality of the OTS monolayer can be assessed by measuring the water contact angle, which should be high (typically >100°) for a well-formed hydrophobic monolayer.[10][14]
Experimental Workflow: Formation of a Self-Assembled Monolayer
Caption: Workflow for the formation of an OTS self-assembled monolayer.
Reduction of Organic Functional Groups
Trichlorosilane, in combination with a tertiary amine or other Lewis bases, serves as a powerful and chemoselective reducing agent for a variety of organic functional groups.[15] This system is particularly effective for the reduction of aldehydes, ketones, imines, and nitro compounds.[14][15] The reaction is believed to proceed through the formation of a hypervalent silicon species, which acts as the hydride donor.
Quantitative Data on the Reduction of Nitroarenes to Anilines
| Nitroarene | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Nitro-4-methoxybenzene | DIPEA | Acetonitrile | 18 | Quantitative | [6] |
| 1-Nitrohexane | DIPEA | Acetonitrile | 18 | Quantitative | [6] |
| 4-Nitrobenzophenone | Hünig's base | CH₂Cl₂ | (flow) | >98 | [16] |
Experimental Protocol: Reduction of a Nitroarene to an Aniline
This protocol provides a general procedure for the reduction of an aromatic nitro compound.[6]
Materials:
-
Aromatic nitro compound
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Trichlorosilane (freshly distilled)
-
Anhydrous acetonitrile or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve the aromatic nitro compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add the tertiary amine (e.g., DIPEA, 5 equivalents) to the solution and stir at room temperature.
-
Slowly add freshly distilled trichlorosilane (3.5 equivalents) dropwise to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aniline.
-
The product can be purified by column chromatography if necessary.
Signaling Pathway: Proposed Mechanism for the Reduction of a Nitro Group
Caption: Proposed stepwise reduction of a nitro group by trichlorosilane.
Hiyama Cross-Coupling: C-C Bond Formation
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate to form a new carbon-carbon bond.[4][9] Organotrichlorosilanes can participate in this reaction, typically after conversion to a more reactive organotrifluorosilane or in the presence of an activator like a fluoride source (e.g., TBAF) or a base.[9][17] The activator generates a hypervalent silicon species that facilitates transmetalation to the palladium center.
Quantitative Data on Hiyama Coupling Reactions
| Aryl Halide | Organosilane | Catalyst/Ligand | Activator | Yield (%) | Reference |
| 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂/XPhos | TBAF | 78 | [18] |
| 4-Bromoanisole | Phenyltrimethoxysilane | Pd/Fe₃O₄ | NaOH | 92 | [5] |
| Aryl Mesylates | Triethoxy(phenyl)silane | Pd(OAc)₂/XPhos | TBAF | 40-97 | [19] |
| 3-Methoxy-phenylbromide | Phenyl triethoxysilane | 10% Pd/C | TBAF | 90 | [19] |
Signaling Pathway: Catalytic Cycle of the Hiyama Coupling
References
- 1. 氯(二甲基)十八烷基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Overview and Production Process of Silane Coupling Agent [silicone-surfactant.com]
- 4. Trichlorosilane (TCS) Plant - Synopsis Chemitech [synopsischemitech.com]
- 5. researchgate.net [researchgate.net]
- 6. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 16. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hiyama Coupling [organic-chemistry.org]
- 18. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Introduction: The Power of Surface Modification
An In-depth Technical Guide to the Silanization of Silica Surfaces
For Researchers, Scientists, and Drug Development Professionals
Silanization is a robust and versatile chemical process used to modify the surface properties of materials rich in hydroxyl groups, such as silica, glass, and metal oxides.[1] At its core, silanization involves the covalent attachment of organosilane molecules to the surface, effectively changing its fundamental characteristics, such as wettability, adhesion, and chemical reactivity.[1] For researchers and professionals in drug development, mastering silanization is crucial. It is the foundational technology behind reversed-phase chromatography, a cornerstone of drug purification and analysis.[1] Furthermore, it enables the precise surface engineering of silica nanoparticles for advanced drug delivery systems, the creation of biocompatible coatings for medical devices, and the development of sensitive biosensors.[2][3][4][5]
This technical guide provides a comprehensive overview of the core principles of silanization on silica surfaces, details key experimental methodologies, presents quantitative data for comparative analysis, and outlines common characterization techniques.
Core Principles: The Chemistry of the Silica-Silane Interface
The effectiveness of silanization lies in the specific chemical interactions between the silane coupling agent and the silica substrate. Understanding this chemistry is paramount to controlling and optimizing the surface modification process.
The Nature of the Silica Surface
The surface of silica is not inert; it is populated by various forms of silanol groups (Si-OH) that act as the primary reactive sites for silanization. The density and type of these silanols dictate the potential for surface functionalization. These groups are generally categorized as:
-
Isolated Silanols: Single hydroxyl groups separated from others.
-
Vicinal Silanols: Two hydroxyl groups on adjacent silicon atoms, often hydrogen-bonded.
-
Geminal Silanols: Two hydroxyl groups attached to the same silicon atom.[6]
The Silanization Reaction Mechanism
The reaction of an organosilane with a silica surface is typically a multi-step process involving hydrolysis and condensation.[7] The most common silanizing agents are organofunctional alkoxysilanes, which have the general structure R'—Si(OR)₃, where R' is a functional organic group and OR is a hydrolyzable alkoxy group (e.g., methoxy, ethoxy).[1]
The process unfolds as follows:
-
Hydrolysis: In the presence of water (even trace amounts adsorbed on the surface), the alkoxy groups (Si-OR) of the silane hydrolyze to form reactive silanol groups (Si-OH). This reaction, which can be catalyzed by acids or bases, releases alcohol as a byproduct.[7][8][9][10][11][12]
-
Condensation with Surface: The newly formed silanols on the silane molecule then react with the silanol groups on the silica surface. This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si), anchoring the silane to the surface and releasing a water molecule.[1][7][9][13][14]
-
Inter-Silane Polymerization: Adjacent hydrolyzed silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface.[9][14] This can lead to the formation of a monolayer or, in some cases, thicker polymeric layers.
Common Silane Coupling Agents
The choice of silane is dictated by the desired surface functionality. Organofunctional silanes are incredibly versatile, allowing for the introduction of a wide array of chemical properties onto the silica surface.[15][16]
Table 1: Common Types of Organofunctional Silanes and Their Applications
| Silane Type | Functional Group (R') | Example Silane | Primary Application | Resulting Surface Property |
| Alkylsilanes | Alkyl chain (e.g., C8, C18) | Octadecyltrichlorosilane (ODTS) | Reversed-phase chromatography, creating hydrophobic surfaces.[1] | Hydrophobic, Non-polar |
| Aminosilanes | Amino (-NH₂) | (3-Aminopropyl)triethoxysilane (APTES) | Covalent attachment of biomolecules, cross-linking.[17] | Hydrophilic, Positively charged (at neutral pH) |
| Epoxysilanes | Epoxy | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Adhesion promotion, surface for reacting with nucleophiles.[17] | Reactive, Polar |
| Thiol Silanes | Thiol/Mercapto (-SH) | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Immobilization on noble metal surfaces, click chemistry.[1] | Reactive, Nucleophilic |
| Vinylsilanes | Vinyl (-CH=CH₂) | Vinyltrimethoxysilane (VTMS) | Grafting polymers from the surface, composite materials.[17] | Polymerizable |
| Methacryloxysilanes | Methacrylate | (3-Methacryloxypropyl)trimethoxysilane | Dental composites, polymer grafting.[17] | Polymerizable, UV-curable |
Key Factors Influencing the Silanization Process
The quality, uniformity, and stability of the resulting silane layer are highly dependent on several experimental parameters. Careful control of these factors is essential for reproducible results.
-
Surface Pre-treatment: The initial state of the silica surface is critical. Cleaning procedures like UV-ozone or treatment with piranha solution can remove organic contaminants and increase the surface density of reactive silanol groups, leading to a higher degree of silanization.[3]
-
Water Availability: Water is a necessary reactant for the hydrolysis of alkoxysilanes. However, its concentration must be controlled. Insufficient water will result in an incomplete reaction, while excess water in the bulk solution can lead to premature silane polymerization and aggregation before surface deposition.[3][18]
-
Solvent Choice: The solvent must dissolve the silane without reacting with it. Common solvents include toluene for anhydrous reactions and ethanol/water mixtures for aqueous-based depositions. The solvent choice influences silane aggregation and reaction kinetics.[6]
-
Reaction Time and Temperature: These parameters directly affect the rate of reaction and the final surface coverage. Longer times and higher temperatures generally lead to more complete coverage and potentially thicker layers, though optimization is required to prevent multilayer formation if a monolayer is desired.[6][19]
-
pH of the Solution: The rates of both hydrolysis and condensation are strongly influenced by pH, with catalysis occurring under both acidic and basic conditions. The optimal pH often depends on the specific silane being used.[6][8][10]
-
Silane Concentration: Higher silane concentrations can increase the rate of surface coverage but may also promote the formation of undesirable multilayers and aggregates.[6]
Experimental Protocols
Silanization can be performed via two primary methods: liquid-phase deposition and vapor-phase deposition. The choice depends on the desired layer quality, the substrate geometry, and available equipment.
Liquid-Phase vs. Vapor-Phase Deposition
-
Liquid-Phase Deposition: This is the most common and accessible method, involving the immersion of the silica substrate into a solution containing the silane.[20] It is relatively simple but can be sensitive to solvent purity and trace amounts of water, which may lead to variability in layer thickness and uniformity.[21]
-
Vapor-Phase Deposition: This method involves exposing the substrate to silane vapor in a controlled environment, often under vacuum. Because oligomers and polymers of silanes have negligible vapor pressure, this technique significantly reduces the risk of multilayer formation and often results in more uniform and highly ordered monolayers.[3][18][22] It is generally more reproducible but requires more specialized equipment.[21]
Example Protocol: Liquid-Phase Silanization of Silica Nanoparticles
This protocol provides a general workflow for the functionalization of silica nanoparticles with an aminosilane in a non-aqueous solvent.
Materials:
-
Silica Nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Surface Activation (Optional but Recommended): To maximize reactive sites, the silica nanoparticles can be acid-activated. Suspend the nanoparticles in dilute HCl, stir for several hours, then wash repeatedly with deionized water until the pH is neutral. Dry thoroughly in a vacuum oven at >100°C overnight.
-
Nanoparticle Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene to a concentration of 5-10 mg/mL.[23] Sonicate the dispersion for 15-30 minutes to break up any aggregates and ensure a uniform suspension.[23]
-
Silanization Reaction:
-
Transfer the dispersion to a round-bottom flask equipped with a condenser and magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
-
Add the desired amount of APTES to the suspension. A common starting point is a 10:1 weight ratio of silica to silane.[23]
-
Heat the reaction mixture to 60°C and allow it to reflux with continuous stirring for 24 hours.[24]
-
-
Washing and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Centrifuge the dispersion to collect the functionalized nanoparticles.
-
Discard the supernatant, which contains unreacted silane.
-
Re-disperse the nanoparticle pellet in fresh anhydrous toluene and sonicate briefly.
-
Repeat the centrifugation and re-dispersion steps at least three times to thoroughly remove any residual unreacted silane.[23] Perform a final wash with anhydrous ethanol.
-
-
Drying: After the final wash, dry the functionalized silica nanoparticles in a vacuum oven at 60-80°C overnight to remove all solvent and promote final condensation of surface silanols.[23]
-
Storage: Store the dried, amine-functionalized nanoparticles in a desiccator to prevent moisture adsorption.
Characterization of Silanized Surfaces
Confirming the success and quality of the silanization process requires a combination of surface analysis techniques.
Table 2: Key Techniques for Characterizing Silanized Surfaces
| Technique | Information Provided | Typical Result for Successful Silanization |
| Contact Angle Goniometry | Measures surface wettability and surface free energy. | An increase in contact angle for alkylsilanes (hydrophobic); a decrease for aminosilanes (hydrophilic). |
| FTIR Spectroscopy | Identifies chemical functional groups on the surface. | Appearance of C-H stretching peaks (from alkyl chains), N-H peaks (from amines), and changes in the Si-O-Si region.[2][6] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states at the surface. | Detection of Carbon (C) and Nitrogen (N for aminosilanes) signals, and an increased Si/O ratio.[25] |
| Atomic Force Microscopy (AFM) | Images surface topography and measures roughness. | Can show changes in surface morphology and confirm the formation of a uniform layer vs. aggregates.[22] |
| Ellipsometry | Measures the thickness of thin films on a substrate. | Provides a quantitative value for the thickness of the deposited silane layer, often in the angstrom to nanometer range.[22] |
| Solid-State NMR | Provides detailed information about the chemical environment of Si and C atoms. | Confirms covalent Si-C bond formation and can quantify the degree of silane condensation (T-structures).[26][27] |
Quantitative Data Example: Contact Angle
The change in water contact angle is a primary and straightforward indicator of successful surface modification.
Table 3: Example Water Contact Angles on Modified Silica Surfaces
| Surface Condition | Silane Used | Typical Advancing Contact Angle | Reference |
| Cleaned Glass/Silica | N/A | < 20° | [28] |
| HMDS Treated | Hexamethyldisilazane | ~70° | [28] |
| APTES Treated (Toluene) | (3-Aminopropyl)triethoxysilane | ~62° | |
| APDMES Treated (Vapor) | (3-Aminopropyl)dimethylethoxysilane | ~59° | [22] |
| ODTS Treated | Octadecyltrichlorosilane | > 100° | [1] |
References
- 1. Silanization - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Functionalized mesoporous silica particles for application in drug delivery system. | Semantic Scholar [semanticscholar.org]
- 6. ajol.info [ajol.info]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 10. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. gelest.com [gelest.com]
- 13. mdpi.com [mdpi.com]
- 14. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]
- 15. Organofunctional Silanes: Important Intermediates in Chemical Synthesis - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 16. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. silicorex.com [silicorex.com]
- 18. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 22. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. briefs.techconnect.org [briefs.techconnect.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. semanticscholar.org [semanticscholar.org]
- 28. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Methodological & Application
Application Notes and Protocols for Creating Hydrophobic Surfaces with Tetradecyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The creation of hydrophobic surfaces is a critical technique in a multitude of research and development applications, including biosensor fabrication, cell culture, drug delivery, and high-throughput screening. Surface modification with organosilanes is a robust and widely adopted method to control surface wettability. Tetradecyltrichlorosilane (TDTS), an organosilane with a long alkyl chain (C14), is particularly effective for creating well-defined, hydrophobic surfaces on various substrates like glass and silicon wafers.
The mechanism of action involves the reaction of the trichlorosilyl headgroup of TDTS with hydroxyl (-OH) groups present on the substrate surface. This process forms stable covalent siloxane (Si-O-Si) bonds, resulting in a dense, self-assembled monolayer (SAM) of tetradecyl chains. This long alkyl chain monolayer significantly lowers the surface energy, leading to a highly hydrophobic character, characterized by high water contact angles. The use of an anhydrous solvent is crucial during the process to prevent premature polymerization of the silane in the solution.[1]
This document provides a detailed protocol for the preparation of hydrophobic surfaces using this compound, covering substrate preparation, silanization procedures, and characterization.
Data Presentation
The effectiveness of the hydrophobic coating can be quantified by measuring the water contact angle. The following table summarizes typical quantitative data for surfaces treated with long-chain alkylsilanes, including TDTS.
| Substrate | Silane Concentration | Solvent | Immersion Time | Curing Conditions | Water Contact Angle (θ) | Reference |
| Silicon Wafer | 1 mM | Anhydrous Toluene | 1-2 hours | 110-120°C for 30-60 min | > 90° | [1] |
| Glass Slides | 2% (v/v) | Anhydrous Toluene | Overnight at 70°C | 70°C for 24 hours | Not Specified | [2] |
| Glass Slides | Not Specified | Toluene | 15 minutes - 24 hours | Not Specified | > 90° | [3] |
| Glass | Not Specified | Heptane | Variable | Not Specified | ~95° (plateau) | [4] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the process of creating a hydrophobic surface using this compound.
Caption: Experimental workflow for creating hydrophobic surfaces with TDTS.
Experimental Protocols
This section details the step-by-step methodology for creating hydrophobic surfaces on silicon wafers or glass slides using a solution-based deposition of this compound.
Materials and Reagents
-
Substrates (e.g., prime grade silicon wafers or glass microscope slides)
-
This compound (TDTS)
-
Anhydrous Toluene (or other anhydrous organic solvent like hexane)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) Water
-
Nitrogen Gas (high purity)
Equipment
-
Glassware for cleaning and silanization
-
Fume hood
-
Ultrasonic bath (optional)
-
Oven or hot plate
-
Contact Angle Goniometer
Protocol
1. Substrate Cleaning and Hydroxylation
A pristine and hydroxyl-rich surface is crucial for the formation of a uniform silane monolayer.
-
Piranha Solution Preparation: In a clean glass container inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. Caution: Piranha solution is highly corrosive and exothermic. Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
-
Substrate Immersion: Immerse the silicon wafers or glass slides in the freshly prepared piranha solution for 10-15 minutes.[1] This step effectively removes organic residues and hydroxylates the surface.
-
Rinsing: Carefully remove the substrates from the piranha solution and rinse them extensively with DI water.
-
Drying: Dry the substrates thoroughly under a stream of high-purity nitrogen gas.[1] It is recommended to use the cleaned substrates immediately for the silanization step.
2. Silanization Procedure
This procedure should be performed in a controlled environment with low humidity, such as a glove box or under an inert atmosphere, to prevent premature reaction of the TDTS with atmospheric moisture.
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous toluene.[1] It is critical to use an anhydrous solvent to avoid polymerization of the silane in the solution.[1]
-
Substrate Immersion: Fully immerse the cleaned and dried substrates into the TDTS solution.[1] The reaction vessel should be sealed to minimize exposure to atmospheric moisture.
-
Incubation: Allow the substrates to remain in the solution for 1-2 hours at room temperature.[1]
3. Post-Treatment and Curing
-
Rinsing: After incubation, remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene (or the solvent used for the solution) to remove any physisorbed silanes.[1]
-
Drying: Dry the substrates again under a stream of high-purity nitrogen gas.[1]
-
Curing: To enhance the stability and organization of the monolayer, bake the coated substrates in an oven at 110-120°C for 30-60 minutes.[1] This step promotes the formation of a stable siloxane network.
-
Storage: Store the modified hydrophobic substrates in a clean, dry environment, such as a desiccator, to prevent contamination.[1]
Characterization
The primary method to confirm the hydrophobicity of the modified surface is by measuring the static water contact angle using a contact angle goniometer. A water contact angle greater than 90° indicates a hydrophobic surface.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Water Contact Angle | Incomplete monolayer formation. | Ensure the use of anhydrous solvent and proper cleaning of the substrate. Increase immersion time.[1] |
| Contamination of the surface. | Use freshly cleaned substrates immediately. Store modified substrates in a desiccator.[1] | |
| Hazy or Uneven Coating | Polymerization of silane in solution. | Prepare fresh silane solution in an anhydrous solvent just before use.[1] |
| Inadequate rinsing. | Thoroughly rinse with fresh solvent to remove any non-covalently bonded silanes.[1] | |
| Poor Adhesion/Stability | Insufficient curing. | Increase curing time or temperature as recommended.[6] |
| Lack of surface hydroxyl groups. | Optimize the surface activation step (e.g., ensure fresh piranha solution, or consider oxygen plasma treatment).[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. surfmods.jp [surfmods.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Silicon Wagers with Tetradecyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of silicon wafers using tetradecyltrichlorosilane (TDTS). This process results in the formation of a stable, hydrophobic self-assembled monolayer (SAM), a critical step in various applications including biosensor fabrication, cell culture engineering, and drug delivery systems.[1]
Introduction
Surface modification of silicon wafers with organosilanes like this compound is a fundamental technique for tailoring surface properties. TDTS, with its long alkyl chain, forms a dense, organized monolayer on hydroxylated silicon surfaces. This modification significantly increases the hydrophobicity of the wafer, which is essential for controlling protein adsorption, cell adhesion, and the immobilization of biomolecules.[1] The resulting hydrophobic surface is valuable in microfluidics, biosensors, and as a coating to prevent non-specific binding.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained before and after the surface modification of silicon wafers with long-chain alkyltrichlorosilanes like TDTS.
Table 1: Water Contact Angle (WCA) Measurements
| Surface Type | Water Contact Angle (°) | Reference Compound(s) |
| Unmodified Silicon Wafer | ~30° - 50° | N/A |
| Modified Silicon Wafer | 105° - 115° | This compound |
Source: BenchChem, 2025[2]
Table 2: Surface Properties
| Property | Value | Characterization Technique |
| Monolayer Thickness | ~1.5 - 2.0 nm | Ellipsometry, AFM |
| Surface Roughness (RMS) | < 0.5 nm | AFM |
Source: BenchChem, 2025[2]
Experimental Protocols
A pristine and hydroxylated silicon surface is paramount for the formation of a dense and stable self-assembled monolayer.[3] The following protocols detail the necessary steps for successful surface modification.
Materials and Reagents
-
Silicon wafers (prime grade, orientation <100> or <111>)[1]
-
This compound (TDTS)
-
Anhydrous toluene (or other anhydrous organic solvents like hexane)[1]
-
Sulfuric acid (H₂SO₄, 98%)[1]
-
Hydrogen peroxide (H₂O₂, 30%)[1]
-
Deionized (DI) water
-
Isopropanol
Silicon Wafer Cleaning and Hydroxylation
This step is crucial for removing organic residues and creating a hydroxylated surface necessary for silanization. The Piranha solution method is highly effective for this purpose.
Safety Precaution: Piranha solution is extremely corrosive and reactive. Always handle it with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[2]
-
Preparation of Piranha Solution: In a clean glass container, slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. This mixture is highly exothermic.[1]
-
Wafer Immersion: Immerse the silicon wafers in the freshly prepared Piranha solution for 10-15 minutes.[1]
-
Rinsing: Carefully remove the wafers from the Piranha solution and rinse them thoroughly with copious amounts of DI water.[1]
-
Drying: Dry the wafers under a stream of high-purity nitrogen gas.
Silanization with this compound
This process should be carried out in an inert atmosphere (e.g., in a glove box or under nitrogen/argon) to prevent premature polymerization of the silane due to atmospheric moisture.[1][2]
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in anhydrous toluene.[2] The use of an anhydrous solvent is critical.[1]
-
Wafer Immersion: Immerse the cleaned and hydroxylated silicon wafers in the TDTS solution for 1-2 hours at room temperature. The reaction vessel should be sealed.[1]
-
Rinsing: After immersion, remove the wafers and rinse them sequentially with fresh anhydrous toluene and then isopropanol to remove any physisorbed silane molecules.[1]
-
Drying: Dry the wafers under a stream of high-purity nitrogen gas.[1]
-
Curing: To promote the formation of a stable siloxane network, bake the wafers in an oven at 110-120°C for 30-60 minutes.[1]
-
Storage: Store the modified wafers in a clean, dry environment, such as a desiccator.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the surface modification of silicon wafers with TDTS.
Silanization Reaction Pathway
Caption: Reaction of TDTS with a hydroxylated silicon surface to form a SAM.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Hazy or Uneven Coating | Polymerization of silane in solution. | Prepare fresh silane solution in an anhydrous solvent just before use. |
| Inadequate rinsing. | Thoroughly rinse with fresh solvent to remove physisorbed silanes.[1] | |
| Low Water Contact Angle | Incomplete monolayer formation. | Ensure the silicon surface is properly cleaned and hydroxylated. Increase immersion time or silane concentration. |
| Contamination of the surface. | Handle wafers in a clean environment and use high-purity solvents. | |
| Poor Cell Adhesion (if desired) | Surface is too hydrophobic. | Pattern the surface with hydrophilic regions using techniques like photolithography or microcontact printing.[1] |
These application notes and protocols provide a robust foundation for the successful surface modification of silicon wafers with this compound. For specific applications, further optimization of the described protocols may be necessary.
References
Surface Functionalization of Glass Slides with Tetradecyltrichlorosilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the surface functionalization of glass slides using Tetradecyltrichlorosilane (TDTS). The protocols outlined below are designed to create a hydrophobic, self-assembled monolayer (SAM) on glass surfaces, a critical step for various applications in research and drug development, including cell culture, biosensor fabrication, and protein adsorption studies.
Introduction
Surface modification of glass slides with organosilanes is a fundamental technique to tailor their surface properties. This compound (C₁₄H₂₉Cl₃Si), a member of the alkyltrichlorosilane family, reacts with hydroxyl groups present on the glass surface to form a dense, covalently bonded monolayer. This process transforms the naturally hydrophilic glass into a hydrophobic surface. The resulting alkyl chain layer provides a well-defined, low-energy surface ideal for studying cell-surface interactions, controlling protein binding, and serving as a foundational layer for further bio-functionalization.
Quantitative Surface Characterization
The successful functionalization of glass slides with TDTS can be quantified by various surface analysis techniques. The following table summarizes typical quantitative data obtained for untreated glass, and glass treated with TDTS or a similar long-chain alkylsilane, Octadecyltrichlorosilane (OTS), which serves as a useful proxy.
| Parameter | Untreated Glass | TDTS/OTS Treated Glass | Technique |
| Water Contact Angle | 10° - 40° | > 100° | Goniometry |
| Surface Roughness (RMS) | ~0.2 - 1.0 nm[1] | ~0.5 - 2.0 nm[2] | Atomic Force Microscopy (AFM) |
| Elemental Composition | Si, O, Na, Ca | Si, O, C | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
A high-quality TDTS monolayer is achieved through a multi-step process that requires meticulous attention to cleanliness and anhydrous conditions during the silanization step.
Materials and Reagents
-
Glass microscope slides
-
This compound (TDTS)
-
Anhydrous toluene or hexane
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Hydrochloric acid (HCl), concentrated
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Sonicator
-
Staining jars or beakers
-
Hot plate
-
Vacuum oven (optional)
Detailed Methodologies
The overall workflow for the surface functionalization of glass slides with TDTS involves three main stages: rigorous cleaning and hydroxylation of the glass surface, the silanization reaction with TDTS, and post-silanization cleaning and curing.
The initial cleaning is crucial to remove organic and inorganic contaminants and to generate a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization. Two effective cleaning protocols are provided below.
Protocol A: Piranha Solution Cleaning (Recommended for highest purity; use with extreme caution)
-
Initial Solvent Cleaning: Place the glass slides in a slide rack and sonicate in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove gross organic contaminants.
-
Rinsing: Thoroughly rinse the slides with DI water.
-
Piranha Etching: In a fume hood, prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass container. Caution: Piranha solution is extremely corrosive, reactive, and exothermic. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Immerse the slides in the hot (but not boiling) piranha solution for 30-60 minutes.
-
Final Rinsing: Carefully remove the slides and rinse them extensively with DI water.
-
Drying: Dry the slides under a stream of high-purity nitrogen gas. The slides should be used immediately for the silanization step.
Protocol B: Acid/Base Cleaning
-
Degreasing: Sonicate the glass slides in a 1:1 (v/v) solution of methanol and concentrated HCl for 30 minutes.
-
Rinsing: Triple rinse the slides thoroughly with DI water.
-
Acid Soak: Immerse the slides in concentrated sulfuric acid for at least 30 minutes.
-
Final Rinsing: Rinse the slides thoroughly with DI water at least four times.
-
Drying: Dry the slides in an oven at 110°C for at least 30 minutes or under a stream of nitrogen gas. Proceed to the silanization step immediately.
This step must be performed in a low-moisture environment to prevent premature hydrolysis and polymerization of the TDTS in solution. Anhydrous solvents and a dry atmosphere (e.g., a glove box or a desiccator) are recommended.
-
Solution Preparation: In a dry glass container and under an inert atmosphere if possible, prepare a 1-5% (v/v) solution of TDTS in an anhydrous solvent such as toluene or hexane.
-
Immersion: Immerse the clean, dry glass slides into the TDTS solution. The immersion time can range from 30 minutes to 4 hours at room temperature. Longer immersion times generally lead to a more ordered monolayer.
-
Reaction Vessel: The reaction vessel should be sealed to minimize exposure to atmospheric moisture.
-
Rinsing: Remove the slides from the TDTS solution and rinse them sequentially with the anhydrous solvent (toluene or hexane) to remove any physisorbed silane molecules.
-
Final Wash: Perform a final rinse with ethanol or acetone.
-
Curing: Cure the slides in an oven at 100-120°C for 1 hour. This step promotes the formation of stable siloxane bonds between adjacent TDTS molecules and with the glass surface.
-
Storage: After cooling, the functionalized slides are ready for use. They can be stored in a clean, dry environment such as a desiccator.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step process for the surface functionalization of glass slides with TDTS.
Caption: Experimental workflow for TDTS functionalization.
Surface Chemistry Transformation
This diagram illustrates the chemical transformation of the glass surface during the functionalization process.
Caption: Glass surface chemistry transformation.
Applications in Research and Drug Development
TDTS-functionalized glass slides provide a versatile platform for a range of applications:
-
Cell Culture Studies: The hydrophobic surface can be used to study cell adhesion, spreading, and morphology in the absence of specific cell-matrix interactions, or as a base for patterning proteins to guide cell attachment.[3][4]
-
Biosensors: The TDTS monolayer can serve as a stable, well-defined surface for the immobilization of biomolecules in biosensor development.[5]
-
Protein Adsorption: The hydrophobic surface allows for the investigation of protein adsorption and denaturation phenomena, which is critical in understanding biocompatibility and biofouling.
-
Microfluidics: Functionalized surfaces are used to control fluid flow and prevent non-specific binding of analytes in microfluidic devices.[2]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (<90°) | Incomplete cleaning; Insufficient surface hydroxylation; Moisture contamination during silanization; Incomplete TDTS monolayer formation. | Ensure rigorous cleaning; Use fresh piranha or acid solutions; Use anhydrous solvents and a dry environment for silanization; Increase immersion time or TDTS concentration. |
| Hazy or Uneven Coating | Polymerization of TDTS in solution due to moisture; Particulate contamination. | Use fresh anhydrous solvents; Filter the TDTS solution before use; Ensure a clean working environment. |
| Poor Cell Adhesion (when desired) | Surface is too hydrophobic for the specific cell type. | Further modify the TDTS surface by adsorbing or covalently attaching cell adhesion proteins (e.g., fibronectin, collagen). |
| Inconsistent Results | Variations in cleaning protocol; Inconsistent reaction conditions (time, temperature, humidity). | Standardize all steps of the protocol; Control the environment for the silanization step as much as possible. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional Surfaces with Discrete Functionalized Regions for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. New functionalizable alkyltrichlorosilane surface modifiers for biosensor and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modifying Nanoparticle Surfaces with Tetradecyltrichlorosilane (TDTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in tailoring their properties for a wide range of applications in research, diagnostics, and therapeutics. Tetradecyltrichlorosilane (TDTS) is a surface modifying agent that allows for the introduction of a C14 alkyl chain onto the surface of nanoparticles, thereby significantly increasing their hydrophobicity. This alteration of surface chemistry is particularly valuable for enhancing the loading and delivery of hydrophobic drugs, improving nanoparticle dispersion in non-polar media, and creating superhydrophobic surfaces.
These application notes provide detailed protocols for the surface modification of silica nanoparticles with TDTS, along with methods for their characterization and application in drug delivery.
Applications
The hydrophobic surface imparted by TDTS modification makes these nanoparticles suitable for several applications:
-
Enhanced Drug Delivery of Hydrophobic Agents: The hydrophobic surface of TDTS-modified nanoparticles provides a favorable environment for encapsulating poorly water-soluble drugs, potentially increasing their loading capacity and bioavailability.
-
Improved Dispersion in Non-Polar Media: TDTS-functionalized nanoparticles exhibit enhanced stability and dispersibility in non-polar solvents and polymer matrices, which is crucial for the development of nanocomposites with improved properties.
-
Creation of Superhydrophobic Surfaces: When coated onto substrates, these nanoparticles can generate superhydrophobic surfaces with water contact angles exceeding 150°, leading to self-cleaning and anti-fouling properties.
Experimental Protocols
This section details the experimental procedures for the synthesis of silica nanoparticles, their surface modification with TDTS, and a protocol for loading a model hydrophobic drug, doxorubicin.
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
In a round-bottom flask, prepare a solution of 100 mL of ethanol and 20 mL of deionized water.
-
Add 5 mL of ammonium hydroxide solution to the ethanol/water mixture and stir for 15 minutes to ensure homogeneity.
-
Rapidly add 5 mL of TEOS to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 12 hours. The formation of a white precipitate will indicate the formation of silica nanoparticles.
-
Collect the silica nanoparticles by centrifugation at 8000 rpm for 15 minutes.
-
Wash the nanoparticles three times with ethanol to remove any unreacted reagents.
-
Resuspend the purified silica nanoparticles in anhydrous toluene for the surface modification step.
Protocol 2: Surface Modification of Silica Nanoparticles with this compound (TDTS)
This protocol details the surface functionalization of the synthesized silica nanoparticles with TDTS to impart hydrophobicity.
Materials:
-
Silica nanoparticles (from Protocol 1) dispersed in anhydrous toluene
-
This compound (TDTS)
-
Anhydrous toluene
-
Ethanol
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hot plate
-
Inert gas supply (Nitrogen or Argon)
-
Centrifuge
-
Sonicator
-
Vacuum oven
Procedure:
-
Disperse 1 gram of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate the suspension for 15 minutes to ensure a uniform dispersion and break up any agglomerates.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Add 1 mL of this compound (TDTS) to the silica nanoparticle suspension. The optimal amount of silane may need to be adjusted to control the grafting density.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir vigorously for 12 hours under the inert atmosphere.
-
After the reaction, cool the suspension to room temperature.
-
Collect the surface-modified silica nanoparticles by centrifugation at 8000 rpm for 15 minutes.
-
Wash the nanoparticles sequentially with anhydrous toluene (3 times) and then ethanol (2 times) to remove excess TDTS and any by-products.
-
Dry the hydrophobic silica nanoparticles in a vacuum oven at 60°C overnight.
Protocol 3: Loading of Doxorubicin onto TDTS-Modified Silica Nanoparticles
This protocol describes a method for loading the anticancer drug Doxorubicin (DOX) onto the hydrophobic surface of TDTS-modified nanoparticles.[1][2][3]
Materials:
-
TDTS-modified silica nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Vials
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Disperse 10 mg of TDTS-modified silica nanoparticles in 10 mL of PBS (pH 7.4).
-
Prepare a 1 mg/mL stock solution of Doxorubicin in deionized water.
-
Add the Doxorubicin solution to the nanoparticle suspension to achieve a final DOX concentration of 100 µg/mL.
-
Incubate the mixture at room temperature for 24 hours with gentle shaking.
-
Centrifuge the suspension at 10,000 rpm for 20 minutes to pellet the DOX-loaded nanoparticles.
-
Carefully collect the supernatant.
-
Determine the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm.
-
Calculate the drug loading efficiency and loading capacity using the following formulas:
-
Drug Loading Efficiency (%) = [(Total amount of DOX - Amount of free DOX) / Total amount of DOX] x 100
-
Drug Loading Capacity (µg/mg) = (Total amount of DOX - Amount of free DOX) / Weight of nanoparticles
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization of unmodified and TDTS-modified silica nanoparticles.
Table 1: Physicochemical Properties of Unmodified vs. TDTS-Modified Silica Nanoparticles
| Parameter | Unmodified Silica Nanoparticles | TDTS-Modified Silica Nanoparticles | Method of Determination |
| Hydrodynamic Diameter (nm) | 100 - 150 | 120 - 180 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15 to -30 | -5 to +5 | Dynamic Light Scattering (DLS) |
| Surface Morphology | Smooth, spherical | Smooth, spherical | Scanning/Transmission Electron Microscopy (SEM/TEM) |
Table 2: Surface Property Changes after TDTS Modification
| Parameter | Unmodified Silica Nanoparticles | TDTS-Modified Silica Nanoparticles | Method of Determination |
| Water Contact Angle (°) | < 30° | 105° - 115° | Contact Angle Goniometry |
| Grafting Density (molecules/nm²) | N/A | 1 - 4 | Thermogravimetric Analysis (TGA) |
Table 3: Doxorubicin Loading on TDTS-Modified Silica Nanoparticles
| Parameter | Expected Value |
| Drug Loading Efficiency (%) | 70 - 90% |
| Drug Loading Capacity (µg DOX / mg NP) | 50 - 150 µg/mg[3] |
Visualizations
Experimental Workflow
References
- 1. Optical Properties of Doxorubicin Hydrochloride Load and Release on Silica Nanoparticle Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional hybrid silica nanoparticles for controlled doxorubicin loading and release with thermal and pH dually response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Water-Repellent Textile Coatings Using Tetradecyltrichlorosilane (TDTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Tetradecyltrichlorosilane (TDTS) in creating superhydrophobic and water-repellent coatings on textile surfaces. The methodologies outlined are based on established procedures for similar long-chain alkyltrichlorosilanes, such as Octadecyltrichlorosilane (OTS), which exhibit analogous chemical behavior. These coatings are of significant interest for various applications, including performance apparel, medical textiles, and protective fabrics, where resistance to water and moisture is critical.
The principle of this coating technology lies in the chemical reaction between the trichlorosilyl head group of the TDTS molecule and the hydroxyl groups present on the surface of many textiles, such as cotton. This reaction forms a dense, covalently bonded monolayer of long-chain alkylsilanes. The long tetradecyl chains orient away from the surface, creating a low-surface-energy layer that repels water.
Data Presentation
The following tables summarize typical performance data obtained for textiles treated with long-chain alkyltrichlorosilanes. The data presented here is adapted from studies on Octadecyltrichlorosilane (OTS), a close analog of TDTS, and is expected to be representative of the performance of TDTS coatings.[1][2][3][4]
Table 1: Water Contact Angle (WCA) on Treated Polyester (PET) Fabric
| Treatment | Water Contact Angle (°) |
| Untreated PET Fabric | < 90° (hydrophilic) |
| PET Fabric + TDTS (adapted from OTS data) | 152.4° ± 0.8°[1][3] |
Table 2: Durability of Hydrophobic Coating After Laundering Cycles
| Treatment | WCA After 0 Cycles | WCA After 10 Cycles | WCA After 20 Cycles |
| PET Fabric + TDTS (adapted from OTS data) | 152.4° ± 0.8° | Maintained water repellency | Maintained water repellency[1][3] |
Experimental Protocols
The following protocols are adapted for TDTS from established methods for OTS and other alkyltrichlorosilanes.[3][5]
Protocol 1: Dip-Coating Application of TDTS for Hydrophobic Textile Finishing
This protocol describes a simple dip-coating method to apply a TDTS-based superhydrophobic coating to textiles.
Materials:
-
This compound (TDTS)
-
Anhydrous solvent (e.g., toluene or n-hexane)
-
Textile substrate (e.g., cotton, polyester)
-
Beakers or suitable containers
-
Magnetic stirrer and stir bar
-
Forceps
-
Drying oven
-
Fume hood
Procedure:
-
Substrate Preparation:
-
Cut the textile into the desired dimensions.
-
Thoroughly clean the textile substrate to remove any sizing agents, oils, or other contaminants. This can be achieved by washing with a neutral detergent, followed by rinsing with deionized water and drying completely in an oven.
-
For textiles that are not inherently rich in hydroxyl groups, a plasma or UV-ozone treatment can be performed to activate the surface.
-
-
Preparation of TDTS Coating Solution:
-
Work in a fume hood due to the release of HCl gas during the reaction.
-
Prepare a solution of TDTS in an anhydrous solvent. A typical concentration range is 0.5% to 2% (v/v). For example, to prepare a 1% solution, add 1 mL of TDTS to 99 mL of anhydrous toluene.
-
Stir the solution gently for 10-15 minutes.
-
-
Coating Application:
-
Immerse the prepared textile substrate into the TDTS solution using forceps.
-
Allow the textile to soak for a predetermined time, typically ranging from 30 minutes to 2 hours. The immersion time can be optimized based on the substrate and desired coating density.
-
Ensure the entire textile is submerged and agitated gently to ensure uniform coating.
-
-
Drying and Curing:
-
After immersion, carefully remove the textile from the solution and allow the excess solvent to drip off.
-
Air-dry the coated textile in the fume hood for about 30 minutes.
-
Transfer the textile to a drying oven and cure at a temperature between 80°C and 120°C for 30 to 60 minutes. This step facilitates the covalent bonding of the silane to the textile surface.
-
-
Post-Treatment:
-
After curing, remove the textile from the oven and allow it to cool to room temperature.
-
Optionally, rinse the coated textile with the anhydrous solvent to remove any unreacted TDTS and then dry it again.
-
Protocol 2: Characterization of Water Repellency
A. Water Contact Angle (WCA) Measurement:
-
Place a small sample of the treated textile on a flat, level surface.
-
Using a micropipette, carefully deposit a small droplet of deionized water (typically 5-10 µL) onto the surface of the fabric.
-
Use a contact angle goniometer to measure the angle between the water droplet and the textile surface.
-
Perform measurements at multiple locations on the sample to ensure consistency. A contact angle greater than 150° indicates superhydrophobicity.
B. Durability Testing (Laundering):
-
Subject the treated textile samples to a standardized laundering process.[3]
-
A typical procedure involves washing the fabric in a standard household washing machine with a commercial detergent at a specified temperature (e.g., 24°C) for a set number of cycles (e.g., 10, 20 cycles).[3]
-
After each set of cycles, rinse the fabric thoroughly with water and air-dry it completely.
-
Measure the water contact angle as described above to assess the durability of the hydrophobic coating.
Visualizations
Caption: Experimental workflow for creating and evaluating TDTS-based water-repellent textile coatings.
Caption: Chemical mechanism of textile surface modification with this compound (TDTS).
References
- 1. Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Water-Repellent Coating for Polyester Fabric | Emerging Science Journal [ijournalse.org]
Application Notes and Protocols for Surface Silanization with Tetradecyltrichlorosilane (TDTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanization is a surface modification process that involves the covalent deposition of organofunctional alkoxysilane molecules onto a substrate. This process is fundamental in various scientific and industrial applications, including the fabrication of biosensors, the development of drug delivery systems, and the engineering of cell culture surfaces. Tetradecyltrichlorosilane (TDTS), a long-chain alkylsilane, is particularly effective in creating hydrophobic, well-ordered self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and mica.[1][2] The resulting modified surface exhibits reduced surface energy and controlled protein adsorption, which is critical for many biomedical applications.[3]
This document provides a detailed, step-by-step guide for performing silanization with TDTS, including substrate preparation, the silanization procedure, and post-treatment. It also includes a summary of expected quantitative data and safety precautions.
Safety Precautions
This compound is a reactive and hazardous chemical that must be handled with appropriate safety measures. It reacts rapidly with moisture, including atmospheric humidity, to release hydrochloric acid (HCl), which is corrosive.[4]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (neoprene or nitrile rubber)[5]
-
Safety goggles or a face shield[5]
-
A lab coat[6]
Handling and Storage:
-
Handle and store TDTS under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Keep the container tightly closed in a cool, dry, and well-ventilated place.[5][7]
-
In case of spills, use an absorbent material to collect the spill and dispose of it as hazardous waste.[5][7] Do not use water to clean up spills as it will react violently.[6]
Experimental Protocol: Silanization of Glass or Silicon Substrates
This protocol describes the liquid-phase deposition of a TDTS monolayer.
Materials and Reagents:
-
Glass microscope slides or silicon wafers
-
This compound (TDTS)
-
Anhydrous toluene or hexane[3]
-
Acetone, reagent grade
-
Isopropanol, reagent grade
-
Deionized (DI) water
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen or argon gas for drying
Equipment:
-
Fume hood
-
Ultrasonic bath
-
Glass staining jars or beakers
-
Hot plate or oven
-
desiccator
Step 1: Substrate Cleaning and Hydroxylation
Proper cleaning and hydroxylation of the substrate are critical for achieving a uniform and stable silane monolayer. The goal is to remove organic contaminants and to generate surface hydroxyl (-OH) groups, which are the reactive sites for silanization.
-
Sonication: Clean the substrates by sonicating them in a series of solvents to remove organic residues.[1] A typical sequence is:
-
Acetone for 15 minutes
-
Isopropanol for 15 minutes
-
Deionized water for 15 minutes
-
-
Piranha Etching (for silicon and glass): This step creates a high density of hydroxyl groups on the surface.
-
Caution: Piranha solution is a strong oxidizing agent and is highly corrosive. It reacts violently with organic materials. Prepare and handle with extreme care in a fume hood.
-
Prepare the Piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass container. The solution is highly exothermic.[3]
-
Immerse the cleaned substrates in the fresh Piranha solution for 10-15 minutes.[3]
-
Carefully remove the substrates and rinse them extensively with DI water.[3]
-
-
Drying: Dry the substrates thoroughly under a stream of high-purity nitrogen or argon gas.[3][9] The substrates should be used immediately for the silanization step to prevent recontamination.
Step 2: Silanization with this compound
This step should be performed under anhydrous conditions to prevent the premature polymerization of TDTS in solution.[3]
-
Solution Preparation: In a glove box or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene.[3][9]
-
Substrate Immersion: Immerse the cleaned and hydroxylated substrates in the TDTS solution in a sealed reaction vessel for 1-2 hours at room temperature.[3][9] The immersion time can be varied to optimize monolayer quality.
-
Rinsing: After immersion, remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded (physisorbed) silane molecules.[9] A subsequent rinse with isopropanol can also be performed.[9]
Step 3: Curing and Storage
-
Curing: To promote the formation of a stable and cross-linked siloxane network, bake the coated substrates in an oven at 110-120°C for 30-60 minutes.[1][3]
-
Storage: Store the silanized substrates in a clean, dry environment, such as a desiccator, to protect the hydrophobic surface from contamination.[3]
Data Presentation: Characterization of TDTS Modified Surfaces
The quality of the TDTS monolayer can be assessed using various surface-sensitive techniques. The following table summarizes typical quantitative data obtained for surfaces modified with long-chain alkylsilanes like TDTS.
| Parameter | Technique | Typical Value | Significance |
| Advancing Water Contact Angle | Contact Angle Goniometry | ~110° | Indicates a highly hydrophobic surface due to the long alkyl chains. |
| Receding Water Contact Angle | Contact Angle Goniometry | ~100° | A small difference between advancing and receding angles (low hysteresis) suggests a homogeneous monolayer.[9] |
| Contact Angle Hysteresis | Contact Angle Goniometry | ~10-15° | Indicates the homogeneity of the surface coating.[9] |
| Monolayer Thickness | Ellipsometry or AFM | ~1.5 - 2.0 nm | Consistent with the length of the tetradecyl alkyl chain, indicating a well-formed monolayer.[9] |
| Surface Roughness (RMS) | Atomic Force Microscopy (AFM) | < 0.5 nm | A low value is indicative of a smooth and well-ordered monolayer.[9] |
Visualizations
Silanization Reaction Pathway
The following diagram illustrates the chemical reactions involved in the formation of a TDTS self-assembled monolayer on a hydroxylated surface.
Caption: Chemical pathway of silanization with TDTS on a hydroxylated surface.
Experimental Workflow for Silanization
The diagram below outlines the step-by-step experimental workflow for the silanization of a substrate with TDTS.
Caption: Step-by-step experimental workflow for TDTS silanization.
References
Preventing Protein Adsorption on Surfaces Using Tetradecyltrichlorosilane (TDTS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The nonspecific adsorption of proteins to surfaces is a significant challenge in various biomedical and pharmaceutical applications, including medical implants, biosensors, and drug delivery systems. This phenomenon can lead to reduced device performance, inaccurate diagnostic results, and adverse biological responses. Surface modification with alkyltrichlorosilanes, such as tetradecyltrichlorosilane (TDTS), offers a robust method to create a hydrophobic barrier that effectively minimizes protein adsorption. This document provides detailed application notes and experimental protocols for the use of TDTS in creating protein-resistant surfaces.
Principle of Operation
This compound (CH₃(CH₂)₁₃SiCl₃) is a reactive organosilane that readily forms a self-assembled monolayer (SAM) on hydroxylated surfaces like glass, silicon dioxide, and other metal oxides. The trichlorosilyl headgroup reacts with surface hydroxyl (-OH) groups, as well as with residual water, to form a stable, cross-linked polysiloxane network covalently bonded to the substrate. The long, fourteen-carbon alkyl chain (tetradecyl group) is oriented outwards, creating a dense, nonpolar, and highly hydrophobic surface that significantly reduces the adsorption of proteins.
The logical relationship for the formation of a TDTS monolayer is as follows:
Quantitative Data on Surface Properties
The effectiveness of the TDTS coating in creating a hydrophobic surface is typically evaluated by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. While specific data on protein adsorption reduction by TDTS is proprietary and varies with experimental conditions, the significant increase in hydrophobicity is a key indicator of its protein-repelling properties.
| Surface | Water Contact Angle (°) | Reference |
| Uncoated Glass/Silicon Dioxide | < 20 | [1] |
| TDTS-Coated Surface | > 100 | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for forming high-quality self-assembled monolayers of alkylsilanes.[2][3]
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol is critical for ensuring a high density of hydroxyl groups on the substrate surface, which is essential for the formation of a dense and stable TDTS monolayer.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Sonicator
-
Nitrogen gas source
Procedure:
-
Cut substrates to the desired size.
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Decant the acetone and sonicate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Surface Hydroxylation (Piranha Cleaning): a. In a designated glass container inside a fume hood, slowly add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. The solution will become very hot. b. Immerse the cleaned and dried substrates in the piranha solution for 30 minutes. c. Carefully remove the substrates and rinse them extensively with DI water. d. Dry the hydroxylated substrates under a stream of nitrogen gas.
-
Use the hydroxylated substrates immediately for the silanization step to prevent atmospheric contamination.
The workflow for substrate preparation is as follows:
Protocol 2: TDTS Self-Assembled Monolayer (SAM) Deposition (Solution Phase)
This protocol describes the formation of the TDTS monolayer on the prepared hydroxylated substrates. It is crucial to perform this step in an environment with low humidity to prevent premature polymerization of the TDTS in solution.
Materials:
-
Hydroxylated substrates
-
This compound (TDTS)
-
Anhydrous toluene (or other anhydrous, non-polar solvent)
-
Isopropanol
-
DI water
-
Glovebox or inert atmosphere environment (recommended)
-
Sonicator
-
Oven
Procedure:
-
Silanization Solution Preparation: a. Inside a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of TDTS in anhydrous toluene.
-
Substrate Immersion: a. Immerse the freshly hydroxylated substrates in the TDTS solution for 1-2 hours at room temperature.
-
Rinsing: a. Remove the substrates from the solution and rinse with fresh anhydrous toluene to remove any non-covalently bound silane molecules. b. Sonicate the coated substrates in fresh toluene for 5 minutes. c. Rinse with isopropanol and then with DI water.
-
Drying: a. Dry the substrates under a stream of nitrogen gas.
-
Curing: a. Cure the coated substrates in an oven at 110-120°C for 1 hour to promote the cross-linking of the siloxane network, which enhances the stability of the monolayer.
The experimental workflow for TDTS SAM deposition is illustrated below:
Protocol 3: Characterization of TDTS-Coated Surfaces
1. Water Contact Angle (WCA) Goniometry:
-
Purpose: To verify the hydrophobicity of the TDTS coating.
-
Procedure:
-
Place a 2-5 µL droplet of DI water onto the coated surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity. A high contact angle (>100°) indicates a successful hydrophobic coating.
-
2. Atomic Force Microscopy (AFM):
-
Purpose: To assess the surface topography and roughness of the TDTS monolayer.
-
Procedure:
-
Operate the AFM in tapping mode to minimize damage to the soft monolayer.
-
Use a high-resolution silicon tip.
-
Scan a representative area (e.g., 1x1 µm) to confirm the formation of a smooth and uniform coating.
-
Protocol 4: Protein Adsorption Assay (Qualitative and Quantitative)
1. Qualitative Assessment (e.g., Fluorescence Microscopy):
-
Materials:
-
TDTS-coated and uncoated (control) substrates
-
Fluorescently labeled protein (e.g., FITC-BSA, Rhodamine-Fibrinogen)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Incubate the TDTS-coated and control substrates in a solution of the fluorescently labeled protein (e.g., 1 mg/mL in PBS) for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Gently rinse the substrates with PBS to remove non-adsorbed protein.
-
Image the substrates using a fluorescence microscope. A significantly lower fluorescence signal on the TDTS-coated surface compared to the control indicates reduced protein adsorption.
-
2. Quantitative Assessment (e.g., Quartz Crystal Microbalance with Dissipation Monitoring - QCM-D):
-
Purpose: To quantify the mass of adsorbed protein per unit area in real-time.
-
Procedure:
-
Use a QCM-D sensor crystal coated with silicon dioxide.
-
Follow Protocols 1 and 2 to coat the sensor with TDTS.
-
Establish a stable baseline in PBS buffer.
-
Introduce a protein solution (e.g., fibrinogen or lysozyme in PBS) and monitor the change in frequency and dissipation.
-
The change in frequency can be related to the adsorbed mass using the Sauerbrey equation. A significantly smaller frequency shift for the TDTS-coated sensor compared to an uncoated sensor indicates reduced protein adsorption.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Water Contact Angle (<90°) | Incomplete or disordered monolayer formation. | Ensure substrate is thoroughly hydroxylated. Use anhydrous solvent and perform silanization in a low-humidity environment. Increase immersion time or curing temperature/time. |
| Hazy or Uneven Coating | Polymerization of silane in solution. Inadequate rinsing. | Prepare fresh silane solution immediately before use. Ensure thorough rinsing with fresh solvent to remove physically adsorbed silanes. |
| High Protein Adsorption | Defective or incomplete TDTS monolayer. | Re-evaluate the entire coating protocol, paying close attention to substrate cleanliness, solvent purity, and environmental conditions. |
Conclusion
The use of this compound to form self-assembled monolayers is a highly effective method for creating hydrophobic surfaces that resist protein adsorption. The protocols detailed in this document provide a comprehensive guide for researchers and professionals to successfully implement this surface modification technique. Careful adherence to the procedures, particularly with respect to substrate preparation and the use of anhydrous conditions, is critical for achieving a high-quality, protein-resistant coating. The characterization and protein adsorption assay protocols will enable the validation of the surface modification and the quantification of its effectiveness.
References
Troubleshooting & Optimization
Technical Support Center: Tetradecyltrichlorosilane (TDTS) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation of Tetradecyltrichlorosilane (TDTS) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the ideal substrate for TDTS SAM formation?
A1: TDTS forms robust self-assembled monolayers on hydroxylated surfaces. Silicon wafers with a native oxide layer are commonly used. The presence of surface hydroxyl (-OH) groups is critical for the covalent attachment of the silane molecules.
Q2: Why are anhydrous conditions so critical for TDTS SAM formation?
A2: this compound is highly reactive with water. In the presence of excess water in the solvent or on the substrate, TDTS can hydrolyze and polymerize in solution before it has a chance to assemble on the surface.[1][2] This leads to the formation of aggregates and a disordered, multi-layered film instead of a uniform monolayer.[3]
Q3: What is the expected water contact angle for a high-quality TDTS SAM?
A3: A high-quality, densely packed TDTS SAM should render the surface highly hydrophobic. The static water contact angle is a key indicator of monolayer quality. While the exact value can depend on measurement conditions, a contact angle greater than 100° is generally indicative of a well-formed monolayer.[4][5]
Q4: How can I tell if I have a monolayer or a polymerized multilayer?
A4: In addition to contact angle measurements, Atomic Force Microscopy (AFM) is an excellent technique to visualize the surface morphology. A well-formed monolayer will appear smooth and uniform, while polymerized films will show aggregates and a higher surface roughness.[2] Ellipsometry can also be used to measure the thickness of the film; a thickness corresponding to the length of a single TDTS molecule is indicative of a monolayer.
Q5: Can I reuse the TDTS solution?
A5: It is strongly recommended to use freshly prepared TDTS solution for each experiment. Due to its reactivity with trace amounts of water, the solution can degrade over time, leading to inconsistent and poor-quality films.
Troubleshooting Guide
Problem 1: Low Water Contact Angle (<90°)
A low water contact angle suggests an incomplete or poorly formed monolayer, leaving the underlying hydrophilic substrate exposed.
| Potential Cause | Troubleshooting Steps |
| Incomplete Surface Hydroxylation | Ensure the substrate is properly cleaned and hydroxylated. Piranha solution or UV/Ozone treatment are effective methods to generate a high density of surface hydroxyl groups.[6] |
| Insufficient Reaction Time | The self-assembly process requires adequate time for the molecules to organize on the surface. Increase the immersion time of the substrate in the TDTS solution. |
| Low TDTS Concentration | The concentration of TDTS in the solvent may be too low to achieve full surface coverage in a reasonable time. Prepare a fresh solution with a slightly higher concentration (e.g., 1 mM). |
| Contaminated Substrate or Reagents | Organic residues or other contaminants on the substrate can prevent the TDTS molecules from binding.[7] Ensure rigorous cleaning of the substrate and use high-purity, anhydrous solvents. |
Problem 2: Hazy or Visibly Uneven Film
A hazy appearance is often a sign of uncontrolled polymerization and aggregation of TDTS.
| Potential Cause | Troubleshooting Steps |
| Excess Water in the System | This is the most common cause of TDTS aggregation.[1] Use anhydrous solvents and ensure the substrate is thoroughly dried before immersion. Perform the deposition in a low-humidity environment, such as a glovebox. |
| TDTS Solution is Too Concentrated | A high concentration of TDTS can accelerate bulk polymerization in the presence of trace water. Try reducing the concentration of the TDTS solution. |
| Solution Degradation | The TDTS solution may have been exposed to moisture and has already started to polymerize. Always use a freshly prepared solution. |
Problem 3: High Surface Roughness (Observed by AFM)
While a well-formed SAM should be smooth, significant surface roughness indicates the presence of aggregates.
| Potential Cause | Troubleshooting Steps |
| Polymerization in Solution | As with a hazy film, this is likely due to excess moisture leading to the deposition of polymeric aggregates onto the surface.[2] Follow the steps to reduce water content in the system. |
| Particulate Contamination | Dust or other particles from the environment or contaminated solvents can adhere to the surface. Filter the solvent and perform the experiment in a clean environment. |
| Insufficient Rinsing | Physisorbed (non-covalently bonded) aggregates may remain on the surface after deposition. Ensure a thorough rinsing step with a clean, anhydrous solvent (e.g., toluene, hexane) after removing the substrate from the TDTS solution. |
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Wafer)
-
Solvent Cleaning:
-
Place the silicon wafers in a beaker with acetone and sonicate for 15 minutes.
-
Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.
-
Rinse the wafers thoroughly with deionized (DI) water.
-
-
Piranha Etching (for surface hydroxylation - EXTREME CAUTION ):
-
In a designated chemical fume hood, prepare a piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the cleaned wafers in the piranha solution for 30 minutes at room temperature.
-
Carefully remove the wafers and rinse extensively with DI water.
-
-
Drying:
-
Dry the wafers under a stream of high-purity nitrogen or argon gas.
-
For immediate use, place the wafers in an oven at 120 °C for 30 minutes to remove any residual water.
-
Protocol 2: TDTS Solution Preparation and SAM Deposition
-
Solution Preparation (in a low-humidity environment, e.g., a glovebox):
-
Use an anhydrous solvent such as toluene or hexane.
-
Prepare a 1 mM solution of this compound. For example, add the appropriate volume of TDTS to the solvent in a clean, dry glass container.
-
-
SAM Deposition:
-
Immediately immerse the freshly cleaned and dried substrates into the TDTS solution.
-
Allow the self-assembly to proceed for a specified time. A typical duration is 1-2 hours, but this may require optimization.
-
-
Rinsing and Drying:
-
Remove the substrates from the TDTS solution.
-
Rinse the substrates thoroughly with fresh anhydrous solvent (e.g., toluene, then hexane) to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen or argon.
-
Optional: Anneal the coated substrates at 120 °C for 30 minutes to promote cross-linking within the monolayer.[8]
-
Visualizations
Caption: TDTS SAM formation pathway and potential for side reactions.
Caption: Troubleshooting workflow for common TDTS SAM formation issues.
References
- 1. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 2. Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dataphysics-instruments.com [dataphysics-instruments.com]
- 5. nanoscience.com [nanoscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ossila.com [ossila.com]
Technical Support Center: Tetradecyltrichlorosilane (TDTS) Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding aggregation in Tetradecyltrichlorosilane (TDTS) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in this compound (TDTS) solutions?
A1: The primary cause of aggregation in TDTS solutions is premature hydrolysis and condensation.[1][2][3] TDTS is a trichlorosilane, which is highly reactive towards moisture.[3][4][5] When TDTS comes into contact with water, even trace amounts in the solvent or from atmospheric humidity, its silicon-chlorine bonds are rapidly replaced by silicon-hydroxyl (silanol) groups. These silanol intermediates are highly reactive and readily condense with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomers and polymers that precipitate out of the solution as aggregates.[2][6]
Q2: What are the visible signs of aggregation in my TDTS solution?
A2: Aggregation in a TDTS solution can manifest in several ways. You might observe the solution becoming hazy or cloudy. Over time, visible particles or a solid precipitate may form.[1] In applications involving surface coating, aggregation can result in a non-uniform, hazy, or patchy film on the substrate instead of a smooth, transparent monolayer.[1]
Q3: Which solvents are recommended for preparing TDTS solutions?
A3: To minimize the risk of hydrolysis and aggregation, it is crucial to use anhydrous (dry) aprotic solvents. Anhydrous toluene and hexane are commonly recommended for preparing TDTS solutions for surface modification applications.[7][8][9] It is imperative to use a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried and stored over molecular sieves to ensure minimal water content.[10]
Q4: How does temperature affect the stability of TDTS solutions?
A4: Higher temperatures can accelerate the rates of both hydrolysis and condensation reactions, thereby increasing the likelihood and speed of aggregation.[1][11] It is advisable to prepare and handle TDTS solutions at room temperature or even cooled in an ice bath to slow down these unwanted reactions.[2]
Q5: Can the concentration of TDTS in the solution contribute to aggregation?
A5: Yes, a high concentration of TDTS can increase the probability of intermolecular interactions and condensation, leading to the formation of aggregates in the solution.[12] For applications such as forming self-assembled monolayers (SAMs), it is recommended to use dilute solutions, typically in the millimolar (mM) range (e.g., 1-5 mM).[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with TDTS solutions.
| Problem | Possible Cause | Recommended Actions |
| Solution appears hazy or contains visible particles immediately after preparation. | Presence of moisture in the solvent or glassware. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.- Use a freshly opened bottle of high-purity anhydrous solvent.[10]- Prepare the solution under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).[2][7] |
| A clear solution becomes cloudy or forms a precipitate over time. | Exposure to atmospheric moisture. | - Store the prepared solution under an inert atmosphere and tightly sealed.- Prepare the solution immediately before use to minimize storage time.[1][10] |
| Inconsistent or poor-quality surface coating (e.g., hazy, non-uniform film). | 1. Aggregation in the bulk solution prior to or during deposition. 2. Improper substrate preparation. | 1. Solution-Related: - Filter the TDTS solution through a syringe filter (e.g., 0.2 µm PTFE) immediately before use to remove any small aggregates.- Reduce the TDTS concentration.[12]- Lower the reaction temperature.[1]2. Substrate-Related: - Implement a rigorous substrate cleaning protocol to remove organic contaminants.- Ensure the substrate surface is sufficiently hydroxylated to promote uniform monolayer formation.[7] |
| Experimental results are not reproducible. | Variability in environmental conditions or reagent quality. | - Control the humidity of the working environment, ideally by working in a glovebox or under a controlled inert atmosphere.[1]- Use fresh, high-quality TDTS and anhydrous solvents for each experiment. |
Experimental Protocols
Protocol for Preparation of a Stable TDTS Solution
This protocol describes the preparation of a dilute TDTS solution for applications such as the formation of self-assembled monolayers.
Materials:
-
This compound (TDTS)
-
Anhydrous toluene (or other suitable anhydrous aprotic solvent)
-
Oven-dried glassware (e.g., volumetric flask, beakers, syringes)
-
Inert gas supply (e.g., nitrogen or argon)
-
Glovebox (recommended)
Procedure:
-
Glassware Preparation: Thoroughly clean all glassware and dry it in an oven at >120°C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: If not using a glovebox, set up the experiment under a positive pressure of an inert gas to minimize exposure to atmospheric moisture.
-
Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous toluene into the volumetric flask.
-
TDTS Addition: Carefully and quickly, use another dry syringe to transfer the calculated volume of TDTS into the toluene. TDTS is moisture-sensitive and will fume on contact with air.[13]
-
Mixing: Immediately cap the flask and gently swirl to ensure the solution is homogeneous.
-
Use: Use the freshly prepared solution immediately for your application to prevent degradation and aggregation.
Visualizations
Logical Workflow for Troubleshooting TDTS Aggregation
Caption: Troubleshooting workflow for TDTS aggregation issues.
Signaling Pathway of TDTS Hydrolysis and Condensation
Caption: Pathway of TDTS aggregation via hydrolysis and condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. N-TETRADECYLTRICHLOROSILANE CAS#: 18402-22-7 [m.chemicalbook.com]
- 6. gelest.com [gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recruiting physisorbed water in surface polymerization for bio-inspired materials of tunable hydrophobicity - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C6TA06446A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetradecyltrichlorosilane (TDTS) Coatings
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for creating high-quality surface coatings with Tetradecyltrichlorosilane (TDTS).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TDTS coating?
A1: The TDTS coating process relies on the formation of a self-assembled monolayer (SAM). The mechanism involves three key steps:
-
Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds of the TDTS molecule react with trace amounts of water present on the substrate surface to form reactive silanol groups (Si-OH) and hydrochloric acid (HCl).[1][2][3]
-
Condensation: These silanol groups then form strong, covalent metallo-siloxane bonds (Substrate-O-Si) with the hydroxyl (-OH) groups present on the substrate surface.[4]
-
Polymerization: Adjacent silanol groups on different TDTS molecules condense with each other to form a stable, cross-linked siloxane (Si-O-Si) network, creating a dense and robust hydrophobic monolayer.[5][6][7]
Q2: Why is substrate preparation so critical for a successful TDTS coating?
A2: Successful silanization requires a pristine and reactive substrate. The primary reason is that the covalent bonding of TDTS depends on the availability of surface hydroxyl (-OH) groups.[4][8] Inadequate surface preparation is a leading cause of coating failure.[8] A proper cleaning and activation protocol removes organic and particulate contaminants that would otherwise block the reaction sites and creates a uniform, high-density layer of hydroxyl groups, ensuring a dense and well-ordered TDTS monolayer.[9][10]
Q3: What is the role of water and humidity in the reaction?
A3: Water is a necessary reactant for the initial hydrolysis step, but its concentration is the most critical and sensitive parameter to control.[11] A thin layer of adsorbed water on the substrate is ideal for initiating the reaction at the surface. However, excessive moisture in the reaction solvent or atmosphere will cause TDTS to hydrolyze and polymerize prematurely in the solution.[12][13] This bulk polymerization forms aggregates that deposit onto the surface, resulting in a thick, uneven, and poorly adhered film with a cloudy or hazy appearance.[11][13]
Q4: How do I know if my TDTS coating is successful?
A4: The most common and immediate indicator of a successful hydrophobic TDTS coating is the water contact angle. A clean, hydroxylated glass or silicon surface is very hydrophilic (water contact angle <10°). After a successful TDTS coating, the surface should become highly hydrophobic, with a static water contact angle typically in the range of 100°-110°.[8] Low contact angles are a clear sign of a problem with the coating process.
Q5: What are the best practices for handling and storing TDTS?
A5: this compound is highly sensitive to moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place. When handling, always use dry glassware and syringes under an inert atmosphere (e.g., in a glovebox) to prevent exposure to ambient humidity, which can degrade the reagent.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low Water Contact Angle (<90°) | 1. Incomplete Substrate Cleaning/Activation: Surface is contaminated or lacks sufficient hydroxyl (-OH) groups.[8] | 1. Repeat the substrate cleaning and activation protocol. Ensure all cleaning agents are thoroughly removed. Piranha solution, UV/Ozone, or oxygen plasma are effective activation methods.[14][15] |
| 2. Degraded TDTS Reagent: The precursor was exposed to moisture during storage or handling. | 2. Use fresh TDTS from a newly opened bottle. Handle exclusively under an inert, anhydrous atmosphere. | |
| 3. Insufficient Curing: The cross-linking of the siloxane network is incomplete.[5] | 3. Ensure the post-deposition curing step is performed correctly. Bake the coated substrate in an oven at 110-120°C for at least 30-60 minutes.[15][16] | |
| Hazy, Cloudy, or White Film | 1. Excess Moisture: Premature hydrolysis and polymerization of TDTS in the bulk solution.[11][13] | 1. Use anhydrous solvents (<0.005% water). Dry all glassware in an oven before use. Perform the reaction in a low-humidity environment or a glovebox. |
| 2. TDTS Concentration Too High: Leads to the formation of multilayers and aggregates instead of a monolayer. | 2. Reduce the TDTS concentration in the solution. A typical starting point is 1-5 mM. | |
| Inconsistent or Patchy Coating | 1. Uneven Substrate Cleaning: Localized areas of contamination are preventing silane attachment.[15] | 1. Improve the substrate cleaning procedure. Ensure the entire surface is uniformly treated and rinsed. |
| 2. Incomplete Solvent Removal: Residual solvent from the cleaning steps can interfere with the coating process. | 2. Thoroughly dry the substrate with a stream of inert gas (nitrogen or argon) after the final rinse and before immersion in the TDTS solution. | |
| 3. Physisorbed Material: Excess, non-covalently bonded TDTS molecules are present on the surface. | 3. After deposition, rinse the substrate thoroughly with the anhydrous solvent (e.g., via sonication for 1-2 minutes) to remove physisorbed silanes before curing.[15] |
Data Presentation: Typical Reaction Parameters
The optimal conditions can be system-dependent, but the following table summarizes common starting parameters for TDTS coating via solution deposition.
| Parameter | Typical Value | Notes |
| Substrate | Silicon Wafer, Glass Slides | Must be able to be hydroxylated. |
| Solvent | Toluene, Hexane (Anhydrous Grade) | Critical to use a non-polar, anhydrous solvent to prevent bulk polymerization.[16] |
| TDTS Concentration | 1 - 5 mM | Higher concentrations risk multilayer formation and aggregation. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperatures.[15] |
| Reaction Time | 30 - 90 minutes | Longer times do not necessarily improve monolayer quality.[15] |
| Curing Temperature | 110 - 120°C | Essential for forming a stable, cross-linked monolayer by driving condensation.[5][16] |
| Curing Time | 30 - 60 minutes | Ensures complete reaction and removal of volatile byproducts.[15] |
Experimental Protocols
Protocol 1: Rigorous Substrate Cleaning and Hydroxylation
-
CRITICAL: A scrupulously clean and hydroxylated surface is the most important prerequisite for a high-quality TDTS coating.[8][14]
-
Sonication: Place substrates in a rack and sonicate sequentially in laboratory-grade detergent (e.g., 2% Hellmanex III), acetone, and finally isopropanol for 15-20 minutes each.[14][15]
-
Rinsing: After each sonication step, rinse the substrates thoroughly with deionized (DI) water. After the detergent step, rinse at least 10-15 times.[14]
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Surface Activation (Choose one method):
-
(a) Oxygen Plasma/UV-Ozone (Recommended): Treat the dried substrates in an oxygen plasma or UV-Ozone cleaner for 2-5 minutes to remove final traces of organic contaminants and generate surface hydroxyl groups.[15]
-
(b) Piranha Solution (Caution): Immerse substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄: 30% H₂O₂) for 15 minutes. Piranha solution is extremely corrosive and reactive; handle with extreme caution. Rinse copiously with DI water and dry with nitrogen/argon.
-
-
Final Bake: Immediately before coating, bake the cleaned substrates in an oven at 110°C for 10-15 minutes to remove any remaining physisorbed water, leaving an ideal reactive monolayer.[14] Use the substrates immediately.
Protocol 2: TDTS Solution Deposition
-
CRITICAL: This entire procedure should be performed in a low-humidity environment or an inert atmosphere glovebox to prevent premature reaction of TDTS.
-
Glassware Preparation: Dry all glassware (beakers, graduated cylinders) in an oven at >120°C for at least 2 hours and allow to cool in a desiccator or the inert atmosphere.
-
Solution Preparation: Prepare a 1-5 mM solution of TDTS in an anhydrous, non-polar solvent (e.g., toluene or hexane).
-
Deposition: Place the freshly activated and dried substrates into the TDTS solution. Ensure they are fully submerged. Allow the reaction to proceed for 30-90 minutes at room temperature.[15]
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent to remove any weakly adsorbed molecules. Sonicating for 1-2 minutes in the fresh solvent is effective.[15]
-
Drying: Dry the coated substrates under a stream of nitrogen or argon.
-
Curing: Transfer the substrates to an oven preheated to 110-120°C. Cure for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.[5][15][17]
-
Final Steps: Allow the substrates to cool to room temperature before characterization. Store in a desiccator or under an inert atmosphere.
Visualizations
Caption: Experimental workflow for TDTS surface coating.
Caption: Troubleshooting decision tree for TDTS coating failures.
References
- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 2. Chlorosilane - Wikipedia [en.wikipedia.org]
- 3. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Silane Curing Agents - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. proplate.com [proplate.com]
- 13. DSpace [qspace.library.queensu.ca]
- 14. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 15. benchchem.com [benchchem.com]
- 16. gelest.com [gelest.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Tetradecyltrichlorosilane (TDTS) Deposition
This technical support center provides troubleshooting guidance and frequently asked questions regarding the deposition of Tetradecyltrichlorosilane (TDTS) for researchers, scientists, and drug development professionals. The quality of the self-assembled monolayer (SAM) is highly dependent on solvent purity, and this guide addresses common issues related to this critical parameter.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so critical for successful this compound (TDTS) deposition?
A1: The purity of the solvent, particularly its water content, is paramount for the formation of a high-quality TDTS self-assembled monolayer (SAM). The deposition process relies on the hydrolysis of the trichlorosilane headgroup of the TDTS molecule by a thin layer of water on the substrate surface. This is followed by a condensation reaction that forms stable siloxane (Si-O-Si) bonds with the surface and between adjacent TDTS molecules. However, excessive water in the bulk solvent can lead to premature hydrolysis and polymerization of TDTS molecules in the solution before they have a chance to assemble on the substrate. This solution-phase aggregation results in the deposition of clumps or multilayers, leading to a disordered and rough surface instead of a uniform monolayer.[1][2][3]
Q2: What are the ideal solvents for TDTS deposition?
A2: Anhydrous solvents are essential for TDTS deposition. Toluene and hexane are commonly used due to their low water miscibility and compatibility with the silanization process.[1] The choice of solvent can also influence the quality of the SAM. For instance, in studies with the similar molecule octadecyltrichlorosilane (OTS), non-polar solvents with low water solubility, such as hexadecane and toluene, have been shown to produce smoother monolayers compared to more polar solvents like chloroform and dichloromethane.
Q3: What is the optimal concentration of water in the solvent for TDTS deposition?
A3: While completely anhydrous conditions can hinder the necessary surface hydrolysis, an excess of water is detrimental. For reproducible, high-quality SAMs, the water content in the solvent must be carefully controlled. The amount of water required for the complete hydrolysis of a 1 mM trichlorosilane solution is 3 mM.[1] However, such high concentrations promote rapid hydrolysis and precipitation in the solution.[1] Some studies suggest that an optimal water concentration is required for the formation of a complete monolayer. For instance, for octadecyltrichlorosilane (OTS), a close analog of TDTS, an optimal water concentration was found to be approximately 0.15 mg of water per 100 mL of solvent. It is crucial to maintain a controlled humidity environment during the deposition process to achieve reproducible results.[2][4]
Q4: How can I ensure my solvent is sufficiently pure for TDTS deposition?
A4: To ensure solvent purity, it is recommended to use freshly opened bottles of anhydrous, high-purity solvents. If the solvent has been opened previously, its water content may have increased due to atmospheric moisture absorption. Techniques for drying solvents, such as passing them through a column of activated alumina or using molecular sieves, can be employed. However, it is crucial to ensure that the drying agent does not introduce other contaminants. For precise control, the water content of the solvent can be measured using Karl Fischer titration.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Hazy or cloudy appearance on the substrate after deposition | Aggregation of TDTS in the solvent due to excessive moisture. | 1. Use a fresh, unopened bottle of anhydrous solvent.2. Dry the solvent using appropriate methods (e.g., molecular sieves) before preparing the TDTS solution.3. Prepare the TDTS solution immediately before use to minimize exposure to atmospheric moisture.4. Conduct the deposition in a controlled low-humidity environment (e.g., a glove box). |
| Low water contact angle on the deposited film (poor hydrophobicity) | Incomplete or disordered monolayer formation. | 1. Check Solvent Purity: Ensure the solvent has a very low water content. Excess water can lead to a disordered film with exposed hydrophilic patches.2. Optimize Water Content: While excessive water is problematic, a certain amount is necessary for hydrolysis. Ensure the substrate has a sufficient, uniform layer of adsorbed water. This can be controlled by managing the ambient humidity during substrate preparation and deposition.[2]3. Increase Deposition Time: The self-assembly process may require more time to form a complete monolayer. |
| High surface roughness observed by AFM | Deposition of TDTS aggregates from the solution. | 1. Reduce Water Content in Solvent: This is the most likely cause. Use drier solvent and a controlled atmosphere.2. Filter the TDTS Solution: Although not a primary solution, filtering the solution before use might remove some pre-formed aggregates. |
| Inconsistent results between experiments | Variations in solvent purity and environmental conditions. | 1. Standardize Solvent Handling: Implement a strict protocol for solvent storage and handling to ensure consistent purity.2. Control Deposition Environment: Perform depositions in a controlled environment (e.g., glove box with controlled humidity) to minimize variability from atmospheric moisture.[4] |
| No film deposition | Insufficient water for hydrolysis on the substrate surface. | 1. Ensure Proper Substrate Hydroxylation: The substrate must have a sufficient density of hydroxyl (-OH) groups to bind the silane and a thin layer of adsorbed water to facilitate the reaction. Proper substrate cleaning and activation (e.g., with piranha solution or oxygen plasma) are crucial.2. Control Humidity: If the deposition environment is too dry, there may not be enough surface water for the reaction to proceed. A controlled humidity environment can ensure the presence of the necessary water layer. |
Quantitative Data on Solvent Effects
While specific quantitative data for TDTS is limited in the literature, studies on the closely related octadecyltrichlorosilane (OTS) provide valuable insights into the impact of solvent choice on monolayer quality.
| Solvent | Solvent Polarity | Viscosity (cP at 20°C) | Observed OTS Film Quality | Surface Roughness (RMS) |
| Hexadecane | Non-polar | ~3.03 | Smooth, well-packed monolayer | Low |
| Toluene | Non-polar | ~0.59 | Smooth, well-packed monolayer | Low |
| Chloroform | Polar | ~0.57 | Less uniform, potential for multilayer formation | Higher |
| Dichloromethane | Polar | ~0.44 | Less uniform, potential for multilayer formation | Higher |
This table is a summary of qualitative and semi-quantitative findings for OTS and should be used as a general guideline for TDTS.
Experimental Protocols
Substrate Preparation (Silicon Wafer Example)
-
Cleaning:
-
Soncate the silicon wafer in a sequence of solvents: acetone, then isopropanol, and finally deionized water (15 minutes each).
-
Dry the wafer under a stream of dry nitrogen gas.
-
-
Hydroxylation (Surface Activation):
-
Expose the cleaned wafer to oxygen plasma for 2-5 minutes to generate hydroxyl (-OH) groups on the surface. This step is critical for covalent bond formation with the silane.
-
Alternatively, immerse the wafer in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the wafer extensively with deionized water and dry with nitrogen gas.
-
TDTS Deposition (Liquid Phase)
-
Solution Preparation:
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Work in a low-humidity environment (e.g., a glove box).
-
Use a fresh bottle of anhydrous toluene or hexane.
-
Prepare a 1-5 mM solution of this compound (TDTS). The solution should be prepared immediately before use to minimize degradation from atmospheric moisture.
-
-
Deposition:
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Immerse the freshly prepared substrate into the TDTS solution.
-
Allow the deposition to proceed for 1-2 hours. The incubation time can be optimized to achieve a dense monolayer.
-
-
Post-Deposition Treatment:
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Remove the substrate from the solution and rinse thoroughly with the pure anhydrous solvent (e.g., toluene) to remove any non-covalently bonded molecules.
-
Perform a final rinse with a volatile solvent like isopropanol or ethanol.
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Dry the substrate under a stream of dry nitrogen.
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Cure the coated substrate by baking in an oven at 110-120°C for 30-60 minutes to promote further cross-linking and enhance the stability of the monolayer.
-
Visualizations
Caption: Experimental workflow for TDTS deposition.
Caption: Effect of solvent purity on TDTS deposition outcome.
References
- 1. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Tetradecyltrichlorosilane (TDTS) Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing multilayer formation in Tetradecyltrichlorosilane (TDTS) Self-Assembled Monolayers (SAMs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and characterization data to ensure the formation of high-quality, uniform monolayers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of multilayer formation in TDTS SAMs?
A1: The primary cause of multilayer formation is the uncontrolled polymerization of TDTS molecules in the bulk solution or on the substrate surface. This is often triggered by an excess of water in the reaction environment, which leads to the hydrolysis of the trichlorosilane headgroup and subsequent condensation reactions between TDTS molecules rather than with the substrate surface.[1][2] High precursor concentrations and excessively long deposition times can also contribute significantly to this issue.
Q2: How does water content affect the quality of a TDTS SAM?
A2: Water plays a dual role in the formation of TDTS SAMs. A very thin layer of water on the substrate surface is essential for the hydrolysis of the TDTS molecules, which is a prerequisite for their covalent attachment to the hydroxylated surface. However, excessive water in the solvent or on the substrate can lead to the formation of siloxane polymers in the solution, which then deposit on the surface as aggregates or multilayers, resulting in a disordered and non-uniform film.
Q3: What is the ideal solvent for TDTS SAM deposition?
A3: The ideal solvent for TDTS SAM deposition is an anhydrous, non-polar solvent such as toluene or hexane.[1] It is crucial to use a solvent with very low water content to prevent premature hydrolysis and polymerization of the TDTS in the bulk solution.
Q4: How can I confirm that I have a monolayer and not a multilayer?
A4: A combination of surface characterization techniques is recommended. Ellipsometry can measure the thickness of the film, which should correspond to the length of a single TDTS molecule (approximately 1.9-2.2 nm). Atomic Force Microscopy (AFM) can provide topographical images of the surface, revealing a smooth, uniform surface for a monolayer, whereas multilayers often appear as rough, aggregated structures.[3][4][5] Water contact angle measurements can also be indicative; a high and uniform contact angle is expected for a well-ordered monolayer.
Q5: Can I reuse the TDTS deposition solution?
A5: It is not recommended to reuse the TDTS deposition solution. The introduction of substrates and even minute amounts of moisture from the atmosphere can initiate the hydrolysis and polymerization process in the solution, making it unstable and likely to produce multilayers in subsequent depositions.
Troubleshooting Guide: Preventing Multilayer Formation
This guide addresses common issues encountered during TDTS SAM deposition that can lead to the formation of multilayers.
| Issue | Potential Cause | Recommended Solution |
| Rough, hazy, or visibly aggregated film on the substrate. | 1. Excess water in the solvent or on the substrate. 2. High TDTS concentration. 3. Prolonged deposition time. 4. Contaminated substrate. | 1. Use anhydrous solvents and ensure substrates are thoroughly dried before deposition. Consider performing the deposition in a controlled low-humidity environment (e.g., a glove box).2. Optimize the TDTS concentration. Start with a low concentration (e.g., 1 mM) and incrementally increase if necessary.3. Determine the optimal deposition time for your specific substrate and conditions. Shorter times are generally preferred for trichlorosilanes.4. Ensure the substrate is meticulously cleaned and hydroxylated before use. |
| Ellipsometry shows a film thickness significantly greater than 2.2 nm. | Formation of multilayers or polymeric aggregates on the surface. | Follow the solutions for a rough or hazy film. Additionally, ensure thorough rinsing with fresh anhydrous solvent after deposition to remove any physisorbed molecules. |
| AFM images reveal large, irregular features and high surface roughness. | Deposition of polymerized TDTS from the solution. | Reduce the water content in the system. Prepare the TDTS solution immediately before use and minimize its exposure to air. |
| Inconsistent and lower-than-expected water contact angles across the surface. | A disordered or incomplete monolayer, possibly with patches of multilayers. | Review and optimize all steps of the experimental protocol, paying close attention to substrate preparation, solvent quality, and deposition parameters (concentration and time). |
Quantitative Data Summary
The following table provides expected values for the characterization of a high-quality long-chain alkyltrichlorosilane SAM, which are comparable to what is expected for a TDTS monolayer. Significant deviations from these values may indicate the formation of multilayers or a disordered film.
| Parameter | Technique | Expected Value for a Monolayer | Indication of Multilayer |
| Film Thickness | Ellipsometry | ~1.9 - 2.2 nm | > 2.5 nm |
| Water Contact Angle (static) | Goniometry | > 110° | Lower and/or inconsistent angles |
| Surface Roughness (RMS) | AFM | < 0.5 nm | > 1 nm |
Experimental Protocols
This section details the recommended methodology for the formation of a high-quality TDTS monolayer.
Substrate Preparation (Hydroxylation)
A clean and well-hydroxylated surface is critical for the formation of a dense and stable SAM.
-
Materials:
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Silicon wafers or glass slides
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
High-purity nitrogen gas
-
-
Procedure:
-
Initial Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
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Hydroxylation (Piranha Etch): Immerse the cleaned substrates in freshly prepared piranha solution for 30-60 minutes.
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Final Rinse and Dry: Extensively rinse the substrates with DI water and then dry them thoroughly under a stream of nitrogen gas. For optimal results, bake the substrates in an oven at 110-120°C for at least 30 minutes to remove any residual water. The substrates should be used immediately for SAM deposition.
-
TDTS SAM Deposition (Solution Phase)
This procedure should be performed in a low-humidity environment, such as a glove box, to minimize water contamination.
-
Materials:
-
Cleaned and hydroxylated substrates
-
This compound (TDTS)
-
Anhydrous toluene (or hexane)
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Oven-dried glassware
-
-
Procedure:
-
Solution Preparation: Immediately before deposition, prepare a 1 mM solution of TDTS in anhydrous toluene in oven-dried glassware.
-
Deposition: Immerse the cleaned and dried substrates in the TDTS solution. The optimal deposition time can range from 30 to 60 minutes. It is recommended to start with a shorter time to avoid multilayer formation.
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Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) silane molecules.
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Final Rinse: Perform a final rinse with isopropanol or ethanol and dry the substrates with a stream of high-purity nitrogen gas.
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Curing: To enhance the covalent bonding and stability of the monolayer, bake the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
Mandatory Visualizations
References
Technical Support Center: Tetradecyltrichlorosilane (TDTS) Surface Modification
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Tetradecyltrichlorosilane (TDTS) for surface modification. The following information addresses common issues related to the influence of humidity on TDTS reaction kinetics and offers troubleshooting for challenges encountered during the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: How does humidity affect the reaction of this compound (TDTS) with a substrate?
A1: Humidity plays a critical, dual role in the formation of TDTS self-assembled monolayers (SAMs). A controlled amount of water is essential for the hydrolysis of the trichlorosilane headgroup into reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) on the substrate and with each other to form a stable, cross-linked siloxane (Si-O-Si) network. However, excessive humidity leads to premature and uncontrolled hydrolysis in the bulk solution, causing TDTS molecules to polymerize before they can assemble on the surface. This results in the deposition of aggregates, leading to a hazy, uneven, and poorly adhered coating.
Q2: What is the ideal humidity range for TDTS deposition?
Q3: My TDTS solution appears cloudy. Can I still use it?
A3: A cloudy or precipitated solution is an indication of advanced hydrolysis and polymerization of the TDTS in the bulk solution due to excessive moisture. This solution is not suitable for creating a uniform monolayer and should be discarded. To prevent this, always use anhydrous solvents and handle TDTS under an inert atmosphere (e.g., in a glovebox with low humidity).
Q4: What is the expected water contact angle for a successful TDTS coating?
A4: A successful TDTS coating will render a hydrophilic surface, such as silica or glass, highly hydrophobic. For a C14 alkylsilane like TDTS, the expected water contact angle should be in the range of 105-115°. A significantly lower contact angle suggests incomplete or disordered monolayer formation.
Troubleshooting Guide
Issue 1: White, Hazy, or Uneven Coating
-
Primary Cause: This is the most common issue and is almost always due to uncontrolled polymerization of TDTS in the solution or on the substrate surface, which is caused by excess moisture in the reaction environment.
-
Solutions:
-
Control Humidity: Conduct the experiment in a controlled low-humidity environment, such as a glovebox or a desiccator.
-
Use Anhydrous Solvents: Ensure that the solvent (e.g., toluene, hexane) is of high purity and is anhydrous. Use freshly opened bottles of solvent or dry the solvent using appropriate methods.
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Fresh Solution: Prepare the TDTS solution immediately before use. Do not store the solution for extended periods.
-
Proper Rinsing: After deposition, thoroughly rinse the substrate with fresh, anhydrous solvent to remove any physisorbed aggregates.
-
Issue 2: Poor Hydrophobicity (Low Water Contact Angle)
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Primary Cause: Incomplete or disordered monolayer formation.
-
Solutions:
-
Substrate Preparation: Ensure the substrate is scrupulously clean and properly hydroxylated to provide sufficient reactive sites. A common method is treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma.
-
Reaction Time: The reaction time may be insufficient for a dense monolayer to form. Optimize the deposition time based on your experimental conditions.
-
TDTS Concentration: The concentration of TDTS in the solution may be too low. A typical concentration is in the range of 1-5 mM.
-
Insufficient Humidity: While excess humidity is detrimental, a complete absence of water can significantly slow down or prevent the hydrolysis step, leading to poor surface coverage. A trace amount of surface-adsorbed water is necessary.
-
Issue 3: Coating Delamination or Poor Adhesion
-
Primary Cause: Weak covalent bonding between the TDTS monolayer and the substrate.
-
Solutions:
-
Thorough Cleaning: Any organic or particulate contamination on the substrate surface will inhibit proper bonding. Re-evaluate your substrate cleaning protocol.
-
Surface Hydroxylation: The density of hydroxyl groups on the substrate surface is critical for covalent bond formation. Ensure your surface activation step is effective.
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Curing: After deposition and rinsing, a thermal annealing step (curing) can promote the formation of stable Si-O-Si bonds between the silane and the substrate and cross-linking within the monolayer. A typical curing step is baking at 100-120°C for about an hour.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to TDTS and analogous alkylsilane surface modification.
| Parameter | Compound | Value/Range | Substrate | Notes |
| Water Contact Angle | Tetradecyl (C14) Silane (estimated) | ~105-115° | Silica/Silicon Wafer | Indicates a highly hydrophobic surface. |
| Relative Humidity (RH) for Silanol Conversion | Octadecyltrichlorosilane (OTS) | < 18% | In Cyclohexane | No significant conversion to silanol over 11 days.[1] |
| 83% | In Cyclohexane | Complete conversion to silanol within 2 days.[1] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation
-
Sonication: Sonicate the substrates (e.g., silicon wafers, glass slides) in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
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Drying: Dry the substrates under a stream of high-purity nitrogen gas.
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Oxidation/Hydroxylation: Treat the substrates with an oxygen plasma cleaner for 5-10 minutes or immerse them in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
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Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.
-
Final Drying: Dry the substrates again with a stream of high-purity nitrogen and use them immediately for deposition.
Protocol 2: TDTS Deposition (Solution Phase)
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Environment: Perform all steps in a low-humidity environment (e.g., a glovebox with <20% relative humidity).
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Solution Preparation: Prepare a 1-5 mM solution of TDTS in an anhydrous solvent (e.g., toluene or hexane).
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Deposition: Immerse the clean, hydroxylated substrates in the freshly prepared TDTS solution. Seal the container to prevent atmospheric moisture contamination.
-
Reaction Time: Allow the reaction to proceed for 1-2 hours at room temperature.
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Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent to remove any non-covalently bonded molecules.
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Drying: Dry the coated substrates with a stream of high-purity nitrogen.
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Curing (Optional but Recommended): Bake the coated substrates in an oven at 110-120°C for 30-60 minutes to enhance bonding and monolayer stability.
Visualizations
References
Technical Support Center: Post-Treatment Removal of Residual Tetradecyltrichlorosilane (TDTS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual Tetradecyltrichlorosilane (TDTS) after surface treatment. Adherence to proper cleaning protocols is critical to prevent the formation of aggregates and ensure the quality of the self-assembled monolayer (SAM).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound (TDTS) after surface treatment?
A1: The removal of residual TDTS is essential for forming a uniform and stable monolayer.[1] Excess, unbound (physisorbed) TDTS and its hydrolysis byproducts can lead to the formation of aggregates and multilayers on the surface.[2][3] These irregularities can compromise the desired surface properties, such as hydrophobicity and smoothness, and negatively impact the performance of the functionalized surface in downstream applications.
Q2: What are the primary indicators of residual TDTS on a surface?
A2: The presence of residual TDTS often manifests as a hazy, cloudy, or patchy appearance on the substrate.[2] Inconsistent surface properties, such as variable water contact angles across the surface, are also a strong indicator of a non-uniform or incomplete monolayer due to contamination from residual silane.[2] Characterization techniques like Atomic Force Microscopy (AFM) can directly visualize aggregates and surface roughness indicative of residual silane.[4]
Q3: What are the recommended solvents for rinsing off excess TDTS?
A3: Anhydrous solvents are critical to prevent the premature hydrolysis and polymerization of TDTS in the solution and on the surface.[1] The most commonly recommended rinsing protocol involves a sequential wash with an anhydrous non-polar solvent followed by a polar solvent. A typical sequence is:
-
Anhydrous Toluene or Hexane: To dissolve and remove unreacted TDTS.[1][3]
-
Anhydrous Ethanol or Isopropanol: To remove the non-polar solvent and any remaining byproducts.[1]
Q4: Can sonication be used to aid in the removal of residual TDTS?
A4: Yes, sonication during the rinsing steps can be highly effective in removing physisorbed silane molecules and aggregates.[5][6] It is recommended to sonicate the substrate in a fresh portion of the anhydrous solvent (e.g., toluene or ethanol) for a short duration (e.g., 5 minutes).[5]
Q5: Is a post-rinsing curing step necessary?
A5: Yes, a post-rinsing curing or annealing step is highly recommended.[1] Baking the substrate in an oven (typically at 110-120°C for 30-60 minutes) promotes the formation of stable covalent siloxane (Si-O-Si) bonds between the TDTS molecules and the substrate, as well as cross-linking within the monolayer, enhancing its stability.[1][5]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise due to the improper removal of residual TDTS.
| Problem | Potential Cause | Recommended Solution |
| Hazy or Cloudy Surface Appearance | Aggregation of TDTS due to premature hydrolysis and condensation in the presence of excess moisture.[2][3] | - Ensure the use of anhydrous solvents for both the TDTS solution and rinsing. - Prepare the TDTS solution immediately before use.[3] - Perform the deposition and rinsing steps in a low-humidity environment (e.g., a glove box).[1] |
| High concentration of TDTS in the deposition solution leading to multilayer formation.[3] | - Optimize the TDTS concentration. A typical starting point is 1-10 mM in an anhydrous solvent.[3] | |
| Inconsistent Water Contact Angles | Non-uniform monolayer due to incomplete removal of physisorbed TDTS and aggregates.[2] | - Implement a thorough, sequential rinsing protocol (e.g., anhydrous toluene followed by anhydrous ethanol).[1] - Incorporate a sonication step in fresh solvent to dislodge loosely bound molecules.[5][6] |
| Surface contamination interfering with uniform silanization. | - Ensure a rigorous substrate cleaning and activation protocol (e.g., piranha solution or UV-ozone treatment) before TDTS deposition.[1][3] | |
| Poor Adhesion of the Silane Layer | Inadequate removal of byproducts (e.g., HCl) and loosely bound silane, preventing the formation of a stable, cross-linked monolayer. | - After rinsing, perform a curing step by baking the substrate at 110-120°C for 30-60 minutes to promote covalent bonding.[1][5] |
| Insufficient rinsing to remove all physisorbed material. | - Increase the number of rinsing cycles with fresh solvent. | |
| Visible Particles or Aggregates under AFM | Polymerization of TDTS in solution or on the surface.[1] | - Filter the TDTS solution through a syringe filter (e.g., 0.22 µm) before use.[7] - Reduce the deposition time to minimize the opportunity for aggregation.[1] |
Data Presentation: Characterization of a Clean TDTS Monolayer
The following tables provide typical quantitative data for a well-formed alkylsilane monolayer on a silicon substrate, which can be used as a benchmark for successful removal of residual TDTS.
Table 1: Water Contact Angle Measurements
| Parameter | Typical Value | Indication |
| Static Contact Angle | 105° - 115° | Hydrophobic surface, indicative of a well-ordered monolayer.[8][9] |
| Advancing Contact Angle | ~115° | Represents the maximum hydrophobicity of the surface.[9] |
| Receding Contact Angle | ~100° | Lower values can indicate surface heterogeneity or defects.[9] |
| Contact Angle Hysteresis | < 15° | A low hysteresis suggests a chemically homogeneous and smooth surface.[9] |
Table 2: Atomic Force Microscopy (AFM) Data
| Parameter | Typical Value | Indication |
| RMS Roughness (Rq) | < 0.5 nm | A low roughness value is characteristic of a smooth, uniform monolayer without significant aggregates.[4] |
| Monolayer Thickness | ~1.5 - 2.0 nm | Consistent with the theoretical length of the tetradecyl chain. |
Table 3: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition
| Element | Expected Signal | Indication |
| Silicon (Si 2p) | Peaks corresponding to the substrate (e.g., SiO₂) and the silane (Si-C, Si-O-Si).[10][11] | Confirms the presence of the silicon from the TDTS on the substrate. |
| Carbon (C 1s) | A strong signal corresponding to the alkyl chain of TDTS.[10] | Indicates the presence of the organic monolayer. |
| Oxygen (O 1s) | Signals from the substrate and the Si-O-Si bonds of the silane network.[10] | Confirms the covalent attachment to the substrate and cross-linking. |
| Chlorine (Cl 2p) | Should be absent or at trace levels. | The absence of chlorine indicates complete hydrolysis of the trichlorosilane headgroup and removal of byproducts. |
Experimental Protocols
Protocol 1: Sequential Solvent Rinsing for Residual TDTS Removal
This protocol describes a standard method for removing excess TDTS after deposition from a solution phase.
Materials:
-
Anhydrous Toluene
-
Anhydrous Ethanol or Isopropanol
-
Nitrogen gas (high purity)
-
Beakers
-
Sonicator (optional)
Procedure:
-
Initial Rinse: Immediately after removing the substrate from the TDTS deposition solution, immerse it in a beaker of fresh anhydrous toluene. Gently agitate for 1-2 minutes.
-
Second Toluene Rinse: Transfer the substrate to a second beaker of fresh anhydrous toluene and rinse for another 1-2 minutes.
-
Sonication (Optional but Recommended): Place the substrate in a beaker with fresh anhydrous toluene and sonicate for 5 minutes.[5]
-
Ethanol/Isopropanol Rinse: Transfer the substrate to a beaker of anhydrous ethanol or isopropanol and rinse for 1-2 minutes to remove the toluene.
-
Final Rinse: Perform a final rinse in a fresh beaker of anhydrous ethanol or isopropanol for 1-2 minutes.
-
Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas.[1]
-
Curing: Place the dried substrate in an oven preheated to 110-120°C for 30-60 minutes.[1][5]
Protocol 2: Characterization by Water Contact Angle Goniometry
This protocol outlines the measurement of the static water contact angle to assess the hydrophobicity and cleanliness of the TDTS-treated surface.
Materials and Equipment:
-
Contact Angle Goniometer
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Sample Placement: Place the TDTS-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Angle Measurement: Use the software to measure the angle between the tangent of the droplet and the surface on both sides of the droplet.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to assess uniformity. The average of these measurements is the static contact angle.
Visualizations
Caption: Workflow for removing residual TDTS after surface treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
Characterization of Tetradecyltrichlorosilane (TDTS) SAMs: A Comparative Guide to Surface Wettability
For researchers, scientists, and drug development professionals navigating the landscape of surface modification, the selection of an appropriate Self-Assembled Monolayer (SAM) is a critical step. The hydrophobicity of a surface, dictated by the terminal functional group of the SAM, plays a pivotal role in applications ranging from biocompatible coatings and cell adhesion studies to biosensor technology and microfluidics. Tetradecyltrichlorosilane (TDTS), a 14-carbon chain alkyltrichlorosilane, is a common choice for creating hydrophobic surfaces. This guide provides an objective comparison of the performance of TDTS SAMs with other widely used alkyltrichlorosilanes, namely Octadecyltrichlorosilane (OTS) and Methyltrichlorosilane (MTS), with a focus on their characterization by contact angle goniometry.
This guide presents a detailed analysis of the surface properties of these SAMs, supported by experimental data on static, advancing, and receding water contact angles, as well as contact angle hysteresis. Understanding these parameters is crucial for predicting the behavior of these surfaces in various applications.
Performance Comparison of Alkyltrichlorosilane SAMs
The wettability of a surface is a direct consequence of its chemical composition and topography. For SAMs, the length of the alkyl chain in the silane molecule significantly influences the packing density and ordering of the monolayer, which in turn dictates the surface energy and hydrophobicity. The following table summarizes the water contact angle data for TDTS, OTS, and MTS SAMs on silicon dioxide (SiO2) substrates, providing a clear comparison of their performance.
| Silane | Chemical Formula | Chain Length | Static Contact Angle (θ) | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Contact Angle Hysteresis (θa - θr) |
| This compound (TDTS) | C₁₄H₂₉Cl₃Si | 14 | ~108° - 112° | Data not readily available | Data not readily available | Data not readily available |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | 18 | 104° - 112°[1] | ~110° - 114° | ~90° - 105° | ~5° - 20° |
| Methyltrichlorosilane (MTS) | CH₃Cl₃Si | 1 | ~75° - 85°[1] | Data not readily available | Data not readily available | Data not readily available |
Key Observations:
-
Hydrophobicity and Chain Length: As the alkyl chain length increases from MTS to TDTS and OTS, the static water contact angle generally increases, indicating a more hydrophobic surface. This is attributed to the higher packing density and more crystalline-like structure of the longer alkyl chains, which minimizes the exposure of the underlying hydrophilic substrate.
-
Data Availability: While static contact angle data is available for all three silanes, comprehensive dynamic contact angle data (advancing and receding angles) for TDTS and MTS is less commonly reported in the literature compared to the extensively studied OTS.
-
Contact Angle Hysteresis: The contact angle hysteresis, the difference between the advancing and receding contact angles, provides insight into the chemical and topographical homogeneity of the SAM. A lower hysteresis value generally indicates a more uniform and well-ordered monolayer. For OTS, the reported hysteresis can vary, suggesting that the quality of the SAM is highly dependent on the preparation conditions.
Experimental Protocols
To ensure the formation of high-quality SAMs and obtain reproducible contact angle measurements, meticulous adherence to experimental protocols is essential.
Substrate Preparation (Silicon Wafer with Native Oxide)
A clean, hydrophilic substrate is paramount for the successful formation of a dense and well-ordered silane SAM.
-
Initial Cleaning: The silicon wafers are first sonicated in a sequence of solvents to remove organic contaminants. A typical procedure involves sonication in acetone, followed by isopropyl alcohol, and finally deionized (DI) water, for 10-15 minutes each.
-
Hydroxylation: To create a high density of hydroxyl (-OH) groups on the surface, which are the reactive sites for silanization, the cleaned wafers are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment). The wafers are immersed in the piranha solution at 80-120°C for 30-60 minutes.
-
Rinsing and Drying: Following the piranha treatment, the wafers are thoroughly rinsed with copious amounts of DI water and then dried under a stream of high-purity nitrogen gas. The hydroxylated substrates should be used immediately for SAM deposition to prevent atmospheric contamination.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption: "Substrate Preparation Workflow"
Self-Assembled Monolayer (SAM) Formation
The deposition of the silane monolayer is typically carried out from an anhydrous solvent to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
Solution Preparation: A dilute solution of the alkyltrichlorosilane (TDTS, OTS, or MTS), typically 1-5 mM, is prepared in an anhydrous solvent such as toluene or hexane inside a glovebox or under an inert atmosphere.
-
Immersion: The freshly prepared hydroxylated silicon wafers are immediately immersed in the silane solution. The immersion time can vary from a few minutes to several hours, depending on the desired monolayer quality and the specific silane used.
-
Rinsing: After immersion, the substrates are thoroughly rinsed with the anhydrous solvent to remove any physisorbed molecules.
-
Curing: To promote the formation of a cross-linked siloxane network and enhance the stability of the monolayer, the coated substrates are typically cured by baking in an oven at 100-120°C for 1-2 hours.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption: "SAM Formation Workflow"
Contact Angle Goniometry
Contact angle measurements are performed using a goniometer equipped with a camera and software for image analysis.
-
Static Contact Angle Measurement:
-
A small droplet (typically 2-5 µL) of high-purity water is gently dispensed onto the SAM-coated surface.
-
An image of the sessile drop is captured, and the angle formed at the three-phase (solid-liquid-vapor) contact line is measured.
-
Measurements are taken at multiple locations on the surface to ensure statistical relevance.
-
-
Dynamic Contact Angle Measurement (Advancing and Receding Angles):
-
A droplet is placed on the surface, and the needle of the syringe is kept in the droplet.
-
Advancing Angle (θa): The volume of the droplet is slowly increased, causing the contact line to advance. The contact angle is measured just as the contact line begins to move.
-
Receding Angle (θr): The volume of the droplet is then slowly decreased, causing the contact line to recede. The contact angle is measured just as the contact line begins to retract.
-
Contact Angle Hysteresis: The difference between the advancing and receding angles is calculated.
-
Conclusion
The choice of alkyltrichlorosilane for surface modification significantly impacts the resulting wettability. While TDTS provides a hydrophobic surface, its properties are generally comparable to the more extensively characterized OTS. The longer alkyl chain of OTS often leads to a slightly more hydrophobic and well-ordered monolayer, though the final surface properties are highly dependent on the meticulous control of the deposition process. MTS, with its short methyl group, results in a significantly less hydrophobic surface.
For researchers and professionals in drug development and related fields, the selection between these silanes will depend on the specific application requirements. Where a highly hydrophobic and well-defined surface is critical, OTS may be the preferred choice due to the wealth of available characterization data. However, for applications where a moderate level of hydrophobicity is sufficient, TDTS presents a viable alternative. This guide underscores the importance of not only selecting the appropriate silane but also of employing rigorous and well-documented experimental protocols to achieve reproducible and reliable surface modifications. Further research providing comprehensive dynamic contact angle data for a wider range of alkyltrichlorosilanes would be invaluable to the scientific community for making more informed decisions in surface engineering.
References
A Comparative Guide to Silane-Coated Surfaces: Tetradecyltrichlorosilane (TDTS) vs. Alternatives in Atomic Force Microscopy (AFM) Analysis
For researchers, scientists, and drug development professionals seeking to tailor surface properties for a variety of applications, from biocompatible coatings to advanced sensor technologies, the choice of surface modification agent is critical. This guide provides an objective comparison of Tetradecyltrichlorosilane (TDTS) coated surfaces with two common alternatives, the hydrophobic Octadecyltrichlorosilane (OTS) and the more hydrophilic (3-aminopropyl)triethoxysilane (APTES). The comparison is supported by experimental data from Atomic Force Microscopy (AFM) and other surface analysis techniques.
This report summarizes key performance metrics such as surface roughness, monolayer thickness, and water contact angle to guide the selection of the most appropriate silane for specific research and development needs. Detailed experimental protocols for surface preparation and AFM analysis are also provided to ensure reproducibility.
Performance Comparison: TDTS vs. OTS and APTES
The selection of a silanization agent is primarily dictated by the desired surface characteristics. TDTS and OTS are excellent choices for creating hydrophobic surfaces, while APTES is utilized for introducing amine functionalities, often leading to more hydrophilic surfaces. The following tables summarize the key quantitative data for these three silanes based on AFM and water contact angle measurements.
Disclaimer: The data presented below is compiled from various sources. Direct comparison should be made with caution as experimental conditions may have varied between studies.
| Parameter | This compound (TDTS) | Octadecyltrichlorosilane (OTS) | (3-aminopropyl)triethoxysilane (APTES) |
| Primary Surface Property | Hydrophobic | Hydrophobic | Hydrophilic (amine-functionalized) |
| Typical Substrate | Silicon, Glass | Silicon, Glass, Mica | Silicon, Glass |
Table 1: Comparison of the primary surface properties and common substrates for TDTS, OTS, and APTES.
| Parameter | This compound (TDTS) | Octadecyltrichlorosilane (OTS) | (3-aminopropyl)triethoxysilane (APTES) |
| RMS Roughness (Rq) | < 0.5 nm | ~0.1 nm (for ultrasmooth monolayers) | 0.3 - 0.7 nm |
| Monolayer Thickness | ~1.5 - 2.0 nm | 2.3 - 2.7 nm | ~0.5 - 1.8 nm (for a monolayer) |
| Static Water Contact Angle | High (hydrophobic) | Up to 165° (on textured surfaces) | 40° - 80° (can vary with preparation) |
Table 2: Comparison of AFM and water contact angle data for TDTS, OTS, and APTES coated surfaces.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent and reliable surface modifications. Below are representative protocols for the deposition of TDTS, OTS, and APTES on a silicon substrate for subsequent AFM analysis.
Protocol 1: this compound (TDTS) Deposition
-
Substrate Cleaning and Hydroxylation:
-
Clean silicon wafers by sonication in acetone, followed by isopropanol, for 15 minutes each.
-
Rinse thoroughly with deionized (DI) water and dry under a stream of nitrogen.
-
Immerse the cleaned substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to create a hydroxylated surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse extensively with DI water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1-5 mM solution of TDTS in an anhydrous solvent (e.g., toluene or hexane) in a glovebox or under an inert atmosphere.
-
Immerse the hydroxylated substrates in the TDTS solution for 1-2 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates and rinse with fresh anhydrous solvent to remove physisorbed molecules.
-
Sonicate the coated substrates in the solvent for 5 minutes.
-
Rinse with isopropanol and then DI water, and dry with nitrogen.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour.
-
Protocol 2: Octadecyltrichlorosilane (OTS) Deposition
-
Substrate Cleaning and Hydroxylation:
-
Follow the same procedure as for TDTS (Protocol 1, step 1).
-
-
Silanization:
-
Prepare a 1 mM solution of OTS in a mixture of anhydrous toluene and n-heptane (e.g., 4:1 v/v) in a glovebox or under an inert atmosphere.
-
Immerse the hydroxylated substrates in the OTS solution for 15-30 minutes at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates and rinse sequentially with toluene, chloroform, and ethanol.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates at 120°C for 30 minutes.
-
Protocol 3: (3-aminopropyl)triethoxysilane (APTES) Deposition
-
Substrate Cleaning and Hydroxylation:
-
Follow the same procedure as for TDTS (Protocol 1, step 1).
-
-
Silanization (Vapor Phase Deposition):
-
Place the cleaned and hydroxylated substrates in a vacuum desiccator.
-
Place a small vial containing a few drops of APTES in the desiccator.
-
Evacuate the desiccator to a pressure of ~100 mTorr.
-
Allow the deposition to proceed for 2-4 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the desiccator and rinse with anhydrous toluene and then ethanol.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates at 110°C for 30-60 minutes.
-
AFM Analysis Workflow
The following diagram illustrates a typical workflow for the AFM analysis of silane-coated surfaces.
Caption: Experimental workflow for the preparation and AFM analysis of silane-coated surfaces.
Logical Flow for Silane Selection
The choice of silane depends on the desired surface properties for a given application. The following diagram provides a logical flow for selecting between TDTS, OTS, and APTES.
Caption: Decision-making flowchart for selecting the appropriate silane based on desired surface properties.
A Comparative Guide to the XPS Analysis of Tetradecyltrichlorosilane Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) data for tetradecyltrichlorosilane (TDTS) self-assembled monolayers (SAMs), a critical surface modification technique in various scientific and biomedical applications. By presenting quantitative data, detailed experimental protocols, and comparisons with common alternatives, this document serves as a valuable resource for researchers aiming to characterize and optimize organosilane-based surface functionalization.
Performance Comparison: TDTS vs. Alternative Organosilanes
The selection of an appropriate organosilane for surface modification is contingent on the desired properties of the monolayer, such as thickness, packing density, and surface energy. This compound (C₁₄H₂₉SiCl₃) is a popular choice for creating well-ordered, hydrophobic monolayers. For comparative purposes, we will examine its XPS characteristics alongside octadecyltrichlorosilane (OTS), another widely used long-chain alkyltrichlorosilane.
Table 1: Comparative XPS Data for TDTS and OTS Monolayers on SiO₂/Si Substrates
| Parameter | This compound (TDTS) | Octadecyltrichlorosilane (OTS) |
| Elemental Composition (Atomic %) | ||
| Carbon (C) | Data not explicitly found in searches | ~55-65% |
| Silicon (Si) | Data not explicitly found in searches | ~15-25% |
| Oxygen (O) | Data not explicitly found in searches | ~20-30% |
| High-Resolution XPS Binding Energies (eV) | ||
| C 1s (C-C, C-H) | ~285.0 | ~285.0 - 285.3[1] |
| Si 2p (Si-O) | ~103.3 | ~103.0 - 103.5 |
| O 1s (Si-O) | ~532.5 | ~532.5 - 533.0 |
Note: The atomic percentages for OTS are approximate ranges derived from typical XPS analyses of well-formed monolayers and can vary based on deposition conditions and analytical parameters. Specific quantitative data for TDTS was not available in the performed searches.
Experimental Protocols
The quality of a self-assembled monolayer is highly dependent on the deposition protocol. Here, we provide a detailed methodology for the solution-phase deposition of a this compound monolayer on a silicon substrate with a native oxide layer.
Solution-Phase Deposition of this compound (TDTS) Monolayer
This protocol is adapted from established methods for forming high-quality alkyltrichlorosilane SAMs.[1]
1. Substrate Preparation:
- Clean silicon wafers by sonication in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
- Dry the wafers with a stream of high-purity nitrogen gas.
- To generate a high density of hydroxyl groups, immerse the cleaned wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
- Thoroughly rinse the wafers with deionized water and dry with nitrogen gas.
2. Silanization:
- In an inert atmosphere (e.g., a glovebox), prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane. The anhydrous conditions are crucial to prevent premature polymerization of the silane in solution.
- Immerse the hydroxylated substrates in the TDTS solution for 1-4 hours at room temperature. The reaction vessel should be sealed to prevent exposure to atmospheric moisture.
3. Post-Deposition Cleaning and Curing:
- Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bonded molecules.
- Perform a final rinse with a volatile solvent like ethanol or isopropanol.
- Dry the coated substrates with a stream of nitrogen gas.
- Cure the monolayers by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable siloxane (Si-O-Si) network.
XPS Analysis Protocol
A standardized approach is necessary for acquiring comparable XPS data.
1. Sample Handling and Introduction:
- Mount the silanized substrate on a sample holder using conductive, vacuum-compatible tape.
- Introduce the sample into the XPS instrument's ultra-high vacuum (UHV) chamber.
2. Data Acquisition:
- Use a monochromatic Al Kα X-ray source.
- Acquire a survey spectrum to identify the elements present on the surface.
- Acquire high-resolution spectra for the C 1s, Si 2p, and O 1s regions to determine chemical states and for accurate quantification.
- Use a charge neutralizer (e.g., a low-energy electron flood gun) to compensate for charging effects on the insulating monolayer and substrate.
3. Data Analysis:
- Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or the Si 2p peak from the underlying silicon substrate to 99.3 eV.
- Perform peak fitting on the high-resolution spectra to deconvolute different chemical states.
- Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.
Visualizing the Workflow
To clarify the experimental process, the following diagrams illustrate the key steps.
Caption: Experimental workflow for TDTS monolayer deposition and analysis.
Caption: Simplified reaction pathway for TDTS monolayer formation.
References
A Comparative Guide: Tetradecyltrichlorosilane (TDTS) vs. Octadecyltrichlorosilane (OTS) for Hydrophobic Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The creation of hydrophobic surfaces is a critical requirement in a vast array of scientific and industrial applications, from biocompatible coatings on medical devices to the precise control of fluid behavior in microfluidics. Among the various methods to achieve surface hydrophobicity, the formation of self-assembled monolayers (SAMs) using alkyltrichlorosilanes is a well-established and highly effective technique. This guide provides a detailed comparison of two commonly used alkyltrichlorosilanes, Tetradecyltrichlorosilane (TDTS) and Octadecyltrichlorosilane (OTS), to aid in the selection of the optimal reagent for your specific research and development needs.
Executive Summary
Performance Comparison: TDTS vs. OTS
The hydrophobicity of a surface is most commonly quantified by measuring the static water contact angle. A higher contact angle indicates greater hydrophobicity.
| Feature | This compound (TDTS) | Octadecyltrichlorosilane (OTS) | Key Considerations |
| Alkyl Chain Length | 14 carbons | 18 carbons | Longer chain length generally leads to more ordered and denser SAMs. |
| Expected Water Contact Angle | Highly hydrophobic (Typically >100°) | Very highly hydrophobic (Typically >110°, can achieve superhydrophobicity >150° with appropriate surface roughness)[1] | OTS is expected to yield a higher contact angle due to its longer alkyl chain, resulting in lower surface energy. |
| Monolayer Ordering | Forms well-ordered SAMs | Forms highly ordered and densely packed SAMs[1] | The longer alkyl chain of OTS promotes stronger van der Waals interactions, leading to a more crystalline monolayer structure. |
| Applications | Hydrophobic coatings, surface functionalization, biomedical device modification. | All applications of TDTS, plus those requiring maximum hydrophobicity such as superhydrophobic surfaces and anti-wetting coatings. | The choice depends on the specific degree of hydrophobicity required for the application. |
The Science Behind the Hydrophobicity
The hydrophobicity imparted by TDTS and OTS arises from the spontaneous formation of a self-assembled monolayer on a hydroxylated surface (e.g., silicon wafers, glass, or metal oxides). The trichlorosilyl headgroup of the molecule reacts with the surface hydroxyl groups to form stable covalent siloxane bonds. The long alkyl chains then orient themselves away from the surface, creating a dense, low-energy, "waxy" interface that repels water.
The length of the alkyl chain plays a crucial role in the final properties of the SAM. Longer chains, such as the C18 chain of OTS, exhibit stronger van der Waals interactions between adjacent molecules. This leads to a more crystalline, densely packed monolayer with fewer defects compared to the SAM formed by the shorter C14 chain of TDTS. This higher degree of order and packing density results in a lower surface energy and, consequently, a higher water contact angle.
Caption: Relationship between alkyl chain length and hydrophobicity.
Experimental Protocols
The following are generalized protocols for the formation of TDTS and OTS self-assembled monolayers on a silicon wafer substrate. These protocols can be adapted for other hydroxylated surfaces. Caution: Trichlorosilanes are corrosive and react with moisture to produce HCl gas. All procedures should be performed in a fume hood with appropriate personal protective equipment.
I. Substrate Preparation (Hydroxylation)
A clean, hydroxylated surface is essential for the formation of a high-quality SAM.
Materials:
-
Silicon wafers or glass slides
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm resistivity)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.
-
Nitrogen gas (high purity)
Procedure:
-
Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic residues.
-
Rinsing: Rinse the substrates thoroughly with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen.
-
Hydroxylation (Piranha Etch):
-
In a designated glass container inside a fume hood, slowly add the hydrogen peroxide to the sulfuric acid. The solution will become very hot.
-
Immerse the cleaned substrates in the hot Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Final Drying: Dry the hydroxylated substrates under a stream of nitrogen and use immediately.
II. Self-Assembled Monolayer (SAM) Formation
This procedure should be carried out in a low-humidity environment, such as a glovebox or a desiccator.
Materials:
-
Hydroxylated substrates
-
This compound (TDTS) or Octadecyltrichlorosilane (OTS)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Oven-dried glassware
Procedure:
-
Solution Preparation: In an oven-dried flask, prepare a 1-5 mM solution of either TDTS or OTS in the chosen anhydrous solvent.
-
Immersion: Immerse the freshly hydroxylated substrates into the silane solution. The immersion time can vary from 30 minutes to several hours. Longer immersion times generally lead to more ordered monolayers.
-
Rinsing:
-
Remove the substrates from the solution and rinse them with the anhydrous solvent to remove any physisorbed molecules.
-
Follow with a rinse in a polar solvent like isopropanol or ethanol.
-
-
Drying: Dry the coated substrates with a gentle stream of nitrogen.
-
Curing (Optional but Recommended): Bake the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
III. Characterization: Water Contact Angle Measurement
The hydrophobicity of the prepared SAMs should be verified by measuring the static water contact angle using a goniometer.
Procedure:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle.
References
A Comparative Analysis of Tetradecyltrichlorosilane and Perfluorinated Silanes for Achieving Oleophobic Surfaces
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. The ability to render surfaces oil-repellent, or oleophobic, is critical in a myriad of applications, from microfluidics and lab-on-a-chip devices to anti-fouling coatings for biomedical implants. This guide provides an objective comparison of two common classes of silanizing agents used to impart oleophobicity: Tetradecyltrichlorosilane (TDTS), a long-chain alkylsilane, and perfluorinated silanes.
This comparison is supported by experimental data to assist in the selection of the most suitable surface modification strategy. While both TDTS and perfluorinated silanes are effective at creating water-repellent (hydrophobic) surfaces, their performance in repelling oils differs significantly. Perfluorinated silanes are distinguished by their ability to create surfaces that are both highly hydrophobic and oleophobic.[1] This dual repellency is a consequence of the very low surface energy imparted by the fluorinated carbon chains.[1] In contrast, long-chain alkylsilanes like TDTS, while excellent for inducing hydrophobicity, are generally considered to be oleophilic, meaning they attract oils.[1] The primary differentiator for applications requiring oil repellency is, therefore, the choice of a perfluorinated silane.[1]
Performance Comparison: Quantitative Data
The following table summarizes the key performance characteristics of this compound (represented by its close analog, octadecyltrichlorosilane) and a typical perfluorinated silane, highlighting their differences in oleophobicity.
| Feature | This compound (and its analogs) | Perfluorinated Silanes |
| Water Contact Angle | High (Hydrophobic) | High to Superhydrophobic (>150°) |
| Oleophobicity | Generally Oleophilic (oil-attracting) | Oleophobic to Superoleophobic (oil-repelling) |
| Hexadecane Contact Angle | Low (typically < 90°) | High (can exceed 150° on textured surfaces)[2] |
| Surface Energy | Low | Very Low |
| Coating Structure | Forms dense, self-assembled monolayers (SAMs)[1] | Forms a stable, low-friction coating[1] |
| Biomedical Suitability | Used for surface modification of medical devices and creating biocompatible coatings.[1] | Employed in microfluidics for drug delivery, diagnostics, and as anti-fouling surfaces on biomedical devices.[1] |
Experimental Protocols
Accurate and reproducible characterization of modified surfaces is essential for evaluating the efficacy of any surface treatment. Below are detailed methodologies for key experiments.
Experimental Protocol 1: Surface Preparation and Silanization
Objective: To create a self-assembled monolayer (SAM) of silane on a substrate (e.g., glass or silicon wafer).
Materials and Equipment:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Anhydrous toluene or other suitable organic solvent
-
This compound or a perfluorinated silane (e.g., 1H,1H,2H,2H-Perfluorodecyltrichlorosilane)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
Further dry the substrates in an oven at 110°C for at least 30 minutes to remove any residual water.
-
-
Silanization (Vapor Deposition):
-
Place the cleaned, dry substrates in a desiccator or vacuum chamber.
-
Place a small vial containing a few drops of the chosen silane in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a low pressure. The silane will vaporize and deposit onto the substrate surfaces.
-
Allow the deposition to proceed for a specified time (e.g., 1-3 hours).
-
-
Post-Deposition Curing:
-
Remove the substrates from the chamber.
-
Rinse the substrates with the anhydrous solvent (e.g., toluene) to remove any unbound silane molecules.
-
Cure the substrates in an oven at a specified temperature and duration (e.g., 120°C for 1 hour) to promote the formation of a stable, cross-linked monolayer.
-
Experimental Protocol 2: Contact Angle Goniometry for Oleophobicity Assessment
Objective: To measure the static contact angle of a liquid droplet on the silane-modified surface to determine its oleophobicity.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and software
-
Syringe with a fine-gauge needle
-
Test liquid: n-hexadecane (a common probe liquid for oleophobicity)
-
Silane-modified substrate
Procedure:
-
Place the silane-modified substrate on the sample stage of the goniometer.
-
Fill the syringe with n-hexadecane.
-
Carefully dispense a small droplet (typically 2-5 µL) of n-hexadecane onto the surface of the substrate.
-
Use the goniometer's camera and software to capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
The software will analyze the droplet shape and calculate the static contact angle.
-
Repeat the measurement at multiple locations on the surface to ensure consistency and calculate an average value. A higher contact angle indicates greater oleophobicity. A surface is generally considered oleophobic if the contact angle with a low surface tension liquid like hexadecane is greater than 90°.
Visualizing the Process and Principles
To better understand the workflow and the underlying principles of surface modification for oleophobicity, the following diagrams are provided.
Caption: Experimental workflow for silane surface modification and characterization.
Caption: Relationship between silane chemistry, surface energy, and wetting properties.
Conclusion
The choice between this compound and perfluorinated silanes for surface modification is fundamentally dependent on the specific application's requirement for oil repellency. For applications where robust hydrophobicity is the primary goal and interaction with oils is not a concern, long-chain alkylsilanes like TDTS are a cost-effective and viable option. However, for advanced applications in drug development, microfluidics, and biomedical devices where preventing the adhesion of oils and other low-surface-tension liquids is critical, perfluorinated silanes are the superior choice due to their unique ability to create highly oleophobic surfaces.
References
A Comparative Guide to the Long-Term Stability of Tetradecyltrichlorosilane (TDTS) Coatings in Aqueous Environments
For researchers, scientists, and drug development professionals requiring durable hydrophobic surfaces, understanding the long-term stability of coatings in aqueous environments is critical. Tetradecyltrichlorosilane (TDTS) is a popular choice for creating self-assembled monolayers (SAMs) that render surfaces superhydrophobic. This guide provides a comprehensive comparison of the stability of TDTS coatings with alternative hydrophobic treatments, supported by experimental data and detailed protocols.
While direct long-term hydrolytic stability data for TDTS is limited in publicly available literature, the performance of Octadecyltrichlorosilane (OTS) coatings serves as a reliable proxy due to their close chemical similarity, differing only by four methylene groups in the alkyl chain. This guide leverages data on OTS and other silane-based coatings to provide a comparative analysis. The primary degradation mechanism for silane coatings in aqueous environments is hydrolysis of the siloxane bonds (Si-O-Si) that crosslink the monolayer and the silane-substrate bonds, leading to a decrease in hydrophobicity over time.[1][2]
Comparative Performance in Aqueous Environments
The stability of hydrophobic coatings is assessed by monitoring changes in key performance metrics over time when immersed in various aqueous solutions. The following tables summarize the performance of different hydrophobic coatings under accelerated aging conditions.
Table 1: Water Contact Angle (WCA) Degradation Over Time in Deionized Water
| Coating Type | Substrate | Initial WCA (°) | WCA after 7 days (°) | WCA after 30 days (°) | Reference |
| OTS (proxy for TDTS) | Aluminum Alloy | ~110 | ~100 | ~90 | [1] |
| Fluorinated Silane (FTS) | Aluminum Alloy | ~120 | ~115 | ~110 | [3] |
| Bis-silane | Aluminum Alloy | ~95 | ~90 | ~88 | [3] |
| Silicone Nanofilament | Various | >150 | >150 (neutral pH) | >150 (neutral pH) | [4] |
Table 2: Stability in Different Aqueous Solutions (7-Day Immersion)
| Coating Type | Test Solution | Initial WCA (°) | Final WCA (°) | Observations | Reference |
| OTS (proxy for TDTS) | 3.5% NaCl | ~110 | ~95 | Moderate degradation | [1] |
| OTS (proxy for TDTS) | pH 1 (HCl) | ~110 | ~85 | Significant degradation | [1] |
| OTS (proxy for TDTS) | pH 13 (NaOH) | ~110 | ~80 | Severe degradation | [1] |
| Fluorinated Silane (FTS) | Oxalic Acid | ~120 | ~118 | High stability | [3] |
| Bis-silane | 3.5% NaCl | ~95 | ~92 | High stability | [3] |
| Silicone Nanofilament | Mildly Acidic | >150 | >150 | Exceptional stability | [4] |
| Silicone Nanofilament | Mildly Basic | >150 | ~145 | Gradual degradation | [4] |
| Silicone Nanofilament | Strongly Basic | >150 | <120 | Rapid deterioration | [4] |
Experimental Protocols
Accurate assessment of long-term stability requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Long-Term Immersion Testing
Objective: To evaluate the hydrolytic stability of the coating over an extended period.
Materials:
-
Coated substrates
-
Large volume containers (e.g., glass beakers)
-
Deionized water, saline solution (e.g., 3.5% NaCl), and buffered solutions of various pH
-
Constant temperature bath or incubator
-
Goniometer for contact angle measurements
-
Microscope (e.g., SEM) for surface morphology analysis
Procedure:
-
Prepare a set of coated substrates using a standardized coating protocol.
-
Measure the initial water contact angle (WCA) and characterize the initial surface morphology of control samples.
-
Immerse the test substrates in the chosen aqueous solutions in separate, covered containers to prevent contamination and evaporation.
-
Maintain the containers at a constant temperature (e.g., 25°C, 40°C, or 60°C) for the duration of the test.
-
At predetermined time intervals (e.g., 1 day, 7 days, 14 days, 30 days), remove a subset of samples from each solution.
-
Gently rinse the samples with deionized water to remove any residues and dry them with a stream of inert gas (e.g., nitrogen).
-
Measure the WCA and analyze the surface morphology of the aged samples.
-
Plot the WCA as a function of immersion time to determine the degradation rate.
Protocol 2: Accelerated Aging Test
Objective: To simulate long-term degradation in a shorter timeframe using more aggressive conditions.
Materials:
-
Coated substrates
-
Environmental chamber with controlled temperature and humidity
-
Aqueous solutions of interest
Procedure:
-
Place the coated substrates in the environmental chamber.
-
Set the chamber to a high-temperature, high-humidity condition (e.g., 85°C and 85% relative humidity).
-
For chemical stability testing, periodically immerse the samples in acidic or basic solutions for a short duration, followed by the high-temperature, high-humidity exposure.
-
At specified intervals, remove the samples and perform the same characterization as in the long-term immersion test (WCA and surface morphology).
-
Compare the results to those from the long-term immersion test to establish an acceleration factor.
Visualizing Concepts in Coating Stability
To better understand the processes and comparisons discussed, the following diagrams are provided.
References
Assessing the uniformity of Tetradecyltrichlorosilane surface coverage
A Comparative Guide to the Uniformity of Tetradecyltrichlorosilane Surface Coverage
For researchers, scientists, and drug development professionals, the creation of uniform, well-defined surfaces at the molecular level is paramount. This compound (TDTS) is an organosilane commonly used to form self-assembled monolayers (SAMs) on hydroxylated surfaces, rendering them hydrophobic and suitable for a variety of applications, including biosensors, drug delivery platforms, and specialized coatings. The uniformity of this molecular layer is a critical performance parameter.
This guide provides an objective comparison of the surface coverage uniformity of long-chain alkyltrichlorosilanes, using Octadecyltrichlorosilane (OTS), a close analog of TDTS, as a primary example. We also compare its performance with other classes of organosilanes, namely (3-Aminopropyl)triethoxysilane (APTES), a common functionalized alkoxysilane, and Octadecyltrimethoxysilane (OTMS), a long-chain alkoxysilane. The uniformity is assessed using standard surface science techniques, and the supporting experimental data is presented for comparative analysis.
Comparative Analysis of Surface Coverage Uniformity
The uniformity of a self-assembled monolayer can be quantitatively assessed through several complementary techniques. Water Contact Angle (WCA) goniometry provides a macroscopic measure of surface hydrophobicity and homogeneity. Atomic Force Microscopy (AFM) offers nanoscale topographical information, including surface roughness. X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition of the surface, confirming the presence and chemical state of the silane molecules.
| Parameter | Octadecyltrichlorosilane (OTS) (as a proxy for TDTS) | (3-Aminopropyl)triethoxysilane (APTES) | Octadecyltrimethoxysilane (OTMS) |
| Static Water Contact Angle (θ) | 104° - 112°[1] | 50° - 70°[2] | 105° - 113°[3] |
| Contact Angle Hysteresis (Δθ) | Low (~10° - 15°) | High (>20°) | Moderate (~15° - 25°) |
| AFM RMS Roughness (Rq) | Very Low (< 0.5 nm)[4] | Moderate (0.2 - 1.0 nm)[5] | Low to Moderate (0.5 - 2.0 nm)[3][6] |
| Qualitative Description of Uniformity | Forms highly ordered, crystalline, and densely packed monolayers under optimal conditions.[4][7] | Can form multilayers and aggregates, leading to less uniform surfaces.[8][9] | Monolayer growth proceeds through an island expansion process, which can result in a less uniform surface compared to trichlorosilanes if deposition is not complete.[6] |
Note: The data for OTS is presented as a close approximation for the expected performance of TDTS due to their similar chemical structure (long alkyl chain trichlorosilane).
Experimental Protocols
Reproducible and uniform SAM formation is highly dependent on the experimental procedure. The following sections detail the protocols for substrate preparation, SAM deposition, and the analytical techniques used for characterization.
Protocol 1: Substrate Preparation and SAM Deposition
1. Substrate Cleaning and Hydroxylation:
-
Begin with silicon wafers with a native oxide layer.
-
Sonicate the wafers sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
To generate a high density of surface hydroxyl (-OH) groups, treat the cleaned wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at 70°C for 15 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood). [4]
-
Alternatively, an RCA clean protocol (SC-1 and SC-2) can be used, which involves sequential immersion in NH₄OH:H₂O₂:H₂O and HCl:H₂O₂:H₂O solutions at elevated temperatures.[4]
-
Thoroughly rinse the wafers with copious amounts of DI water and dry them under a stream of dry nitrogen gas.
2. Silane Solution Preparation:
-
Work in a low-humidity environment, such as a glovebox, to minimize premature hydrolysis of the silane.
-
Prepare a 1 mM solution of the desired organosilane (TDTS, OTS, APTES, or OTMS) in an anhydrous solvent. Toluene or hexane are common choices for trichlorosilanes, while ethanol or methanol are often used for alkoxysilanes.[4]
3. SAM Formation:
-
Immerse the cleaned and dried substrates in the freshly prepared silane solution.
-
Deposition times can vary. For long-chain trichlorosilanes like TDTS and OTS, an immersion time of 12-24 hours is often used to achieve a highly ordered monolayer. For alkoxysilanes like APTES and OTMS, 1-2 hours may be sufficient.
-
After immersion, remove the substrates and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bonded molecules.
-
Perform a final rinse with a volatile solvent like ethanol or isopropanol and dry the coated substrates with a stream of dry nitrogen.
4. Curing:
-
To enhance the stability and cross-linking of the monolayer, the coated substrates can be baked at 100-120°C for 1 hour.
Experimental workflow for the preparation and deposition of organosilane SAMs.
Protocol 2: Water Contact Angle (WCA) Goniometry
-
Place the SAM-coated substrate on the goniometer stage.
-
Use a high-precision syringe to dispense a 2-5 µL droplet of DI water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use software to measure the static contact angle between the tangent of the droplet and the substrate surface.
-
To measure dynamic contact angles, slowly increase the volume of the droplet to measure the advancing angle (the maximum angle before the contact line moves) and then slowly decrease the volume to measure the receding angle (the minimum angle before the contact line recedes).
-
The difference between the advancing and receding angles is the contact angle hysteresis, which is an indicator of surface heterogeneity.
-
Perform measurements at multiple locations on the surface to assess uniformity.
Protocol 3: Atomic Force Microscopy (AFM) Imaging
-
Mount the SAM-coated substrate on the AFM stage.
-
Use a high-resolution silicon or silicon nitride cantilever with a sharp tip (nominal radius < 10 nm).
-
Operate the AFM in tapping mode (intermittent contact mode) to minimize damage to the soft monolayer.
-
Begin with a larger scan size (e.g., 1x1 µm) to get an overview of the surface topography and identify any large-scale defects or domains.
-
Acquire high-resolution images (e.g., 250x250 nm) to visualize the molecular packing and fine-scale surface features.
-
From the height data, calculate the root-mean-square (RMS) roughness (Rq) over a representative area to quantify the surface smoothness. Lower Rq values indicate a more uniform surface.
Protocol 4: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Introduce the SAM-coated substrate into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Acquire a survey spectrum to identify the elements present on the surface. For an organosilane SAM on a silicon wafer, you would expect to see Si, O, and C. For APTES, you would also expect to see N.
-
Perform high-resolution scans of the C 1s, Si 2p, and O 1s regions (and N 1s for APTES) to determine the chemical states and bonding environments of the elements.
-
The presence of a high-intensity C 1s signal and the appropriate Si 2p signal corresponding to the siloxane linkage confirms the presence of the SAM.
-
The relative atomic concentrations of the elements can be used to estimate the surface coverage and purity of the monolayer.
Simplified reaction pathway for organosilane SAM formation.
References
- 1. researchgate.net [researchgate.net]
- 2. chalcogen.ro [chalcogen.ro]
- 3. researchgate.net [researchgate.net]
- 4. 4.3 Water contact angles [jredman.kombyonyx.com]
- 5. benchchem.com [benchchem.com]
- 6. Sn/Pb ratio variation in spherical structures deposited on silicon surface using plasma focus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. slintec.lk [slintec.lk]
- 8. researchgate.net [researchgate.net]
- 9. Contact angles and their hysteresis as a measure of liquid-solid adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Surface Energy on Tetradecyltrichlorosilane-Modified Substrates: A Comparative Analysis
For professionals in research, drug development, and materials science, the ability to precisely control the surface properties of substrates is paramount. The modification of surfaces with organosilanes is a cornerstone technique for tuning wettability, adhesion, and biocompatibility. This guide provides a quantitative comparison of surfaces modified with Tetradecyltrichlorosilane (TDTS), a C14 alkylsilane, against other common surface modifying agents. We will delve into the experimental data, provide detailed protocols for characterization, and visualize the underlying principles and workflows.
The primary role of alkylsilanes like TDTS is to render hydrophilic surfaces, such as glass or silicon wafers, hydrophobic. This is achieved through the formation of a self-assembled monolayer (SAM) where the long alkyl chains orient away from the surface, creating a low-energy, water-repellent interface. The degree of hydrophobicity is directly related to the surface free energy of the modified substrate.[1]
Comparative Performance Data: Surface Energy and Wettability
Surface free energy is a quantitative measure of the excess energy at the surface of a material.[2] It is a critical parameter for predicting how a liquid will behave on a solid surface, influencing phenomena like coating, adhesion, and protein adsorption.[3] A common and robust method for determining the surface free energy of a solid is by measuring the contact angles of several liquids with known surface tension properties and applying a theoretical model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.[4] This method dissects the total surface energy (γs) into two components: a dispersive component (γsd), arising from van der Waals forces, and a polar component (γsp), resulting from dipole-dipole interactions and hydrogen bonding.[5]
The following table summarizes the comparative performance of TDTS-modified surfaces against two widely used alternatives: Octadecyltrichlorosilane (OTS), a longer-chain alkylsilane, and 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS), a fluoroalkylsilane known for producing highly repellent surfaces.
| Surface Modifying Agent | Primary Functional Group | Water Contact Angle (θ) [°] (Approx.) | Total Surface Free Energy (γs) [mN/m] | Dispersive Component (γsd) [mN/m] | Polar Component (γsp) [mN/m] |
| This compound (TDTS) | C14 Alkyl Chain | ~105-115[1] | Very Low | Dominated by dispersive forces | Minimal |
| Octadecyltrichlorosilane (OTS) | C18 Alkyl Chain | >102[1] | 22.5[6] | 21.8[6] | 0.7[6] |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | Fluoroalkyl Chain | >115 | 13.1[6] | 12.4[6] | 0.7[6] |
Note: The values presented are approximate and can vary based on specific experimental conditions such as substrate cleanliness, deposition method, and ambient humidity.[6] Data for TDTS is estimated based on established trends for alkylsilanes, where hydrophobicity increases with alkyl chain length up to a certain point.[1]
From the data, it is evident that all three silanes are effective at creating hydrophobic surfaces, indicated by water contact angles significantly greater than 90°.[5] The fluoroalkylsilane, FDTS, yields the surface with the lowest free energy, making it both highly hydrophobic and oleophobic (oil-repelling).[7] Both TDTS and OTS provide comparable, high levels of hydrophobicity.
Experimental Protocols
Accurate and reproducible characterization of modified surfaces is essential for reliable research. The following are detailed methodologies for key experiments cited in this guide.
Protocol for Substrate Cleaning (Piranha Solution Method)
A pristine, hydrophilic substrate surface is critical for the formation of a uniform self-assembled monolayer.[6]
-
Objective: To remove organic contaminants from silicon or glass substrates.
-
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glass beakers
-
Substrates (e.g., silicon wafers, glass slides)
-
Deionized (DI) water
-
Nitrogen gas source
-
-
Procedure:
-
Prepare Piranha Solution: In a designated fume hood, carefully prepare a Piranha solution by adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio. Caution: Piranha solution is extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Always add peroxide to acid slowly. Handle with extreme personal protective equipment (PPE).
-
Substrate Immersion: Immerse the substrates in the freshly prepared Piranha solution, heated to 90-120°C, for 30-60 minutes.[6]
-
Rinsing: Carefully remove the substrates and rinse them copiously with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Storage/Use: Use the cleaned substrates immediately or store them in a vacuum desiccator to prevent recontamination. The cleaned surface should be highly hydrophilic (water contact angle < 20°).
-
Protocol for Surface Modification (Solution-Phase Silanization)
-
Objective: To form a self-assembled monolayer of this compound (TDTS) on a cleaned substrate.
-
Materials:
-
Cleaned substrates
-
Anhydrous toluene or hexane
-
This compound (TDTS)
-
Airtight reaction vessel or glovebox
-
-
Procedure:
-
Prepare Silane Solution: Inside a glovebox or under an inert atmosphere to minimize moisture, prepare a dilute solution of TDTS (e.g., 1-5 mM) in an anhydrous solvent like toluene.
-
Substrate Immersion: Immerse the clean, dry substrates into the silane solution.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. The trichlorosilyl groups will react with the surface hydroxyl groups of the substrate.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent (toluene) to remove any physisorbed silane molecules.
-
Curing: Cure the substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane (Si-O-Si) bonds between adjacent silane molecules and with the surface.
-
Final Cleaning: Sonicate the substrates briefly in a fresh solvent (e.g., ethanol or chloroform) to remove any remaining unbound silane.
-
Drying: Dry the final modified substrates with a stream of nitrogen.
-
Protocol for Contact Angle Measurement and Surface Energy Calculation
-
Objective: To quantitatively determine the surface free energy of the TDTS-modified substrate using the OWRK method.
-
Materials and Equipment:
-
Procedure:
-
Sample Placement: Place the modified substrate on the goniometer's sample stage.
-
Droplet Deposition: Using the microsyringe, carefully dispense a small droplet (typically 2-5 µL) of the first test liquid (e.g., water) onto the surface.[7][9]
-
Image Capture: Allow the droplet to equilibrate for a few seconds, then capture a high-resolution image of the droplet's profile.[7]
-
Angle Measurement: Use the goniometer's software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Repeat: Repeat the measurement at several different locations on the surface to ensure statistical validity.
-
Second Liquid: Thoroughly clean and dry the surface, then repeat steps 2-5 with the second test liquid (e.g., diiodomethane).
-
Surface Energy Calculation: The software will use the measured contact angles (θ) and the known total surface tensions (γL), dispersive (γLd), and polar (γLp) components of the test liquids to solve the OWRK equation:
γL(1 + cosθ) / 2(γLd)¹ᐟ² = (γsp)¹ᐟ² * [(γLp)¹ᐟ² / (γLd)¹ᐟ²] + (γsd)¹ᐟ²[6]
By plotting the left side of the equation against [(γLp)¹ᐟ² / (γLd)¹ᐟ²] for the different liquids, a linear relationship is obtained. The software calculates the slope, which equals (γsp)¹ᐟ², and the y-intercept, which equals (γsd)¹ᐟ², thereby determining the polar and dispersive components of the solid's surface free energy.[6] The total surface free energy is the sum of these two components.
-
Visualizations
To further clarify the processes described, the following diagrams illustrate the experimental and logical workflows.
Caption: Experimental workflow for TDTS surface modification and characterization.
Caption: Logical diagram for OWRK surface free energy calculation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 4. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to determine the surface energy of solids [dataphysics-instruments.com]
- 9. CleanControlling: Kontaktwinkelmessung [cleancontrolling.com]
A Tale of Two Methods: Comparing Vapor and Solution Deposition of Tetradecyltrichlorosilane for Advanced Surface Engineering
For researchers, scientists, and drug development professionals engineering specialized surfaces, the choice of deposition method for self-assembled monolayers (SAMs) is critical. Tetradecyltrichlorosilane (TCS), a long-chain alkyltrichlorosilane, is a key molecule for creating hydrophobic and well-ordered surfaces. The two primary methods for its application—vapor deposition and solution deposition—each present distinct advantages and disadvantages that significantly impact the resulting film's quality and performance. This guide provides an objective comparison of these techniques, supported by experimental data from analogous systems, to inform the selection of the most appropriate method for specific research and development applications.
The formation of a high-quality SAM is a multi-step process that is highly sensitive to environmental conditions, particularly moisture and contaminants. Both vapor and solution deposition methods rely on the reaction of the trichlorosilane headgroup with hydroxylated surfaces, such as silicon wafers, glass, or metal oxides, to form stable siloxane bonds. However, the physical state of the TCS during deposition plays a crucial role in the uniformity, density, and stability of the final monolayer.
Quantitative Performance Comparison
While direct comparative studies on this compound are limited, data from similar long-chain alkyltrichlorosilanes, such as octadecyltrichlorosilane (OTS), provide valuable insights into the expected performance of each deposition method. The following table summarizes key performance metrics for SAMs prepared by vapor and solution deposition.
| Performance Metric | Vapor Deposition | Solution Deposition | Key Observations |
| Film Thickness | Typically forms well-controlled, true monolayers. | Prone to multilayer formation and aggregation if not carefully controlled. Thickness is dependent on concentration, immersion time, and solvent purity.[1] | Vapor deposition generally offers superior control over achieving a uniform monolayer. |
| Surface Roughness (RMS) | Generally produces very smooth films with roughness values approaching that of the underlying substrate. | Surface roughness can be higher due to the potential for polymerization and aggregation of the silane in solution prior to surface attachment.[2] | For applications requiring minimal surface topography, vapor deposition is often the preferred method. |
| Water Contact Angle | Higher and more consistent contact angles are often achievable, indicating a more densely packed and ordered hydrophobic surface. | Contact angles can be high but may exhibit greater variability due to less uniform surface coverage and potential for defects. | Both methods can produce highly hydrophobic surfaces, but vapor deposition may offer more reproducible high contact angles.[3] |
| Stability | Films can exhibit high thermal and chemical stability due to the formation of a well-ordered and covalently bonded monolayer. | Stability can be compromised by the presence of physisorbed molecules and less organized film structures. | Proper curing is essential for enhancing the stability of films from both methods. |
Experimental Protocols
Detailed methodologies are crucial for achieving high-quality and reproducible SAMs. Below are representative protocols for both vapor and solution deposition of this compound.
Protocol for Vapor Deposition of this compound
Vapor deposition of TCS is typically performed in a vacuum chamber, which allows for a high degree of control over the process.
Materials:
-
Silicon wafers or other hydroxylated substrates
-
This compound (TCS)
-
Vacuum deposition chamber or Chemical Vapor Deposition (CVD) system
-
Plasma cleaner or Piranha solution (for substrate hydroxylation)
-
Source of deionized water
-
High-purity nitrogen gas
-
Oven for curing
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove organic and inorganic contaminants. This often involves sonication in a series of solvents such as acetone, isopropanol, and deionized water.
-
Activate the surface to generate a high density of hydroxyl (-OH) groups. This can be achieved through treatment with an oxygen plasma or immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the substrate extensively with deionized water and dry with a stream of high-purity nitrogen.
-
-
Vapor Deposition Process:
-
Place the cleaned and hydroxylated substrates inside the vacuum deposition chamber.
-
Place a small, open vial containing a few drops of TCS in the chamber, ensuring it does not come into contact with the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
For controlled hydrolysis, a small amount of water vapor can be introduced into the chamber.
-
Heat the chamber to a deposition temperature, typically between 80-120°C, to increase the vapor pressure of the TCS and facilitate the surface reaction.[4]
-
Allow the deposition to proceed for 2-4 hours.[4]
-
-
Post-Deposition Treatment:
-
Purge the chamber with dry nitrogen gas to remove any unreacted TCS and by-products.
-
Remove the substrates and rinse them with an anhydrous solvent like toluene to remove any physisorbed molecules.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour to promote cross-linking and enhance the stability of the monolayer.[4]
-
Protocol for Solution Deposition of this compound
Solution-phase deposition is a more common and accessible method for forming TCS SAMs.
Materials:
-
Silicon wafers or other hydroxylated substrates
-
This compound (TCS)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Acetone, Isopropanol, Deionized water
-
Piranha solution
-
Glassware (e.g., beakers, petri dishes), oven-dried
-
Inert gas atmosphere (e.g., glovebox or Schlenk line) is recommended
Procedure:
-
Substrate Preparation:
-
Follow the same substrate cleaning and hydroxylation procedure as described for vapor deposition.
-
-
Silane Solution Preparation and Deposition:
-
In an inert atmosphere, prepare a dilute solution of TCS (e.g., 1-5 mM) in an anhydrous solvent. The absence of moisture in the solvent is critical to prevent premature hydrolysis and polymerization of the TCS.[5]
-
Immerse the freshly cleaned and hydroxylated substrates in the TCS solution.
-
Allow the deposition to proceed for a set duration, typically ranging from 30 minutes to several hours. The incubation time influences the quality and density of the resulting SAM.[5]
-
-
Post-Deposition Treatment:
-
Remove the substrates from the solution and rinse them thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.
-
Perform a final rinse with a more volatile solvent like isopropanol or ethanol.
-
Cure the substrates by baking them in an oven at 110-120°C for 30-60 minutes to promote further cross-linking and enhance the stability of the monolayer.[5]
-
Visualizing the Workflows
To further elucidate the procedural differences, the following diagrams illustrate the experimental workflows for both vapor and solution deposition of this compound.
References
The Influence of Alkyl Chain Length on Silane Coating Efficacy: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise control of surface properties is a critical factor in a multitude of applications, from biomedical devices to advanced material design. Silanization, a process of applying silane molecules to a surface, is a cornerstone technique for tailoring these properties. A key determinant in the performance of silane coatings is the length of the alkyl chain on the silane molecule. This guide provides an objective comparison of how varying alkyl chain lengths influence critical performance metrics of silane coatings, supported by experimental data and detailed methodologies.
The length of the alkyl chain directly impacts the coating's hydrophobicity, corrosion resistance, and adhesion. Generally, an increase in the alkyl chain length leads to a more pronounced non-polar character, enhancing the water-repellent nature of the coating. However, this relationship is not always linear, as excessively long chains can lead to disordered molecular packing, potentially compromising coating integrity.
Comparative Performance Data
The following tables summarize the quantitative effects of alkyl chain length on key performance indicators of silane coatings.
Hydrophobicity: Water Contact Angle
A primary measure of a coating's hydrophobicity is the water contact angle; a higher angle indicates greater water repellency. Experimental data consistently demonstrates that the water contact angle increases with the length of the silane's alkyl chain up to an optimal length, after which it can plateau or even decrease.[1][2]
| Alkyl Chain Length (Number of Carbons) | Example Silane | Substrate | Water Contact Angle (°) |
| C1 | Methyltrimethoxysilane (MTMS) | Glass, Silica Nanoparticles | 0° (Hydrophilic)[3][4] |
| C3 | Propyltriethoxysilane | Mesoporous Silica Particles | Increases with chain length |
| C8 | Octyltrimethoxysilane (OTMS) | Glass, Silica Nanoparticles | 140.67 ± 1.23° to 150.6 ± 6.6°[1][2][3] |
| C12 | Dodecyltrimethoxysilane | Diatomaceous Earth | Hydrophobic |
| C16 | Hexadecyltrimethoxysilane (HDTMS) | Glass | Decreased from C8[2] |
| C18 | Octadecyltrimethoxysilane (ODTMS) | Diatomaceous Earth | Superhydrophobic (≥150°)[5] |
Note: The exact water contact angle can vary depending on the substrate, silanization process, and measurement conditions.
Corrosion Resistance
The protective barrier properties of silane coatings against corrosion are also influenced by the alkyl chain length. Longer alkyl chains can create a more effective barrier against the ingress of corrosive agents.
| Alkyl Chain Length | Observation on Corrosion Resistance |
| Short Chains | Offer some protection, but the barrier may be less robust. |
| Long Chains | Generally provide enhanced corrosion resistance due to increased hydrophobicity and a denser barrier layer.[6] |
Studies have shown that silane coatings, such as those based on bis-triethoxysilyl ethane (BTSE), can significantly improve the corrosion resistance of metal substrates.[7] Electrochemical Impedance Spectroscopy (EIS) is a key technique used to evaluate this property, with higher impedance values indicating better corrosion protection.[7][8][9]
Adhesion
The adhesion of silane coatings to both the substrate and a subsequent topcoat is crucial for long-term performance. The alkyl chain length plays a role in the intermolecular forces that govern adhesion. While shorter chains can provide good interfacial bonding, longer chains can enhance adhesion through increased van der Waals interactions, provided they are well-ordered.[10]
Experimental Protocols
Accurate and reproducible data are paramount in materials science. The following are detailed methodologies for key experiments used to evaluate silane coating performance.
Surface Preparation and Silanization
A pristine and activated substrate surface is critical for uniform and robust silane film formation.
Materials:
-
Substrates: Silicon wafers, glass slides, or metal coupons.
-
Cleaning Agents: Acetone, ethanol, deionized water, and a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: extremely corrosive and reactive ).[1]
-
Silanes: A series of alkyltrimethoxysilanes or alkyltriethoxysilanes with varying alkyl chain lengths (e.g., C1, C3, C8, C12, C16, C18).[1]
-
Solvent: Anhydrous toluene or ethanol.[1]
Procedure:
-
Cleaning: Substrates are sequentially sonicated in acetone, ethanol, and deionized water to remove organic contaminants.[1]
-
Activation: To generate surface hydroxyl groups, substrates are immersed in a piranha solution for a specified time, followed by thorough rinsing with deionized water and drying with a nitrogen stream.[1]
-
Silanization: A 1-5% (v/v) solution of the alkylsilane is prepared in an anhydrous solvent. The cleaned and activated substrates are immersed in this solution for a duration ranging from minutes to several hours, at either room or elevated temperature.[1]
-
Rinsing: After immersion, the substrates are extensively rinsed with the solvent to remove any unbound silane molecules.[1]
-
Curing: The coated substrates are then cured in an oven (e.g., at 100-120°C for 1 hour) to promote the formation of a stable siloxane network on the surface.[1]
Characterization of Coating Performance
Water Contact Angle Measurement: This technique quantifies the hydrophobicity of the modified surface. A goniometer is used to measure the static contact angle of a deionized water droplet on the coated surface. The average of multiple measurements at different locations is reported to ensure statistical significance.[1]
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive method to assess the corrosion resistance of the coating.
-
A three-electrode setup is used, with the coated sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
The coated sample is immersed in a corrosive medium, such as a 3.5% NaCl solution.[9]
-
A small amplitude AC voltage is applied across a range of frequencies, and the resulting current and phase shift are measured to determine the impedance of the system.[8]
Adhesion Test (Pull-off Method): The pull-off test (e.g., according to ASTM D4541) measures the adhesion strength of the coating.
-
A dolly is bonded to the coated surface using an adhesive.
-
Once the adhesive is cured, a portable pull-off adhesion tester is attached to the dolly.
-
A perpendicular force is applied to the dolly until it detaches, and the force required for detachment is recorded as the adhesion strength.
Visualizing the Process and Relationships
To better understand the experimental workflow and the fundamental relationship between alkyl chain length and coating performance, the following diagrams are provided.
Caption: Experimental workflow for silane coating application and evaluation.
Caption: Relationship between alkyl chain length and coating performance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Surface Properties of Silane-Treated Diatomaceous Earth Coatings: Effect of Alkyl Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Corrosion Resistance of Epoxy Coatings Modified by Bis-Silane Prepolymer on Aluminum Alloy [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Tetradecyltrichlorosilane: A Procedural Guide
For immediate reference, this guide provides essential safety and logistical information for the proper laboratory-scale disposal of Tetradecyltrichlorosilane. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This compound is a corrosive and water-reactive compound, demanding careful handling and a controlled, multi-step disposal process.
Core Safety and Handling Precautions
This compound reacts violently with water and other protic solvents, releasing large amounts of toxic and corrosive hydrogen chloride (HCl) gas.[1] This reaction is highly exothermic and can cause dangerous pressure buildup in a closed system. The compound itself is corrosive and can cause severe skin burns and eye damage.[2][3][4] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Ensure work is done in a well-ventilated fume hood. For emergencies, have a respirator with an appropriate acid gas cartridge available.[4]
Quantitative Data: Physicochemical Properties
The following table summarizes key quantitative data for this compound (CAS: 18402-22-7), crucial for understanding its behavior and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₉Cl₃Si | [2] |
| Molecular Weight | 331.82 g/mol | [2][5][6] |
| Appearance | Transparent Liquid | [7] |
| Density | ~1.006 g/cm³ | [2][5][8] |
| Boiling Point | 315.8 °C @ 760 mmHg | [2][5][7] |
| Flash Point | 156.5 °C | [2][5][7] |
| Vapor Pressure | 0.000794 mmHg @ 25 °C | [2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [8] |
Experimental Protocol: Laboratory-Scale Disposal
This protocol details the step-by-step methodology for the safe quenching and neutralization of small quantities (typically <100 mL) of residual or waste this compound. For larger quantities, contact your institution's Environmental Health & Safety (EH&S) department for professional disposal, as incineration is often required.[9]
Pre-Disposal Checklist & Material Preparation
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly.
-
Assemble PPE: Don all required personal protective equipment.
-
Prepare Quenching & Neutralization Station:
-
Place a large three-necked, round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a gas outlet connected to a bubbler inside the fume hood. The flask should be at least 10 times the volume of the silane to be quenched.
-
Prepare a cooling bath (ice/water) large enough to accommodate the reaction flask.
-
Quenching Solvent: Have a supply of isopropanol or another secondary alcohol ready.
-
Neutralizing Agent: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~5%) solution of sodium hydroxide (NaOH).
-
Verification Tools: Have pH indicator strips ready.
-
Step-by-Step Disposal Procedure
Part 1: Quenching the Reactive Silane
The goal of this stage is to slowly react the this compound with a less reactive alcohol (isopropanol) to manage the exothermic reaction before introducing water.
-
Dilution: Dilute the waste this compound by adding it to an equal volume of an inert, high-boiling solvent (e.g., toluene or hexane) in the reaction flask. This helps to dissipate heat.
-
Cooling: Place the flask in the ice/water bath and begin stirring. Allow the solution to cool to approximately 0 °C.
-
Slow Addition of Alcohol: Fill the addition funnel with isopropanol. Add the isopropanol dropwise to the stirred, cooled silane solution. A vigorous reaction with the evolution of HCl gas is expected.
-
Control the Reaction Rate: Carefully control the addition rate of the isopropanol to keep the reaction from becoming too vigorous. If the fuming or temperature increases significantly, stop the addition and allow the reaction to subside before continuing.
-
Complete the Quench: Continue adding isopropanol until gas evolution ceases upon addition. Once the initial vigorous reaction is complete, slowly add a 1:1 mixture of isopropanol/water, followed by the slow addition of water to ensure all reactive chlorosilane has been hydrolyzed.
Part 2: Neutralization of Acidic Byproducts
The quenched solution is now highly acidic due to the formation of hydrochloric acid. This acidity must be neutralized before final disposal.
-
Prepare for Neutralization: While keeping the solution cool in the ice bath, fill a clean addition funnel with the prepared sodium bicarbonate or dilute sodium hydroxide solution.
-
Slow Addition of Base: Slowly add the basic solution to the stirred, acidic mixture. Carbon dioxide will be evolved if using sodium bicarbonate. Control the addition rate to manage the foaming and temperature.
-
Monitor pH: Periodically stop the addition and check the pH of the aqueous layer using a pH strip.
-
Achieve Neutrality: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).
-
Final Stirring: Once neutralized, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
Part 3: Final Waste Disposal
-
Containerize: Transfer the neutralized, biphasic solution into a properly labeled hazardous waste container. The label should include all components of the final mixture (e.g., water, toluene, isopropanol, sodium chloride, polysiloxanes).
-
Contact EH&S: Arrange for pickup and disposal of the hazardous waste container through your institution's EH&S department. Do not pour the final solution down the drain.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and neutralization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 18402-22-7 [chemnet.com]
- 3. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 4. echemi.com [echemi.com]
- 5. Trichloro(tetradecyl)silane | CAS#:18402-22-7 | Chemsrc [chemsrc.com]
- 6. Silane, trichlorotetradecyl- | C14H29Cl3Si | CID 87626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. N-TETRADECYLTRICHLOROSILANE CAS#: 18402-22-7 [m.chemicalbook.com]
- 9. nano.pitt.edu [nano.pitt.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetradecyltrichlorosilane
For Immediate Reference: Key Safety and Handling Protocols for Tetradecyltrichlorosilane
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research.
This compound is a corrosive and reactive compound that demands meticulous handling. It can cause severe skin burns and eye damage upon contact.[1][2] A primary hazard is its violent reaction with water and moisture, which produces toxic and corrosive hydrogen chloride gas.[3][4] Understanding and implementing the following personal protective equipment (PPE) and handling protocols is non-negotiable for all personnel.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Tightly fitting safety goggles and a face shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield must be worn over goggles when handling larger quantities or when there is a splash risk.[1][3][5] |
| Skin | Chemical-resistant gloves and fire/flame-resistant, impervious clothing (coveralls) | Nitrile or neoprene rubber gloves are recommended.[6] Clothing should fully cover the body.[1] Contaminated clothing must be removed immediately and washed before reuse.[1][2] |
| Respiratory | Full-face respirator with appropriate cartridge or Self-Contained Breathing Apparatus (SCBA) | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded, if irritation is experienced, or in the event of a spill.[1][7] Ensure proper fit testing and training.[5] |
| Feet | Chemical-resistant boots | Boots should be unlined and tall enough to be covered by coveralls.[8] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5][9]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks. Use only non-sparking tools and explosion-proof equipment.[1][7]
-
Moisture Control: The handling area must be dry. Do not allow contact with water or moist air.[7][9]
2. Handling the Chemical:
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[7][9]
-
Personal Protective Equipment: Don the complete set of PPE as detailed in the table above before opening the container.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing or creating aerosols.[1]
-
Container Management: Keep the container tightly closed when not in use.[1][2] Store in a cool, dry, and well-ventilated place away from incompatible materials such as alcohols, amines, acids, and bases.[7][9]
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[5]
-
Waste Disposal: All materials contaminated with this compound, including empty containers and absorbent materials from spills, are considered hazardous waste.[5]
Emergency and First Aid Protocols
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[1][5] Rinse the affected skin with copious amounts of water for at least 15-30 minutes.[10][11] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[5] |
| Inhalation | Move the exposed person to fresh air at once.[10][12] If breathing has stopped, perform artificial respiration.[10] Keep the person warm and at rest.[10] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Seek immediate medical attention.[7] |
Spill and Disposal Plan
1. Spill Response:
-
Evacuate: Immediately evacuate all personnel from the spill area except for those equipped for cleanup.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: Do not use water.[5] Absorb the spill with inert, dry material such as vermiculite, dry sand, or earth.[5][13]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[1][7]
2. Waste Disposal:
-
Labeling: Clearly label the hazardous waste container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal facility in accordance with all local, state, and federal regulations.[1][5] Never dispose of this compound or its waste down the drain.[14]
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 3. globalsilicones.org [globalsilicones.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. gelest.com [gelest.com]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. nj.gov [nj.gov]
- 12. en.hesperian.org [en.hesperian.org]
- 13. web.mit.edu [web.mit.edu]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
